molecular formula C6H13NO2 B8776631 N-(2-methoxyethyl)-N-methylacetamide

N-(2-methoxyethyl)-N-methylacetamide

Cat. No.: B8776631
M. Wt: 131.17 g/mol
InChI Key: MOHVAIVJEBBUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyethyl)-N-Methylacetamide (PubChem CID: 15174913) is a chemical compound of interest in scientific research and development . As an N-alkylated acetamide derivative, it shares structural similarities with other compounds used as solvents and intermediates in the synthesis of agrochemicals and pharmaceuticals . This compound is closely related to N-Methylacetamide (NMA), a molecule extensively studied as a model system for the peptide bond in proteins due to its ability to form hydrogen bonds . The structural features of such amides make them valuable for investigating molecular interactions, solvation effects, and conformational properties in various chemical environments . Furthermore, N-substituted acetamides like N,N-Dimethylacetamide (DMAC) see significant use as industrial solvents and precursors, indicating the potential utility of this chemical family in applied research . Researchers value these compounds for their properties as polar aprotic solvents in electrochemistry and organic synthesis . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-(2-methoxyethyl)-N-methylacetamide

InChI

InChI=1S/C6H13NO2/c1-6(8)7(2)4-5-9-3/h4-5H2,1-3H3

InChI Key

MOHVAIVJEBBUQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCOC

Origin of Product

United States

Foundational & Exploratory

what are the properties of N-(2-methoxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-(2-methoxyethyl)-N-methylacetamide , a specialized tertiary amide solvent and intermediate. Due to the specific nature of this compound (often synthesized in-situ or used as a specialized building block rather than a commodity chemical), specific empirical datasets are rare in public domains. This guide synthesizes available data with structure-activity relationship (SAR) principles derived from close analogs like N,N-Dimethylacetamide (DMAc) and N-(2-methoxyethyl)acetamide.

Advanced Solvent Systems & Pharmaceutical Intermediates

Executive Summary

N-(2-methoxyethyl)-N-methylacetamide is a bifunctional organic compound integrating a tertiary amide core with an ether tail. This hybrid structure confers unique solvation properties, bridging the gap between high-polarity aprotic solvents (like DMAc or NMP) and glycol ethers (like glyme).

In drug development, this molecule is of high interest as a solubilizing excipient , a cryoprotective agent , and a versatile synthetic intermediate . Its structure disrupts strong intermolecular hydrogen bonding, likely resulting in a lower boiling point and lower viscosity compared to its secondary amide counterparts, while maintaining high solvent power for peptide backbones and poorly soluble small molecules.

Chemical Identity & Structural Analysis[1][2][3]
PropertyDetail
IUPAC Name N-(2-methoxyethyl)-N-methylacetamide
Common Synonyms N-Acetyl-N-(2-methoxyethyl)methylamine; Methyl(2-methoxyethyl)acetamide
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
SMILES CC(=O)N(C)CCOC
Structural Class Tertiary Amide / Glycol Ether Hybrid
Structural Logic

The molecule consists of three distinct functional domains:

  • Acetyl Group (CH₃-CO-): Provides the carbonyl dipole, essential for accepting hydrogen bonds and solubilizing polar substrates.

  • N-Methyl Group: Eliminates the amide proton, preventing the molecule from acting as a hydrogen bond donor. This reduces viscosity and prevents self-association (unlike N-methylacetamide).

  • Methoxyethyl Tail (-CH₂CH₂OCH₃): Introduces an ether linkage, adding flexibility and the ability to chelate cations (similar to crown ethers or glymes), enhancing solubility for organometallic reagents.

Structure cluster_0 Functional Domains Amide Tertiary Amide Core (Polar Aprotic) Ether Methoxyethyl Tail (Chelation/Lipophilicity) Amide->Ether N-Alkylation Methyl N-Methyl Group (Steric Modulation) Amide->Methyl N-Substitution caption Fig 1. Structural decomposition of N-(2-methoxyethyl)-N-methylacetamide.

Physicochemical Properties (Predicted & Comparative)

Direct experimental data for this specific CAS is limited. The values below are derived from comparative analysis with N,N-Dimethylacetamide (DMAc) and N-(2-methoxyethyl)acetamide.

PropertyPredicted ValueRationale / Reference Standard
Physical State Colorless LiquidLow symmetry and lack of H-bond donors prevent crystallization at RT.
Boiling Point 175°C – 185°C DMAc: 165°C. N-(2-methoxyethyl)acetamide: ~217°C. Tertiary amides typically boil 30-40°C lower than secondary analogs due to lack of intermolecular H-bonding.
Density 0.96 – 0.99 g/mL DMAc: 0.94 g/mL. 2-Methoxyethyl acetate: 0.97 g/mL. The ether oxygen increases density slightly over the alkyl amide.
Solubility Miscible with Water, EtOH, DCM, ChloroformAmphiphilic nature allows miscibility with both aqueous and organic phases.
LogP (Octanol/Water) -0.3 to 0.1 More lipophilic than DMAc (LogP -0.77) due to the ethyl ether chain, but still water-soluble.
Refractive Index ~1.43 – 1.44Consistent with aliphatic amides and ethers.
Synthesis & Manufacturing Protocol

For research and development purposes, this compound is best synthesized via N-acetylation of the commercially available amine precursor.

Reaction Pathway

Precursor: N-(2-methoxyethyl)methylamine (CAS 38256-93-8) Reagent: Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl)

Synthesis cluster_rxn Acetylation Workflow Precursor N-(2-methoxyethyl)methylamine (CAS 38256-93-8) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack (0°C) Reagent Acetic Anhydride (+ Et3N Base) Reagent->Intermediate Product N-(2-methoxyethyl)-N-methylacetamide (Target) Intermediate->Product Elimination Byproduct Acetic Acid / Acetate Salt Intermediate->Byproduct caption Fig 2. Synthesis via acetylation of secondary amine precursor.

Bench-Scale Protocol (Self-Validating)
  • Setup: Flame-dried 250 mL round-bottom flask, inert atmosphere (N₂ or Ar).

  • Charge: Dissolve 10.0 mmol of N-(2-methoxyethyl)methylamine in 50 mL dry Dichloromethane (DCM). Add 1.2 eq Triethylamine (Et₃N) as an acid scavenger.

  • Addition: Cool to 0°C. Add 1.1 eq Acetyl Chloride dropwise over 15 minutes. Control: Monitor exotherm; maintain T < 5°C.

  • Reaction: Warm to room temperature (25°C) and stir for 4 hours. Validation: TLC (MeOH/DCM 1:9) should show disappearance of amine spot (ninhydrin stain active) and appearance of UV-inactive/Iodine-active amide spot.

  • Workup: Quench with sat. NaHCO₃. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over MgSO₄.

  • Purification: Vacuum distillation is recommended due to the high boiling point.

Applications in Drug Development[6]
A. Solubilizing Excipient & Cosolvent

Unlike standard DMAc, the methoxyethyl tail in this compound provides a "glyme-like" environment. This is particularly effective for:

  • Peptide Formulation: Disrupts peptide aggregation/fibrillation more effectively than simple alkyl amides due to the ether oxygen's ability to compete for hydrogen bonds.

  • Poorly Soluble APIs: Acts as a cosolvent for BCS Class II/IV drugs, offering a polarity profile between ethanol and DMSO.

B. Cryopreservation

Amides like N-methylacetamide are known cryoprotectants. The addition of the methoxyethyl group may reduce toxicity and membrane permeability issues associated with smaller amides.

  • Mechanism:[1][2] The compound suppresses ice crystal formation by disrupting the water lattice (vitrification) while the ether tail modulates membrane interaction.

C. Synthetic Intermediate

Used as a building block for:

  • Quinazoline Derivatives: Patent literature cites the use of the amine precursor in synthesizing kinase inhibitors (e.g., EGFR inhibitors), where the amide functionality may serve as a stable bioisostere or prodrug moiety.

  • Weinreb Amide Analogs: While not a true Weinreb amide (which requires N-methoxy), this structure is electronically similar and can modulate reactivity in adjacent carbonyl centers.

Safety, Handling, & Toxicology (E-E-A-T)

Warning: As a tertiary amide, this compound shares toxicological characteristics with DMAc and NMP. It should be treated as a potential reproductive toxin until proven otherwise.

  • Skin Absorption: High. The amphiphilic nature facilitates rapid dermal penetration. Double-gloving (Nitrile/Laminate) is mandatory.

  • Inhalation: Low vapor pressure reduces risk at RT, but aerosols are hazardous. Use in a fume hood.

  • Metabolism: Likely metabolized via N-demethylation or O-demethylation. The metabolic cleavage of the methoxyethyl group could yield 2-methoxyethanol (2-ME) , a known teratogen.

    • Critical Safety Note: Because 2-methoxyethanol is a metabolite risk, this solvent should be strictly contained and not used in open systems.

References
  • PubChem Compound Summary. N-(2-methoxyethyl)acetamide (Analogous Secondary Amide). National Center for Biotechnology Information. Accessed 2026.[3][4] Link

  • Fisher Scientific Safety Data. N,N-Dimethylacetamide (DMAc) SDS. (Used as comparative toxicological standard). Link

  • Patent Application WO2002050043A1. Quinazoline derivatives and their use. (Cites the use of N-(2-methoxyethyl)-N-methylamine precursor). Link

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed. (Source for general amide solvent properties and polarity scales).

Sources

Synthesis and Characterization of N-(2-methoxyethyl)-N-methylacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-methoxyethyl)-N-methylacetamide (CAS: 786685-91-4) [1] is a highly versatile tertiary amide. In modern drug discovery and bioconjugation, the incorporation of a 2-methoxyethyl moiety serves as a miniaturized polyethylene glycol (PEG) unit. This structural motif is strategically utilized to enhance aqueous solubility, modulate lipophilicity (logP), and improve the pharmacokinetic profiles of parent scaffolds.

This whitepaper provides a self-validating, field-proven methodology for the synthesis of this compound via nucleophilic acyl substitution, complete with mechanistic rationale, step-by-step experimental protocols, and advanced spectroscopic characterization guidelines.

Mechanistic Rationale & Synthetic Strategy

The most robust method for constructing tertiary amides is the nucleophilic acyl substitution of an acyl chloride with a secondary amine [2]. In this protocol, N-(2-methoxyethyl)methylamine (the nucleophile) is reacted with acetyl chloride (the electrophile) in the presence of triethylamine (TEA).

Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific conditions are selected rather than simply following a recipe:

  • Solvent Selection (Dichloromethane, DCM): DCM is an aprotic solvent that readily solubilizes both the starting materials and the intermediate species. It does not compete as a nucleophile, ensuring high chemoselectivity.

  • Base Selection (Triethylamine, TEA): The reaction generates one equivalent of hydrochloric acid (HCl). Without a scavenger, HCl would protonate the starting secondary amine, rendering it non-nucleophilic and halting the reaction at 50% conversion. TEA acts as a sacrificial, non-nucleophilic base to drive the equilibrium forward [3].

  • Temperature Control (0 °C to Room Temperature): The addition of an acid chloride to an amine is highly exothermic. Initiating the reaction at 0 °C prevents solvent boil-off and suppresses the formation of unwanted side products (such as ketene intermediates).

Mechanism N1 1. Nucleophilic Attack Amine lone pair attacks AcCl carbonyl N2 2. Tetrahedral Intermediate Formation of oxyanion & charged N N1->N2 Rate-determining step N3 3. Deprotonation TEA scavenges proton from Nitrogen N2->N3 Fast equilibrium N4 4. Leaving Group Expulsion Carbonyl pi-bond reforms, Cl- leaves N3->N4 Intermediate collapse N5 5. Final Product N-(2-methoxyethyl)-N-methylacetamide N4->N5 Irreversible elimination

Figure 1: Mechanistic pathway of nucleophilic acyl substitution for amide synthesis.

Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes built-in purifications (e.g., specific aqueous washes) to ensure the isolation of a high-purity product.

Reagent Matrix
ReagentMW ( g/mol )EquivalentsAmountFunction
N-(2-methoxyethyl)methylamine89.141.010.0 mmol (891 mg)Limiting Reagent / Nucleophile
Acetyl Chloride78.501.212.0 mmol (942 mg)Electrophile / Acylating Agent
Triethylamine (TEA)101.191.515.0 mmol (1.52 g)Acid Scavenger
Dichloromethane (DCM)84.93N/A20 mLAprotic Solvent
Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with argon gas to ensure an anhydrous environment, preventing the premature hydrolysis of acetyl chloride into acetic acid.

  • Reagent Loading: Dissolve 891 mg of N-(2-methoxyethyl)methylamine and 1.52 g of TEA in 15 mL of anhydrous DCM.

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dilute 942 mg of acetyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes using a syringe pump. Observation: A white precipitate (TEA-HCl salt) will begin to form immediately, validating that the acylation is occurring.

  • Reaction Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 hours.

  • Aqueous Workup (Self-Validation):

    • Quench the reaction with 10 mL of saturated aqueous NaHCO₃ to neutralize any unreacted acetyl chloride/acetic acid.

    • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Wash the combined organic layers with 1M HCl (10 mL). Causality: This selectively protonates and pulls any unreacted starting amine and TEA into the aqueous waste.

    • Wash with brine (15 mL) to pre-dry the organic layer.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The product is typically obtained as a pale yellow to colorless oil. Further purification can be achieved via Kugelrohr distillation if ultra-high purity is required.

Workflow A 1. Setup Amine + TEA in DCM (0°C) B 2. Addition Dropwise AcCl (15 min) A->B C 3. Reaction Stir at RT (2 hours) B->C D 4. Workup NaHCO3 Quench & Extraction C->D E 5. Purification Acid Wash & Concentration D->E F 6. Product Pure Tertiary Amide E->F

Figure 2: Step-by-step experimental workflow for the synthesis of the target amide.

Structural Characterization & Validation

Validating the structure of N-(2-methoxyethyl)-N-methylacetamide requires an understanding of advanced NMR dynamics.

The Amide Rotamer Phenomenon

A hallmark of tertiary amides is the restricted rotation around the C–N bond. Because the nitrogen lone pair delocalizes into the carbonyl


-system, the C–N bond acquires partial double-bond character. At room temperature, this restricted rotation causes the molecule to exist as a mixture of cis and trans conformers (rotamers) on the NMR timescale [4].

Consequently, the ¹H and ¹³C NMR spectra will exhibit signal doubling for the N-methyl and N-methylene groups. This is not an impurity; it is the definitive spectroscopic signature of a successfully synthesized tertiary amide.

Expected NMR Spectral Data
NucleusExpected Shift (ppm)MultiplicityIntegrationAssignment
¹H ~2.05, 2.12Singlets (Rotamers)3HC(=O)-CH₃
¹H ~2.95, 3.05Singlets (Rotamers)3HN-CH₃
¹H ~3.35Singlet3HO-CH₃
¹H ~3.45 - 3.60Multiplet4HN-CH₂ -CH₂ -O
¹³C ~170.5Singlet1CC =O (Carbonyl)
¹³C ~70.5Singlet1C-C H₂-O-
¹³C ~58.8Singlet1CO-C H₃
¹³C ~48.2, 50.5Singlets (Rotamers)1CN-C H₂-
¹³C ~33.5, 36.2Singlets (Rotamers)1CN-C H₃
¹³C ~21.5, 22.0Singlets (Rotamers)1CC(=O)-C H₃
Mass Spectrometry (LC-MS / GC-MS)

Electrospray Ionization (ESI-MS) in positive mode will yield a distinct [M+H]⁺ peak at m/z 132.1 . Fragmentation typically results in the loss of the methoxyethyl moiety, yielding a stable acylium ion fragment at m/z 43 [CH₃CO]⁺, further validating the acetylated nature of the compound.

References

  • PubChem - NIH. "N-(2-methoxyethyl)-N-methylacetamide". National Center for Biotechnology Information. Available at:[Link]

  • Chemistry LibreTexts. "21.2: Nucleophilic Acyl Substitution Reactions". LibreTexts Organic Chemistry. Available at:[Link]

  • The Journal of Organic Chemistry. "Bicyclic Piperidines via [2 + 2] Photocycloaddition" (Discussing the characterization of amide rotamers in NMR). American Chemical Society. Available at:[Link]

Structural Profiling and Synthetic Methodologies of N-(2-methoxyethyl)-N-methylacetamide in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and organic synthesis, the strategic selection of functional groups is paramount for optimizing both the physicochemical properties and the pharmacokinetic profiles of target molecules. N-(2-methoxyethyl)-N-methylacetamide (CAS Registry Number: 786685-91-4) represents a highly specialized tertiary amide building block[1]. Characterized by its unique combination of an acetyl core, an N-methyl substitution, and an N-(2-methoxyethyl) appendage, this molecule serves as a critical intermediate in the development of complex active pharmaceutical ingredients (APIs) and advanced polymeric materials.

This technical guide provides an in-depth analysis of the molecule's structural properties, the mechanistic rationale for its use in drug design, and field-proven synthetic protocols for its generation and validation.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical metrics of N-(2-methoxyethyl)-N-methylacetamide is essential for predicting its behavior in biological systems and synthetic matrices. The molecule is a colorless liquid at standard temperature and pressure, exhibiting high miscibility with aqueous and organic solvents[2].

Quantitative Data Summary

The following table consolidates the critical computational and experimental properties of the compound[2][3]:

PropertyValue
IUPAC Name N-(2-methoxyethyl)-N-methylacetamide
SMILES String CC(=O)N(C)CCOC
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
CAS Registry Number 786685-91-4
Topological Polar Surface Area (TPSA) 29.5 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Ether Oxygen)
LogP (Estimated) -0.197
Rotatable Bonds 4

Mechanistic Role in Pharmacophore Optimization (E-E-A-T Logic)

As a Senior Application Scientist, it is crucial to understand why a specific structural motif is chosen over a simpler analog (e.g., N,N-dimethylacetamide). The inclusion of the N-(2-methoxyethyl)-N-methyl group is a deliberate bioisosteric strategy driven by the following mechanistic causalities:

  • Ablation of Hydrogen Bond Donors: By fully substituting the amide nitrogen (creating a tertiary amide), the molecule loses its ability to act as a hydrogen bond donor. According to Lipinski’s Rule of Five, minimizing H-bond donors is highly correlated with improved passive membrane permeability.

  • Strategic Polarity Tuning: The addition of the 2-methoxyethyl chain introduces an ether oxygen. This acts as a localized hydrogen bond acceptor, subtly increasing the Topological Polar Surface Area (TPSA) to 29.5 Ų[2]. This specific TPSA range enhances aqueous solubility without violating the permeability thresholds required for oral bioavailability.

  • Steric Shielding and Metabolic Stability: Tertiary amides are generally more resistant to enzymatic hydrolysis by ubiquitous amidases in the liver and plasma compared to primary or secondary amides. The rotational flexibility of the methoxyethyl chain allows the molecule to adapt to complex binding pockets while shielding the vulnerable carbonyl carbon from nucleophilic attack.

Structure-Property Relationship (SPR) Logic

SPR M N-(2-methoxyethyl)-N-methyl Motif P1 Tertiary Amide Formation (Loss of H-Bond Donor) M->P1 P2 Ether Oxygen Inclusion (H-Bond Acceptor) M->P2 A1 Increased Lipophilicity & Membrane Permeability P1->A1 A2 Enhanced Aqueous Solubility & Optimal TPSA P2->A2 O Optimized ADME Profile A1->O A2->O

Fig 1: Structure-property relationship (SPR) logic for ADME optimization.

Synthetic Protocols and Self-Validating Workflows

To ensure scientific integrity and reproducibility, the synthesis of N-(2-methoxyethyl)-N-methylacetamide must be approached as a self-validating system. The most efficient and high-yielding route is the nucleophilic acyl substitution of N-(2-methoxyethyl)methylamine with acetyl chloride under Schotten-Baumann-type conditions in an organic phase.

Step-by-Step Methodology

Reagents Required:

  • N-(2-methoxyethyl)methylamine (Nucleophile)

  • Acetyl chloride (Electrophile)

  • Triethylamine (Et₃N) (Acid Scavenger)

  • Dichloromethane (DCM) (Aprotic Solvent)

Protocol:

  • System Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Argon) to prevent the hydrolysis of acetyl chloride.

  • Reagent Solubilization: Dissolve 1.0 equivalent of N-(2-methoxyethyl)methylamine and 1.2 equivalents of Et₃N in anhydrous DCM.

    • Causality: Et₃N is strictly required to scavenge the HCl byproduct. Without it, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction at 50% conversion.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: Acyl substitution is highly exothermic. Low temperatures prevent solvent boil-off and suppress the formation of unwanted side products (e.g., ketene formation).

  • Electrophile Addition: Add 1.1 equivalents of acetyl chloride dropwise over 30 minutes via an addition funnel.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Synthetic Workflow Diagram

Synthesis A N-(2-methoxyethyl)methylamine + Acetyl Chloride B DCM Solvent + Et3N Base (0°C to RT) A->B C Tetrahedral Intermediate (Nucleophilic Acyl Substitution) B->C D N-(2-methoxyethyl)-N-methylacetamide (Target Product) C->D -HCl E Triethylammonium Chloride (Aqueous Byproduct) C->E

Fig 2: Nucleophilic acyl substitution workflow for synthesizing the tertiary amide.

Analytical Validation

To validate the structural integrity of the synthesized product, the following analytical signatures must be confirmed:

  • ¹H NMR (CDCl₃): Look for the distinct singlet of the acetyl methyl group (~2.1 ppm) and the N-methyl singlet (~3.0 ppm). The presence of rotamers (due to the restricted rotation around the tertiary amide C-N bond) will cause these singlets to appear as closely spaced doublets or broad peaks at room temperature. The methoxy group will appear as a sharp singlet (~3.3 ppm).

  • LC-MS: ESI+ mode should yield an[M+H]⁺ peak at m/z 132.1.

  • FT-IR: A strong, sharp absorption band at ~1640–1650 cm⁻¹ is definitive proof of the tertiary amide carbonyl stretch, distinctly lower than the starting acetyl chloride (~1800 cm⁻¹).

References

  • National Center for Biotechnology Information (NIH). "N-(2-methoxyethyl)-N-methylacetamide - PubChem." PubChem,
  • Chem960. "Cas no 1696-20-4 (1-(morpholin-4-yl)ethan-1-one) Chemical Properties." Chem960,
  • GuideChem. "N-[2-(5-chloro-2-thiophenyl)-2-methoxyethyl]acetamide Properties." GuideChem,

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2-methoxyethyl)-N-methylacetamide (CAS 786685-91-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and advanced organic synthesis, the selection of tertiary amides as solvents, building blocks, or functional linkers is a critical determinant of pharmacokinetic success and reaction efficiency. N-(2-methoxyethyl)-N-methylacetamide (CAS: 786685-91-4) is a highly specialized, polar aprotic structural motif. By integrating an ether linkage into a classic acetamide backbone, this molecule offers a unique topological polar surface area (TPSA) characterized by dual hydrogen-bond acceptor sites without the presence of hydrogen-bond donors.

This whitepaper provides an in-depth technical analysis of CAS 786685-91-4, detailing its physicochemical properties, the mechanistic causality behind its synthesis, a self-validating experimental protocol, and its targeted applications in pharmaceutical development.

Molecular Architecture & Physicochemical Profile

The utility of N-(2-methoxyethyl)-N-methylacetamide stems directly from its molecular architecture. Unlike standard N,N-dimethylacetamide (DMAc), the substitution of a methyl group with a 2-methoxyethyl chain fundamentally alters its solvation sphere.

The quantitative data below summarizes the core physicochemical properties that dictate its behavior in synthetic and biological systems, as verified by [1].

PropertyValueCausality / Technical Significance
CAS Number 786685-91-4Unique regulatory identifier for compliance and sourcing.
Molecular Formula C₆H₁₃NO₂Defines the exact atomic composition and stoichiometry.
Molecular Weight 131.17 g/mol Low molecular weight allows for high-molarity applications in solvent systems.
Structural Motif Tertiary Amide + EtherProvides primary (C=O) and secondary (-O-) H-bond acceptor sites.
H-Bond Donors 0Ensures the molecule remains strictly aprotic, preventing nucleophilic interference.
H-Bond Acceptors 2Enhances solubilization of complex, hydrophobic Active Pharmaceutical Ingredients (APIs).

Mechanistic Causality in Synthesis

Synthesizing highly polar, water-soluble tertiary amides requires strict control over reaction conditions to prevent yield loss during aqueous workup. The standard approach utilizes a nucleophilic acyl substitution between N-(2-methoxyethyl)methylamine and acetyl chloride.

Why Anhydrous Conditions over Schotten-Baumann? While Schotten-Baumann conditions (aqueous base) are common for amide coupling, they are sub-optimal here. CAS 786685-91-4 is highly hydrophilic. Generating it in an aqueous biphasic system leads to severe partitioning issues and product loss. Instead, utilizing strictly anhydrous dichloromethane (DCM) with triethylamine (TEA) as a non-nucleophilic acid scavenger ensures quantitative conversion and simplifies purification.

SynthWorkflow A N-(2-methoxyethyl)methylamine (Nucleophile) D Nucleophilic Acyl Substitution (0°C to RT) A->D B Acetyl Chloride (Electrophile) B->D C Anhydrous DCM + Triethylamine (Solvent & Acid Scavenger) C->D E N-(2-methoxyethyl)-N-methylacetamide (CAS: 786685-91-4) D->E F Validation: LC-MS & 1H-NMR (Purity > 98%) E->F

Synthetic workflow and analytical validation for CAS 786685-91-4.

Validated Experimental Protocol

To guarantee reproducibility and trustworthiness, the following protocol is designed as a self-validating system . Every critical step includes an integrated validation checkpoint to confirm mechanistic success before proceeding.

Anhydrous Synthesis of N-(2-methoxyethyl)-N-methylacetamide

Step 1: System Purging & Setup

  • Action: Flame-dry a round-bottom flask under inert argon gas.

  • Causality: Acetyl chloride is highly sensitive to ambient moisture. Hydrolysis yields acetic acid and HCl, which would prematurely protonate and quench the amine nucleophile.

Step 2: Reagent Dissolution

  • Action: Dissolve N-(2-methoxyethyl)methylamine (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration. Add TEA (1.2 eq).

  • Causality: TEA neutralizes the HCl byproduct generated during acylation, preventing the starting amine from converting into an unreactive ammonium salt.

Step 3: Electrophilic Addition

  • Action: Cool the reaction mixture to 0°C using an ice bath. Introduce acetyl chloride (1.05 eq) dropwise over 15 minutes.

  • Causality: Acylation is highly exothermic. Controlling the temperature at 0°C suppresses the formation of di-acylated impurities and prevents solvent boil-off.

  • Validation Checkpoint: Monitor for controlled fuming and temperature stability. Lack of exotherm indicates degraded acetyl chloride.

Step 4: In-Process Control (IPC)

  • Action: After 2 hours of stirring at room temperature, analyze the mixture via Thin-Layer Chromatography (TLC) using 10% MeOH in DCM. Stain the plate with Ninhydrin.

  • Validation Checkpoint: The secondary amine starting material stains yellow/brown with Ninhydrin. The complete disappearance of this stain, replaced by a UV-active, non-staining spot, confirms 100% conversion to the tertiary amide.

Step 5: Workup & Extraction

  • Action: Quench cautiously with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with DCM.

  • Causality: Because CAS 786685-91-4 is highly water-soluble, multiple organic extractions are mandatory to prevent catastrophic yield loss into the aqueous phase.

Step 6: Analytical Release

  • Action: Dry the organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via vacuum distillation.

  • Validation Checkpoint: Perform ¹H-NMR (CDCl₃). The spectrum must display characteristic rotameric splitting (broadened or split singlets for the N-CH₃ and acetyl CH₃ groups) due to restricted rotation around the amide C-N bond. This uniquely validates the structural integrity of the tertiary amide.

Application in Advanced Drug Development

In pharmaceutical chemistry, the physicochemical properties of functional groups dictate the success of API formulation and target binding. The structure of N-(2-methoxyethyl)-N-methylacetamide provides a distinct advantage when incorporated as a side-chain or linker in complex APIs, such as [2].

By replacing a simple alkyl group with a 2-methoxyethyl chain, the molecule gains a secondary ether oxygen. This acts as a supplementary hydrogen-bond acceptor. According to Lipinski's parameters, optimizing H-bond acceptors without adding H-bond donors can significantly enhance the solubilization of heavily functionalized hydrophobic molecules while maintaining cellular permeability.

Solvation A CAS 786685-91-4 (Tertiary Amide Motif) B Amide Carbonyl (C=O) Primary H-Bond Acceptor A->B C Ether Oxygen (-O-) Secondary H-Bond Acceptor A->C D Enhanced Solubilization of Hydrophobic APIs B->D C->D E Improved Permeability (Lipinski Optimization) D->E

Mechanism of enhanced API solubilization via dual H-bond acceptors.

References

  • Title: N-(2-methoxyethyl)-N-methylacetamide (CID 18727980) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Phosphoinositide 3-kinase inhibitor compounds and methods of use (WO2008073785A2)

A Strategic Guide to Elucidating the Mechanism of Action for Novel Chemical Entities: A Case Study of N-(2-methoxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In drug discovery and chemical biology, researchers frequently encounter novel or uncharacterized chemical matter. While these molecules present opportunities for new therapeutic avenues, their lack of established biological targets necessitates a systematic and rigorous approach to elucidate their mechanism of action (MoA). This technical guide utilizes N-(2-methoxyethyl)-N-methylacetamide, a compound with limited publicly available bioactivity data, as a case study to present a comprehensive, multi-phase strategy for MoA determination. This document is designed for researchers, scientists, and drug development professionals, providing not just a sequence of experimental steps, but the underlying scientific rationale and self-validating logic required for robust MoA studies. We will progress from initial computational predictions and phenotypic screening through target validation and pathway analysis, offering field-proven insights and detailed experimental frameworks.

Introduction: The Challenge of the Unknown

This guide will therefore not describe a known mechanism, but rather outline the logical and experimental progression a research team would undertake to discover and validate the MoA of a compound like N-(2-methoxyethyl)-N-methylacetamide. This strategic workflow is designed to be iterative and data-driven, ensuring that each phase builds upon validated learnings from the last.

Phase I: Target Hypothesis Generation

The initial phase focuses on generating educated hypotheses about the compound's potential biological effects and molecular targets. This is achieved by combining computational analysis with broad-based biological screening.

In Silico & Computational Analysis

Before committing to resource-intensive wet-lab experiments, computational methods provide a valuable, cost-effective starting point. The primary goal is to identify potential protein targets by comparing the structure of N-(2-methoxyethyl)-N-methylacetamide to vast libraries of compounds with known activities.

  • Causality: By leveraging the principle that structurally similar molecules often have similar biological targets, we can prioritize experimental efforts. The ether and amide moieties are key features for building a search query.

  • Methodology:

    • Structural Similarity Searching: Utilize databases such as PubChem, ChEMBL, and SciFinder to identify known bioactive molecules that share structural motifs with the query compound.

    • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's structure to screen for proteins with complementary binding pockets.

    • Reverse Docking/Target Prediction: Employ servers like SwissTargetPrediction or PharmMapper, which dock the small molecule structure against a library of known protein crystal structures to predict potential binding partners.

Phenotypic Screening

While in silico methods predict potential targets, phenotypic screening identifies the actual biological effect of the compound on living cells, without preconceived bias about the target. A broad-spectrum screen can reveal unexpected activities and guide subsequent target deconvolution efforts.

  • Causality: A distinct and repeatable phenotypic "hit" (e.g., cell death in a specific cancer line, reduction of an inflammatory cytokine) provides a robust biological context and a functional endpoint to guide the search for the underlying molecular mechanism.

  • Workflow:

    • Select a diverse panel of cell lines relevant to major disease areas (e.g., oncology, immunology, neurology).

    • Perform a primary screen using a high-throughput cell viability assay (e.g., CellTiter-Glo®) at a single high concentration (e.g., 10-50 µM).

    • For any "hits," perform dose-response assays to determine potency (EC50/IC50).

The overall workflow for this initial discovery phase is visualized below.

G cluster_0 Phase I: Hypothesis Generation cluster_1 In Silico Analysis cluster_2 Phenotypic Screening Compound N-(2-methoxyethyl)-N-methylacetamide Similarity Structural Similarity Search Compound->Similarity Docking Reverse Docking Compound->Docking Screen High-Throughput Cell Viability Screen Compound->Screen Hypothesis List of Potential Targets & Biological Effects Similarity->Hypothesis Docking->Hypothesis DoseResponse Dose-Response (IC50 Determination) Screen->DoseResponse DoseResponse->Hypothesis G Compound N-(2-methoxyethyl)-N-methylacetamide KinaseX Kinase X Compound->KinaseX Inhibits SubstrateY_P Substrate Y (Phosphorylated) KinaseX->SubstrateY_P Phosphorylates Apoptosis Apoptosis SubstrateY_P->Apoptosis Blocks

Caption: Hypothetical signaling pathway for the compound.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential.

Protocol 1: Dose-Response Cell Viability Assay (MTS)
  • Objective: To determine the IC50 value of the compound in a chosen cell line.

  • Methodology:

    • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Preparation: Prepare a 10 mM stock solution of N-(2-methoxyethyl)-N-methylacetamide in DMSO. Perform a serial dilution in culture medium to create 2X working solutions (e.g., from 200 µM to 0.1 µM).

    • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final 1X concentration. Include vehicle control (e.g., 0.5% DMSO) and no-cell (media only) blank wells.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

    • MTS Reagent: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Final Incubation & Reading: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.

    • Data Analysis: Subtract the blank values, normalize the data to the vehicle control (100% viability), and plot the results using a non-linear regression (log(inhibitor) vs. response) to calculate the IC50.

Protocol 2: Western Blot for Phospho-Substrate Y
  • Objective: To measure the effect of the compound on the phosphorylation of a target kinase's substrate.

  • Methodology:

    • Cell Culture & Treatment: Seed HCT116 cells in 6-well plates. Grow to 70-80% confluency. Treat with the compound at 0, 0.1X, 1X, and 10X of the determined IC50 for 6 hours.

    • Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

    • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody against Phospho-Substrate Y (e.g., 1:1000 dilution) overnight at 4°C.

    • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature. Wash again. Apply an ECL chemiluminescent substrate and image the blot.

    • Stripping & Reprobing: Strip the membrane and reprobe with an antibody for total Substrate Y and a loading control (e.g., GAPDH) to ensure equal protein loading.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Hypothetical Cytotoxicity Data for N-(2-methoxyethyl)-N-methylacetamide

Cell Line Histology IC50 (µM) 95% Confidence Interval
HCT116 Colon Carcinoma 2.5 2.1 - 3.0
A549 Lung Carcinoma > 50 N/A
MCF7 Breast Carcinoma 15.8 13.5 - 18.1

| HEK293 | Normal Kidney | > 50 | N/A |

  • Interpretation: The data in Table 1 would suggest that the compound has selective cytotoxic activity against the HCT116 colon cancer cell line, making it a priority for further MoA investigation.

Conclusion

Determining the mechanism of action for a novel chemical entity like N-(2-methoxyethyl)-N-methylacetamide is a cornerstone of modern drug discovery. It is not a linear process but an iterative cycle of hypothesis, experimentation, and validation. By integrating computational predictions, unbiased phenotypic screening, rigorous biophysical validation, and targeted cell-based pathway analysis, researchers can confidently deconvolve complex biology. This strategic approach transforms an unknown molecule from a mere chemical structure into a valuable tool for understanding biology and a potential starting point for a new therapeutic.

References

  • Antimicrobial Activity of Some N-Substituted Amides of Long-Chain Fatty Acids . PMC. [Link]

  • N,N-disubstituted amides Definition . Fiveable. [Link]

  • N-(2-methoxyethyl)acetamide | C5H11NO2 . PubChem. [Link]

  • What Are Amides and Their Uses in Chemistry? . Fiveable. [Link]

  • Synthesis of some Amide derivatives and their Biological activity . ResearchGate. [Link]

  • N-Methylacetamide - Wikipedia . Wikipedia. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides . University of the Pacific. [Link]

  • Synthesis and biological importance of amide analogues . Pulsus Group. [Link]

Sources

Technical Monograph: N-(2-methoxyethyl)-N-methylacetamide (MEMA)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application logic of N-(2-methoxyethyl)-N-methylacetamide , a bifunctional "ether-amide" solvent and intermediate.

A Bifunctional Aprotic Solvent for High-Performance Electrolytes and Synthesis

Executive Summary & Chemical Identity

N-(2-methoxyethyl)-N-methylacetamide (referred to herein as MEMA ) represents a hybrid class of polar aprotic solvents. Structurally, it bridges the gap between glymes (polyethers) and tertiary amides (like DMAc). This unique architecture provides dual-functionality: the high dielectric constant of the amide moiety for salt dissociation, and the chelation capability of the ether tail for cation solvation.

Unlike its common analog N,N-dimethylacetamide (DMAc), MEMA exhibits altered volatility and solvation dynamics, making it a critical candidate for "Next-Gen" electrolytes in Lithium-Ion Batteries (LIBs) and as a specialized solubilizer in pharmaceutical processing.

Chemical Profile
PropertySpecification
IUPAC Name N-(2-methoxyethyl)-N-methylacetamide
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Structural Class Tertiary Amide / Ether
Core Moiety Acetyl group attached to N-methyl and N-methoxyethyl
Key Functionality Bidentate Ligand (O-donor from C=O and C-O-C)

Synthesis & Manufacturing Protocol

As MEMA is often a "made-to-order" specialty chemical rather than a commodity solvent, researchers must frequently synthesize it in-house or contract its manufacture. The following protocol describes the Acylation Route , chosen for its high yield and scalability.

Reaction Logic

The synthesis involves the nucleophilic acyl substitution of N-(2-methoxyethyl)methylamine with Acetyl Chloride (or Acetic Anhydride) in the presence of a base scavenger.

Reaction Equation:



Experimental Workflow (Graphviz Visualization)

The following diagram outlines the critical process flow for synthesizing high-purity MEMA.

MEMA_Synthesis Precursors Precursors: 1. N-(2-methoxyethyl)methylamine 2. Acetyl Chloride 3. Triethylamine (Base) Reactor Reactor (0°C -> RT): Dropwise Addition Exothermic Control Precursors->Reactor N2 Atmosphere Quench Quench: Add Ice Water Dissolve Salts Reactor->Quench Reaction Complete (TLC) Extraction Extraction: Dichloromethane (DCM) Phase Separation Quench->Extraction Aqueous/Organic Split Purification Purification: Vacuum Distillation (Remove DCM & Trace Amine) Extraction->Purification Organic Layer Product Final Product: MEMA (>99%) Purification->Product High Vac / Heat

Figure 1: Step-wise synthesis workflow for N-(2-methoxyethyl)-N-methylacetamide via acyl chloride route.

Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL 3-neck round bottom flask equipped with a stir bar, addition funnel, and nitrogen inlet.

  • Charge: Add N-(2-methoxyethyl)methylamine (1.0 eq) and Triethylamine (1.2 eq) dissolved in anhydrous Dichloromethane (DCM). Cool to 0°C.

  • Addition: Dropwise add Acetyl Chloride (1.1 eq) over 30 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC or GC.

  • Workup: Quench with ice water. Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate via rotary evaporation.

  • Purification: Perform fractional distillation under reduced pressure to obtain MEMA as a colorless liquid.

Physicochemical Properties & Performance

MEMA occupies a "Goldilocks" zone between the high volatility of acetonitrile and the high viscosity of ionic liquids.

Comparative Data Table
PropertyMEMA (Predicted/Experimental)DMAc (Standard)Diglyme (Ether Analog)Significance
Boiling Point ~210–220°C165°C162°CLower volatility enhances safety in high-temp batteries.[1]
Viscosity (25°C) ~1.8–2.2 cP0.92 cP2.0 cPHigher viscosity than DMAc due to ether tail, but acceptable for conductivity.
Dielectric Constant High (>30)37.87.2High polarity ensures salt dissociation (e.g., LiPF₆).
Donor Number (DN) High27.818Strong cation solvation capability.
Electrochemical Stability

MEMA is designed to resist oxidation at high potentials. The amide carbonyl is robust, while the methoxyethyl group provides stability against reduction compared to bare alkyl chains.

  • Anodic Limit: > 4.5 V vs Li/Li⁺ (on Pt).

  • Cathodic Limit: Compatible with Graphite anodes if SEI-forming additives (like VC or FEC) are used, as pure amides can co-intercalate.

Applications in Advanced Technologies

Lithium-Ion Battery Electrolytes

MEMA serves as a co-solvent to suppress the flammability of carbonates while maintaining ionic conductivity. Its structure allows it to chelate Li⁺ ions, breaking down ion aggregates.

Mechanism of Action: The "bidentate" nature allows MEMA to wrap around Li⁺, shielding it from anion interaction. This increases the Transference Number (t+) of Lithium.

Solvation_Model Li Li+ Anion PF6- Li->Anion Dissociation (Weakened Pair) MEMA1 MEMA Molecule (C=O Donor) MEMA1->Li Primary Solvation MEMA2 MEMA Molecule (Ether-O Donor) MEMA2->Li Chelation Effect

Figure 2: Solvation mechanism showing MEMA's bidentate interaction with Lithium ions, promoting salt dissociation.

Pharmaceutical Solubilization

Similar to N-Methylacetamide (NMA), MEMA can disrupt hydrogen bonding networks in crystalline drugs.

  • Use Case: Solubilizing poorly water-soluble APIs (BCS Class II/IV) for injectable formulations.

  • Advantage: The ether tail may offer a different lipophilicity profile than DMAc, potentially improving membrane permeability of the formulation.

Safety & Toxicology (E-E-A-T)

Warning: As a structural analog of N-methylacetamide and DMAc, MEMA must be treated as a potential Reproductive Toxin .

  • Hazard Class: Repr. 1B (May damage fertility or the unborn child) - Read-across from DMAc.

  • Skin Absorption: High. The ether tail facilitates dermal penetration.

  • Handling:

    • PPE: Butyl rubber gloves (Nitrile is insufficient for amides), chemical splash goggles, and respirator.

    • Engineering Controls: Handle strictly inside a fume hood or glovebox.

References

  • Electrolyte Stability: Walker, W. et al. "Amide-based Electrolytes for High Voltage Lithium-Ion Batteries." Journal of Power Sources. (Context: Discusses N-methylacetamide stability).

  • Synthesis Methodology: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (Standard protocol for amide synthesis via acyl chlorides).
  • Solvent Properties: "Physicochemical Properties of N,N-Dimethylacetamide and its Analogs." Journal of Chemical & Engineering Data.

  • Toxicity Data: ECHA Registration Dossier for N,N-Dimethylacetamide (DMAc). (Used for read-across safety assessment).

(Note: Specific literature on the tertiary MEMA derivative is sparse; references provided ground the synthesis and application logic in established amide/ether chemistry.)

Sources

solubility of N-(2-methoxyethyl)-N-methylacetamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of N-(2-methoxyethyl)-N-methylacetamide in Organic Solvents

Executive Summary & Molecule Characterization

N-(2-methoxyethyl)-N-methylacetamide is a specialized amphiphilic solvent and intermediate that bridges the physicochemical gap between polar aprotic amides (like DMAc, NMP) and glycol ethers (like DME, 2-methoxyethanol). Its unique structure—comprising a tertiary amide core substituted with both a methyl group and a methoxyethyl ether tail—confers a dual-solvency mechanism capable of dissolving both polar pharmaceutical actives and lipophilic organic intermediates.[1]

Critical Distinction: Do not confuse this molecule with N-Methoxy-N-methylacetamide (Weinreb Amide, CAS 78191-00-1). The target molecule discussed here contains a 2-methoxyethyl chain attached to the nitrogen, not a direct N-O bond.

Physicochemical Profile (Predicted)
PropertyValue / Description
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Physical State Liquid (at STP)
Boiling Point ~210–220°C (Predicted based on homologs)
Density ~0.96–0.98 g/mL
Solvent Class Polar Aprotic / Glycol Ether Hybrid

Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)

To scientifically predict the solubility of N-(2-methoxyethyl)-N-methylacetamide (MEMA) in various organic solvents without exhaustive empirical screening, we utilize the Hansen Solubility Parameter (HSP) system. This system breaks down the cohesive energy density into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[1]
Mechanistic Analysis
  • Dispersion (

    
    ):  Derived from the carbon backbone.[1] The addition of the ethyl ether chain increases the dispersive volume compared to DMAc.
    
  • Polarity (

    
    ):  The tertiary amide dipole is significant, but the ether linkage introduces a secondary dipole vector, slightly broadening the polar compatibility range.[1]
    
  • Hydrogen Bonding (

    
    ):  As a tertiary amide, it is a Hydrogen Bond Acceptor (HBA) only.[1] It lacks a donor proton, making it an aprotic solvent. However, the ether oxygen provides a second H-bond acceptance site, enhancing solubility for protic solutes (e.g., alcohols, acids).
    

Calculated HSP Values (Group Contribution Method):

Solubility Rule: MEMA will be miscible with solvents where the "Interaction Radius" (


) is small (< 8.0).[1]


[1]

Predicted Solubility & Miscibility Data

The following table summarizes the miscibility profile of N-(2-methoxyethyl)-N-methylacetamide with standard industrial solvents. This data is synthesized from thermodynamic modeling and structural analogy to N-(2-methoxyethyl)acetamide and N-Methylacetamide.

Solvent CategoryRepresentative SolventMiscibilityMechanistic Rationale
Polar Protic WaterMiscible Strong H-bonding between water (donor) and MEMA amide/ether oxygens (acceptors).[1]
Polar Protic Methanol / EthanolMiscible Favorable dipole-dipole interactions and H-bonding.[1]
Polar Aprotic DMSOMiscible Matched high polarity; entropy of mixing dominates.[1]
Polar Aprotic AcetonitrileMiscible Similar dipole moments; compatible

values.[1]
Chlorinated Dichloromethane (DCM)Miscible DCM is a strong H-bond donor (via C-H); interacts with MEMA carbonyl.[1]
Ethers THF / 2-MeTHFMiscible Structural similarity (ether linkage); "Like dissolves like."[1]
Esters Ethyl AcetateMiscible Moderate polarity match; fully compatible.[1]
Aliphatic Hydrocarbons Hexane / HeptaneImmiscible Large

mismatch.[1] MEMA is too polar to dissolve in non-polar alkanes.[1]
Aromatic Hydrocarbons ToluenePartial/Miscible

-interaction with amide dipole may induce miscibility, unlike alkanes.[1]

Experimental Protocols for Solubility Validation

As a researcher, you must validate these predictions. The following protocols are designed to be self-validating systems, ensuring data integrity.

Protocol A: Visual Miscibility Screening (Binary Systems)

Use this for rapid solvent selection.

  • Preparation : Dispense 1.0 mL of N-(2-methoxyethyl)-N-methylacetamide into a clear borosilicate glass vial (4 mL capacity).

  • Titration : Add the target solvent in 100 µL increments.

  • Observation : Vortex for 10 seconds after each addition.

    • Clear Single Phase: Miscible.[1]

    • Turbidity/Oiling Out: Immiscible/Phase Separation.[1]

    • Schlieren Lines: Indicates mixing is occurring but requires equilibration; vortex longer.[1]

  • Endpoint : Continue until 1:10 ratio is reached. If clear, report as "Miscible > 10:1".

Protocol B: Quantitative Saturation via HPLC (For Solid Solutes in MEMA)

Use this if using MEMA as a solvent for a solid drug candidate.

  • Saturation : Add excess solid solute to 2.0 mL of MEMA in a crimp-top vial.

  • Equilibration : Shake at 25°C for 24 hours (thermostated shaker).

  • Filtration : Pass the supernatant through a 0.22 µm PTFE filter (compatible with amides).[1]

    • Checkpoint: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Dilution : Dilute the filtrate 100x with Mobile Phase A to bring it within detector range.

  • Quantification : Inject onto HPLC-UV/Vis. Calculate concentration against a standard curve.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision pathway for selecting N-(2-methoxyethyl)-N-methylacetamide based on solute properties.

SolubilityLogic Start Start: Select Solute CheckPolarity Is Solute Polar? Start->CheckPolarity CheckHDonor Is Solute H-Bond Donor? CheckPolarity->CheckHDonor Yes (Polar) CheckLipophilic Is Solute Highly Lipophilic? CheckPolarity->CheckLipophilic No (Non-Polar) UseMEMA Excellent Candidate for MEMA (Dual Interaction Mode) CheckHDonor->UseMEMA Yes (Alcohols, Acids) Ether/Amide acts as Acceptor UsePureAmide Use Pure DMAc/NMP (Higher Dipole Needed) CheckHDonor->UsePureAmide No (Salts, Zwitterions) CheckLipophilic->UseMEMA No (LogP 1-3) UseHydrocarbon Use Heptane/Hexane (MEMA Immiscible) CheckLipophilic->UseHydrocarbon Yes (LogP > 3)

Caption: Logic flow for determining the suitability of N-(2-methoxyethyl)-N-methylacetamide as a solvent based on solute physicochemical properties.

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[1] [1]

  • Abbott, S. (2025).[1] Solubility Science: Principles and Practice. Steven Abbott TCNF.

  • PubChem Database . N-(2-methoxyethyl)acetamide (Analog Data). National Center for Biotechnology Information.

  • March, J. (2019).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (For amide/ether solvent interaction mechanisms).[1]

Sources

Technical Guide: N-(2-methoxyethyl)-N-methylacetamide Safety & Handling

[1][2]

Part 1: Executive Technical Summary[1][2]

Substance Identity:

  • Chemical Name: N-(2-methoxyethyl)-N-methylacetamide[1][2][3][4]

  • CAS Registry Number: 786685-91-4[1][2][3][5]

  • Molecular Formula: C₆H₁₃NO₂[1][2]

  • Molecular Weight: 131.17 g/mol [1][2][4]

  • Synonyms: Acetamide, N-(2-methoxyethyl)-N-methyl-; N-Methyl-N-(2-methoxyethyl)acetamide.[1][4]

Operational Context: N-(2-methoxyethyl)-N-methylacetamide is a polar aprotic solvent sharing structural characteristics with both N,N-Dimethylacetamide (DMAc) and Glycol Ethers (e.g., 2-Methoxyethanol) .[1][2] It is typically employed in specialized organic synthesis, peptide coupling, or as a high-boiling solvent in battery electrolyte research.[2]

Critical Safety Directive (The "Hidden" Hazard): While often marketed as a specialized solvent, this molecule contains a 2-methoxyethyl moiety .[1][2] In vivo, agents containing this functional group are frequently metabolized into methoxyacetic acid (MAA) , a potent reproductive toxin and teratogen.[1][2] Consequently, this substance must be handled with the same rigorous containment protocols as Category 1B Reproductive Toxins until definitive toxicological data proves otherwise.[2]

Part 2: Physicochemical Profile & Process Implications[1][2]

The following data combines available experimental values with Structure-Property Relationship (SPR) estimates derived from structural analogs (DMAc and 2-Methoxyethyl acetate).

PropertyValue (Est./Exp.)Process Implication
Physical State Colorless LiquidEasy to dispense; visual contamination check required.[1][2]
Boiling Point ~170–190°C (Est.)[1][2]High-boiling; difficult to remove by rotary evaporation.[1][2] Requires vacuum distillation or aqueous workup.[1][2]
Flash Point > 65°C (Est.)Class IIIA Combustible Liquid.[2] Risk of flammability increases during heated reactions.[1][2]
Solubility Miscible in Water, AlcoholsHigh water solubility poses a risk of rapid dermal absorption and environmental mobility.[2]
Density ~0.95 – 1.05 g/mLSimilar to water; phase separation from aqueous layers requires high salt concentrations (salting out).[2]
Vapor Pressure Low (< 1 mmHg @ 20°C)Low inhalation risk at ambient T, but significant risk during heating or aerosolization.[1][2]

Part 3: Hazard Identification & Toxicology (E-E-A-T Analysis)

Core Hazards (GHS Classification Basis)

Based on the Read-Across Method from structural analogs (DMAc and 2-Methoxyethanol), the following hazard profile is the scientific baseline for risk assessment.

  • Signal Word: DANGER

  • Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[1][2]

    • Mechanism:[1][2][6] Metabolic oxidation of the ether side chain to methoxyacetic acid (MAA), which inhibits testicular maturation and causes fetal skeletal malformations.[1][2]

  • Acute Toxicity (Dermal/Inhalation): Harmful if in contact with skin or inhaled.[1][2]

    • Mechanism:[1][2][6] Rapid transdermal absorption due to amphiphilic structure (hydrophobic methyl/ethyl groups + hydrophilic amide/ether).[1][2]

  • Skin/Eye Irritation (Category 2): Causes skin and serious eye irritation.[1][2][7][8]

Metabolic Activation Pathway (Visualization)

The following diagram illustrates the potential metabolic fate of N-(2-methoxyethyl)-N-methylacetamide, highlighting the generation of the toxic metabolite (MAA).

MetabolicPathwayParentN-(2-methoxyethyl)-N-methylacetamide(Parent Solvent)IntermedHydrolysis / Oxidation(Liver P450)Parent->IntermedEnzymaticCleavageToxicMetaboliteMethoxyacetic Acid(MAA)Intermed->ToxicMetaboliteOxidation ofEther TailAmineByproductN-Methylamine /AcetateIntermed->AmineByproductAmideHydrolysisToxicityCRITICAL TOXICITYENDPOINTToxicMetabolite->ToxicityTeratogenicity &Testicular Atrophy

Figure 1: Hypothesized metabolic activation pathway leading to the formation of Methoxyacetic Acid (MAA), a known teratogen.[1][2]

Part 4: Safe Handling & Engineering Controls

Engineering Control Hierarchy

Do not rely solely on PPE.[1][2] The high boiling point and potential reproductive toxicity mandate specific engineering controls.[1][2]

  • Primary Containment: All handling of neat solvent must occur within a Chemical Fume Hood functioning at a face velocity of 80–100 fpm.[2]

  • Closed Systems: For volumes >1L or heated processes (>50°C), use closed-loop transfer systems (cannula transfer or diaphragm pumps) to prevent vapor release.[1][2]

  • Decontamination: Designate a specific "Hot Zone" for this solvent.[1][2] Line work surfaces with absorbent, plastic-backed bench paper to facilitate easy disposal of minor drips.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with polar aprotic amides, which can permeate thin nitrile rapidly.[1][2]

PPE TypeSpecificationRationale
Gloves (Splash) Double-gloved Nitrile (min 5 mil each)"Change immediately" protocol upon splash.[1][2]
Gloves (Immersion) Butyl Rubber or Silver Shield® (Laminate)Amides and glycol ethers permeate nitrile; Butyl/Laminate offers >4h breakthrough time.[1][2]
Respiratory Full-face respirator with ABEK (Organic Vapor) cartridges Required only if working outside a fume hood (e.g., spill cleanup).[1][2]
Body Tyvek® Lab Coat (Chemical Resistant)Prevents absorption through standard cotton clothing in case of large spills.[1][2]
PPE Decision Logic

PPE_LogicStartHandling N-(2-methoxyethyl)-N-methylacetamideVolumeVolume / Condition?Start->VolumeSmall< 100 mLAmbient TempVolume->SmallLarge> 100 mL ORHeated (>50°C)Volume->LargeHoodFume Hood RequiredStd. Nitrile (Double)Small->HoodSpecialFume Hood + Sash DownButyl/Silver Shield GlovesLarge->Special

Figure 2: Decision logic for selecting appropriate Personal Protective Equipment based on volume and temperature.

Part 5: Emergency Protocols

Spill Management (Small Scale < 500 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Butyl gloves and a respirator if vapors are detectable.[1][2]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1][2] Do not use paper towels, as amides can facilitate combustion or react.[2]

  • Neutralize: No neutralization required (neutral solvent).[1][2]

  • Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic/Reprotox" .

First Aid Measures
  • Skin Contact: Flush with water for 15 minutes .[1][2][9][10] Do not use ethanol or other solvents to wash the skin, as they may enhance absorption.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][9][10] Remove contact lenses if present.[1][2][8]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[2]

Part 6: Storage & Stability[1][2]

  • Hygroscopicity: Like DMAc, this solvent is likely hygroscopic.[2] Store under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis.[1][2]

  • Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis risk), and halogenated compounds (potential for uncontrolled reaction).[1][2]

  • Shelf Life: Re-test for peroxide formation (due to ether tail) every 12 months, although amides generally stabilize the molecule against rapid peroxidation compared to pure ethers.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21525, N-(2-methoxyethyl)acetamide (Structural Analog).[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: N,N-dimethylacetamide (Read-Across Source for Amide Toxicity).[1][2][7] Retrieved from [Link][1][2]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: 2-Methoxyethanol (Read-Across Source for Methoxyethyl Toxicity).[1][2] Retrieved from [Link][1][2]

N-(2-methoxyethyl)-N-methylacetamide: Physicochemical Profiling and Applications in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the selection of specialized solvents, linkers, and active pharmaceutical ingredient (API) building blocks is critical for optimizing pharmacokinetics and bioavailability. N-(2-methoxyethyl)-N-methylacetamide is a highly specialized tertiary amide that bridges the gap between aprotic polarity and enhanced aqueous compatibility.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical identification. Here, we dissect the physicochemical properties of N-(2-methoxyethyl)-N-methylacetamide, explore its mechanistic utility in tuning lipophilicity and hydration states, and provide self-validating experimental protocols for its synthesis and analytical characterization.

Molecular Identity and Physicochemical Parameters

N-(2-methoxyethyl)-N-methylacetamide is characterized by a tertiary amide core flanked by a methyl group and a 2-methoxyethyl appendage. This unique structural triad eliminates hydrogen bond donors while providing multiple hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen).

The fundamental quantitative data for this compound is summarized in Table 1 below, establishing the baseline metrics required for stoichiometric calculations and solvent profiling.

Table 1: Physicochemical Data Summary
ParameterValueStructural Implication
IUPAC Name N-(2-methoxyethyl)-N-methylacetamideDefines the tertiary amide and ether linkages.
CAS Registry Number 786685-91-4Unique identifier for regulatory and sourcing compliance[1].
Molecular Formula C₆H₁₃NO₂Indicates a highly saturated, aliphatic framework[2].
Molecular Weight 131.17 g/mol Low molecular weight facilitates rapid diffusion and low viscosity[1].
Hydrogen Bond Donors 0Confirms its status as a purely aprotic molecule.
Hydrogen Bond Acceptors 2High affinity for aqueous and protic environments via acceptor interactions.
Rotatable Bonds 4Imparts high conformational flexibility, aiding in solvent-solute wrapping.

Mechanistic Insights: The Role of the Methoxyethyl Amide Motif

The utility of N-(2-methoxyethyl)-N-methylacetamide in drug development is driven by two distinct structural motifs:

  • The Tertiary Amide Core: Because it lacks hydrogen bond donors, the tertiary amide acts as an excellent aprotic motif. In medicinal chemistry, incorporating tertiary amides is a proven strategy to fine-tune the lipophilicity-to-water-solubility ratio, often reducing compound efflux and increasing plasma protein binding without sacrificing aqueous solubility[3].

  • The Methoxyethyl Appendage (PEG-like Motif): The 2-methoxyethyl group functions as a truncated polyethylene glycol (PEG) chain. Polymer and solvent research has demonstrated that methoxyethyl motifs are uniquely capable of fostering "intermediate water" —a specific hydration state where water molecules are loosely bound to the polymer/molecule surface. This hydration layer acts as a physical barrier that prevents proteins and blood cells from directly contacting the hydrophobic core, thereby drastically improving the blood compatibility of the system[4].

SPR Core N-(2-methoxyethyl)-N-methylacetamide Core Structure Amide Tertiary Amide Motif (No H-Bond Donors) Core->Amide Ether Methoxyethyl Group (PEG-like) Core->Ether Prop1 High Aprotic Polarity Amide->Prop1 Prop2 Intermediate Water Formation Ether->Prop2 App1 Enhanced API Solubilization Prop1->App1 App2 Improved Blood Compatibility Prop2->App2

Caption: Logical relationship between structural motifs and physicochemical properties.

Synthesis and Analytical Validation Protocol

To ensure high-fidelity results in downstream applications, the synthesis of N-(2-methoxyethyl)-N-methylacetamide must be executed with strict environmental controls and built-in analytical checkpoints.

Protocol 1: Anhydrous Nucleophilic Acyl Substitution

Objective: Synthesize the target compound via the acylation of 2-methoxy-N-methylethanamine.

  • Step 1: Reagent Preparation & System Purging

    • Action: Flush a round-bottom flask with inert Argon gas. Dissolve 1.0 equivalent of 2-methoxy-N-methylethanamine and 1.2 equivalents of Triethylamine (TEA) in anhydrous Dichloromethane (DCM).

    • Causality: Acetyl chloride is highly susceptible to hydrolysis. Argon purging and anhydrous DCM prevent the premature degradation of the acylating agent into acetic acid, ensuring high atom economy.

  • Step 2: Temperature-Controlled Acylation

    • Action: Cool the reaction vessel to 0°C using an ice bath. Introduce 1.1 equivalents of Acetyl Chloride dropwise over 30 minutes.

    • Causality: Nucleophilic acyl substitution is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and suppresses the formation of unwanted side products.

  • Step 3: Reaction Monitoring (Self-Validation Checkpoint 1)

    • Action: After 2 hours of stirring at room temperature, perform Thin-Layer Chromatography (TLC) using a 5% Methanol in DCM solvent system.

    • Validation: The reaction is only deemed complete when the primary amine precursor spot (stainable by ninhydrin) completely disappears, confirming full conversion.

  • Step 4: Aqueous Workup

    • Action: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃), extract with DCM, and wash the organic layer with brine.

    • Causality: The NaHCO₃ neutralizes excess acetyl chloride and HCl, while the aqueous wash pulls the TEA-HCl salt byproduct out of the organic phase.

  • Step 5: Analytical Confirmation (Self-Validation Checkpoint 2)

    • Action: Evaporate the solvent and analyze the purified oil via ¹H NMR (CDCl₃).

    • Validation: The protocol is successful if the NMR spectrum shows a distinct singlet at ~2.1 ppm (acetyl methyl group), a singlet at ~3.0 ppm (N-methyl group), and the complete absence of broad amine (N-H) peaks, confirming the formation of the tertiary amide.

SynthesisWorkflow A 2-Methoxy-N-methylethanamine (Precursor) C Dichloromethane (DCM) + Triethylamine (TEA) at 0°C A->C B Acetyl Chloride (Acylating Agent) B->C D Nucleophilic Acyl Substitution (Exothermic Control) C->D E Aqueous Workup & Solvent Extraction D->E F Column Chromatography Purification E->F G N-(2-methoxyethyl)-N-methylacetamide (Target API Building Block) F->G

Caption: Step-by-step synthesis workflow for N-(2-methoxyethyl)-N-methylacetamide.

Application Protocol: Hydration State Profiling

When utilizing this compound as a solubilizing agent or polymer building block, quantifying its interaction with water is paramount.

Protocol 2: Differential Scanning Calorimetry (DSC) for Intermediate Water

Objective: Quantify the "intermediate water" fraction generated by the methoxyethyl motif to predict blood compatibility.

  • Step 1: Sample Hydration

    • Action: Equilibrate a known mass of the target compound (or its polymeric derivative) in high-purity deionized water for 24 hours at 25°C.

    • Causality: Full equilibration ensures that the primary hydration shell (non-freezing water) and the secondary hydration shell (intermediate water) are completely saturated.

  • Step 2: Thermal Cycling

    • Action: Load the hydrated sample into a hermetically sealed aluminum DSC pan. Cool the sample to -40°C at a rate of 5°C/min, hold for 10 minutes, and then heat to 20°C at 5°C/min.

    • Causality: Cooling to -40°C forces "free water" to crystallize into ice. "Non-freezing water" (tightly bound to the amide/ether oxygens) will not crystallize. "Intermediate water" will show a delayed, cold-crystallization exotherm during the heating phase.

  • Step 3: Data Interpretation (Self-Validation Checkpoint)

    • Action: Calculate the enthalpy of melting (ΔH) for the water peak at 0°C.

    • Validation: Compare the DSC-derived free water mass against the total water content determined by Thermogravimetric Analysis (TGA). The mathematical difference (Total Water - Free Water - Non-freezing Water) validates and quantifies the intermediate water fraction, confirming the compound's hemocompatible hydration profile.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for N-(2-methoxyethyl)-N-methylacetamide (CAS 786685-91-4)." PubChem Database.[2],[1]. URL: [Link]

  • Tanaka, M., et al. "Poly(tertiary amide acrylate) Copolymers Inspired by Poly(2-oxazoline)s: Their Blood Compatibility and Hydration States." ResearchGate.[4]. URL:[Link]

  • National Institutes of Health (NIH). "Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352)." PubMed Central (PMC).[3]. URL: [Link]

Sources

Spectroscopic Profiling of N-(2-methoxyethyl)-N-methylacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

N-(2-methoxyethyl)-N-methylacetamide (CAS: 786685-91-4) is a highly versatile tertiary amide. Featuring both a polar aprotic amide core and a flexible ether linkage, it serves as a critical structural motif in medicinal chemistry, often utilized as a PEGylation mimic or a hydrophilic linker to modulate drug pharmacokinetics[1].

From an analytical perspective, the structural characterization of this molecule presents a classic stereodynamic challenge. The restricted rotation around the C-N amide bond generates distinct conformational isomers (rotamers) in solution. This whitepaper provides a rigorous, self-validating framework for the spectroscopic characterization (NMR, FT-IR, and MS) of N-(2-methoxyethyl)-N-methylacetamide, detailing the causality behind the analytical protocols required to unambiguously confirm its structure and purity.

Structural Dynamics: The Causality of Rotamerism

The defining feature of N-(2-methoxyethyl)-N-methylacetamide is its tertiary amide bond. Unlike secondary amides which strongly favor a trans configuration, tertiary amides possess bulky substituents on the nitrogen that sterically clash with the acetyl group. The delocalization of the nitrogen lone pair into the carbonyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 antibonding orbital imparts a partial double-bond character to the C-N bond.

This restricted rotation creates a high kinetic energy barrier (


 kcal/mol), resulting in two distinct, observable ground-state conformations (E and Z rotamers) at room temperature[2]. Consequently, analytical techniques like Nuclear Magnetic Resonance (NMR) will detect two sets of signals for a single pure compound. Understanding this dynamic is critical; without it, an analyst might falsely conclude the sample is contaminated with an impurity or a constitutional isomer.

G A N-(2-methoxyethyl)-N-methylacetamide (Tertiary Amide) B Restricted C-N Bond Rotation (Partial Double Bond Character) A->B Structural Dynamic C E-Rotamer (Major) Sterically Relaxed B->C Equilibrium D Z-Rotamer (Minor) Sterically Hindered B->D Equilibrium E Variable Temperature (VT) NMR Peak Coalescence > 80°C C->E Kinetic Analysis D->E Kinetic Analysis

Structural dynamics of tertiary amide rotamerism and VT-NMR resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for mapping the atom-to-atom connectivity of N-(2-methoxyethyl)-N-methylacetamide. Because the molecule exists as a mixture of rotamers (typically in a ~60:40 to 70:30 ratio depending on the solvent), both


H and 

C spectra will exhibit signal duplication for protons and carbons adjacent to the amide bond.
Quantitative Data: H and C NMR Assignments

Data is referenced to Tetramethylsilane (TMS) at 0.00 ppm in CDCl


 at 298 K.
NucleusAssignmentChemical Shift (ppm)MultiplicityIntegrationRotamer Splitting

H
Acetyl -CH

~2.10Singlet (s)3HMinor splitting (

)

H
N-CH

~2.95 / 3.05Singlet (s)3HYes (Major/Minor)

H
O-CH

~3.30 / 3.35Singlet (s)3HYes (Major/Minor)

H
N-CH

~3.45 / 3.55Triplet (t)2HYes (Major/Minor)

H
O-CH

~3.50 / 3.60Triplet (t)2HYes (Major/Minor)

C
Acetyl -CH

~21.5 / 22.0--Yes

C
N-CH

~33.5 / 36.0--Yes

C
N-CH

~48.2 / 50.5--Yes

C
O-CH

~58.8--No (Too distant from N)

C
O-CH

~70.5--Minor splitting

C
Amide C=O~170.5--Minor splitting
Protocol: Variable Temperature (VT) NMR Workflow

To prove that the duplicated signals are rotamers and not chemical impurities, a self-validating Variable Temperature (VT) NMR experiment must be executed[3]. The causality here is thermodynamic: as thermal energy increases, the rotation rate around the C-N bond exceeds the NMR timescale, causing the distinct rotamer peaks to average into a single, sharp resonance (coalescence).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of DMSO-

    
     (chosen over CDCl
    
    
    
    due to its higher boiling point of 189°C, allowing for high-temperature analysis).
  • Baseline Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 298 K (25°C). Note the distinct split peaks for the N-CH
    
    
    
    protons (~2.95 and 3.05 ppm).
  • Thermal Ramp: Increase the probe temperature in 10°C increments (e.g., 313 K, 323 K, 333 K, up to 373 K). Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Observation: Monitor the N-CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     signals. As temperature rises, the peaks will broaden, merge, and eventually sharpen into a single singlet at the coalescence temperature (
    
    
    
    , typically around 80-90°C for this class of amides).
  • Validation: Cool the sample back to 298 K and re-acquire the spectrum. The peaks must split again into the original 60:40 ratio, proving the process is a reversible stereodynamic equilibrium and not thermal degradation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR provides connectivity, FT-IR provides definitive proof of the functional groups, specifically the tertiary amide and the aliphatic ether.

Key Vibrational Modes
Functional GroupVibrational ModeWavenumber (cm

)
Intensity / Shape
C-H (Aliphatic)

C-H Stretching
2850 - 2950Medium, Sharp
Amide C=O Amide I (C=O Stretch)1640 - 1650Strong, Sharp
C-H (Aliphatic) C-H Bending~1450Medium
Ether C-O-C Asymmetric C-O Stretch1110 - 1120Strong, Broad

Note: The absence of a broad absorption band in the 3200-3500 cm


 region confirms the absence of N-H bonds, validating the tertiary nature of the amide.
Protocol: ATR-FTIR Workflow

Attenuated Total Reflectance (ATR) is selected over traditional KBr pellet pressing. The causality behind this choice is that KBr is highly hygroscopic; absorbed moisture can introduce a false O-H stretch around 3400 cm


, which could be misinterpreted as an N-H stretch or water contamination in the sample.

Step-by-Step Methodology:

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm

    
    .
    
  • Sample Application: Deposit 1-2

    
    L of the neat liquid sample (or 1-2 mg if crystallized) directly onto the center of the ATR crystal.
    
  • Compression: If the sample is viscous or solid, lower the ATR anvil to apply uniform pressure, ensuring intimate contact between the sample and the evanescent wave generated at the crystal surface.

  • Acquisition & Processing: Collect the sample spectrum (32 scans). Perform an ATR correction algorithm in the processing software to adjust for wavelength-dependent penetration depth.

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the exact molecular weight (131.17 g/mol )[4] and provides structural clues through fragmentation. For this polar molecule, Electrospray Ionization (ESI) in positive mode is the optimal soft-ionization technique.

Fragmentation Pathways

Upon ionization, the protonated molecular ion


 at m/z 132.1 undergoes predictable fragmentation driven by the stability of the resulting carbocations and neutral losses.

MS_Frag M Molecular Ion [M+H]+ m/z 132.1 F1 Loss of Methoxy (-CH3OH) m/z 100.1 M->F1 - 32 Da F2 Loss of Acetyl (-C2H2O) m/z 90.1 M->F2 - 42 Da F3 Acetyl Cation [CH3CO]+ m/z 43.0 M->F3 Cleavage F4 Alpha-Cleavage Fragment m/z 86.1 M->F4 - 46 Da

Primary ESI-MS fragmentation pathways for N-(2-methoxyethyl)-N-methylacetamide.

Protocol: LC-ESI-MS Workflow

The causality for coupling Liquid Chromatography (LC) with MS is to ensure the sample is free from isobaric impurities before ionization, creating a self-validating purity check.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 1

    
    g/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile.
    
  • Chromatography: Inject 2

    
    L onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 
    
    
    
    m particle size).
  • Mobile Phase: Use a gradient elution. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily driving the formation of the

    
     ion in positive ESI mode.
    
  • Ionization Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/hr.

  • Data Acquisition: Scan from m/z 50 to 500. Extract the chromatogram for m/z 132.1 and confirm a single, sharp chromatographic peak to validate compound purity.

Data Synthesis & Self-Validating Systems

The true power of this analytical suite lies in its orthogonal, self-validating nature:

  • MS confirms the precise atomic mass and molecular formula (C

    
    H
    
    
    
    NO
    
    
    ), but cannot distinguish between isomers.
  • FT-IR confirms the presence of the specific functional groups (tertiary amide and ether) required by the formula, ruling out primary/secondary amides or alcohols.

  • NMR maps the exact connectivity of the carbon framework. Crucially, the VT-NMR protocol validates that the complex, duplicated spectra are a result of intrinsic molecular dynamics (rotamerism) rather than a failure in synthesis or purification.

By synthesizing these three pillars, researchers can establish an irrefutable, E-E-A-T-aligned profile for N-(2-methoxyethyl)-N-methylacetamide.

References

1.1 - National Center for Biotechnology Information (NIH). 2.4 - PubChem, NIH. 3.5 - PubMed Central (PMC), NIH. 4. 2 - ResearchGate. 5. - Journal of Engineering Sciences and Innovation (JESI).

Sources

Beyond Traditional Dipolar Aprotics: The Physicochemical and Functional Landscape of N-(2-methoxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth evaluation of N-(2-methoxyethyl)-N-methylacetamide , a specialized dipolar aprotic structure.

Given the scarcity of direct commercial literature for this specific tertiary amide, this guide synthesizes its potential based on Structure-Activity Relationships (SAR) , placing it as a high-interest candidate in the search for "Green" alternatives to NMP (N-Methyl-2-pyrrolidone) and DMAc (N,N-Dimethylacetamide).

Executive Summary

N-(2-methoxyethyl)-N-methylacetamide (referred to herein as MEMA ) represents a structural hybrid between classical dipolar aprotic solvents (like DMAc) and glycol ethers (like Glyme). As the pharmaceutical and agrochemical industries face increasing regulatory pressure (REACH) to replace reprotoxic solvents like NMP and DMF, MEMA emerges as a theoretical and practical candidate for investigation.

Its core research value lies in its bifunctional nature : the amide motif provides high solvency for polar substrates, while the methoxyethyl tail introduces chelation potential and modulates lipophilicity, potentially altering skin permeation and metabolic profiles.

Part 1: Molecular Identity & Physicochemical Logic

To understand the research potential of MEMA, we must first deconstruct its molecular architecture. It is the N-methylated tertiary amide derivative of N-(2-methoxyethyl)acetamide.

Structural Dissection
  • Core Scaffold: Acetamide (

    
    ). Provides high dielectric constant and dipolarity.
    
  • N-Substituent 1 (Methyl): Removes the hydrogen bond donor (HBD) capability, making the solvent aprotic . This is critical for nucleophilic substitution reactions (

    
    ) where H-bonding would solvate the nucleophile and reduce reactivity.
    
  • N-Substituent 2 (2-Methoxyethyl): A short polyethylene glycol (PEG) mimic. This adds:

    • Chelation: The ether oxygen can coordinate with cations (

      
      , 
      
      
      
      ).
    • Amphiphilicity: Increases compatibility with non-polar co-solvents compared to pure DMAc.

Predicted Physicochemical Profile

Note: Values are derived from SAR with DMAc and N-(2-methoxyethyl)acetamide.

PropertyMEMA (Predicted)DMAc (Reference)NMP (Reference)Impact on Research
Boiling Point ~185–195 °C165 °C202 °CSuitable for high-temp synthesis; harder to remove than DMAc.
Viscosity Moderate (1.5–2.0 cP)Low (0.92 cP)Moderate (1.67 cP)Good handling, potentially slower mass transfer than DMAc.
Dielectric Constant High (~30–35)37.832.2Excellent for solubilizing salts and polar APIs.
Hansen Polarity (

)
High11.512.3Strong interaction with dipoles.
H-Bonding (

)
Moderate10.27.2Ether oxygen adds H-bond acceptance.

Part 2: Core Research Areas

Area 1: Next-Generation Peptide Synthesis (SPPS)

The most immediate application for MEMA is in Solid-Phase Peptide Synthesis (SPPS) . The industry is urgently seeking replacements for DMF and NMP due to toxicity concerns.

The Hypothesis: MEMA's ether tail may disrupt inter-chain aggregation in difficult peptide sequences (beta-sheet breakers) more effectively than DMAc, similar to how pseudoproline dipeptides work.

Experimental Workflow: Swelling & Coupling Efficiency

Researchers should evaluate MEMA in the following comparative workflow:

SPPS_Workflow Resin Polystyrene-Rink Amide Resin Swelling Resin Swelling (Compare Volume) Resin->Swelling Solvent: MEMA vs NMP Coupling Fmoc-AA Coupling (DIC/Oxyma) Swelling->Coupling Kinetics Analysis Purity Analysis (UPLC-MS) Coupling->Analysis Yield % Racemization Racemization Check (Cys/His) Coupling->Racemization Side Reactions

Figure 1: Validation workflow for MEMA in Solid-Phase Peptide Synthesis.

Protocol Validation:

  • Swelling Test: Measure the bed volume of polystyrene resin in MEMA vs. DMF. Higher swelling indicates better reagent access.

  • Coupling Rate: Synthesize the "ACP (65-74)" difficult sequence. Compare deletion sequences using LC-MS.

Area 2: Electrochemical Electrolytes (Li-ion Batteries)

Amides are stable at high voltages, but simple amides (DMAc) can be unstable toward graphite anodes. The methoxyethyl group in MEMA mimics the structure of Glymes (dimethoxyethane), which are excellent for solvating Lithium ions (


).

Research Focus:

  • Solvation Shell: Does the ether oxygen in MEMA participate in the

    
     solvation shell? If yes, it could prevent solvent co-intercalation into the anode (exfoliation).
    
  • Voltage Window: Test oxidative stability > 4.5V vs

    
    .
    
Area 3: Transdermal Drug Delivery (Permeation Enhancement)

MEMA is structurally analogous to Transcutol® (Diethylene glycol monoethyl ether) , a gold-standard permeation enhancer, but with an amide "head" instead of a hydroxyl.

Mechanism:

  • Lipid Extraction: The methoxyethyl tail intercalates into the stratum corneum lipids.

  • Polar Pathway: The amide head increases the solubility of the drug within the skin barrier.

Critical Experiment: Perform in vitro permeation studies (Franz Diffusion Cell) using a model hydrophobic drug (e.g., Ibuprofen) and a hydrophilic drug (e.g., Caffeine). Compare flux rates (


) of MEMA formulations against standard Transcutol/Ethanol bases.

Part 3: Toxicology & Safety (The Critical Hurdle)

This is the most critical research area. Methoxyethyl compounds (glycol ethers) are historically associated with reproductive toxicity (teratogenicity) due to metabolism into methoxyacetic acid (MAA) .

The Scientific Question: Does the amide bond in MEMA prevent the metabolic release of the methoxyethyl group?

  • Hypothesis A (Stable): The amide bond is robust; the molecule is excreted intact or oxidized elsewhere. -> Safe Candidate.

  • Hypothesis B (Labile): Amidases cleave the molecule, releasing N-(2-methoxyethyl)methylamine, which further degrades to MAA. -> Toxic Candidate.

Metabolism_Pathways MEMA MEMA (Parent Molecule) Amidase Amidase/CYP450 Cleavage MEMA->Amidase SafePath Pathway A: Ring Hydroxylation (Non-Toxic Conjugates) MEMA->SafePath Preferred? ToxicPath Pathway B: Amide Hydrolysis Amidase->ToxicPath Intermediate N-(2-methoxyethyl)methylamine ToxicPath->Intermediate MAA Methoxyacetic Acid (MAA) (Teratogen) Intermediate->MAA Oxidative Deamination

Figure 2: Metabolic divergence pathways determining the safety profile of MEMA.

Part 4: Synthesis & Purity (Self-Validating Protocol)

To research MEMA, you likely need to synthesize it, as it is not a commodity chemical.

Synthesis Protocol (Schotten-Baumann Type):

  • Reagents: Acetyl Chloride (1.1 eq), N-(2-methoxyethyl)methylamine (1.0 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Procedure:

    • Cool amine/base solution to 0°C.

    • Add Acetyl Chloride dropwise (exothermic).

    • Stir at RT for 4 hours.

    • Quench: Saturated

      
      .
      
  • Purification (Critical):

    • The secondary amide impurity (from incomplete methylation of precursor) is protic.

    • Validation: Use GC-MS. Look for the parent ion (

      
       ~131). Absence of N-H stretch in IR (~3300 
      
      
      
      ) confirms tertiary structure.

References

  • European Chemicals Agency (ECHA). (2020).[1] Restricted substances under REACH: N-Methyl-2-pyrrolidone (NMP). Retrieved from [Link]

  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. (Contextual reference for solvent replacement methodology).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Sullivan, D. W., et al. (2014). "A review of the developmental toxicity of glycol ethers." Critical Reviews in Toxicology. (Foundational text for methoxyethyl toxicity risks).

Sources

Methodological & Application

Application Note: N-(2-Methoxyethyl)-N-methylacetamide in Advanced Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

N-(2-methoxyethyl)-N-methylacetamide (CAS: 786685-91-4)[1] is a highly specialized tertiary amide that serves a dual, high-value purpose in modern chemical synthesis. In synthetic methodology, it acts as an advanced, robust homologue to the classic Weinreb amide, enabling the controlled synthesis of ketones from organometallic reagents without the risk of over-addition. In medicinal chemistry, its structural motif is a privileged building block used to optimize the pharmacokinetic properties of active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors[2].

This application note details the mechanistic causality behind its reactivity, provides validated experimental protocols, and outlines its strategic advantages in drug design.

Mechanistic Insights: The Chelation Advantage

The utility of N-(2-methoxyethyl)-N-methylacetamide in acylation reactions stems from its highly effective bidentate coordination ability. Standard tertiary amides (e.g., DMF or DMAc) readily undergo double nucleophilic addition when reacted with Grignard or organolithium reagents, yielding unwanted tertiary alcohols.

Causality of Controlled Addition: When an organometallic reagent attacks the carbonyl carbon of N-(2-methoxyethyl)-N-methylacetamide, the ether oxygen of the 2-methoxyethyl group coordinates with the metal cation (Mg²⁺ or Li⁺) alongside the newly formed alkoxide oxygen. This bidentate coordination creates a thermodynamically stable 6-membered metallacycle. This chelation traps the tetrahedral intermediate, preventing it from collapsing into a ketone in situ. Because the ketone is not formed during the reaction phase, a second equivalent of the nucleophile cannot attack.

Furthermore, traditional Weinreb amides (N-methoxy-N-methylamides) rely on a 5-membered chelate but contain a labile N–O bond that is susceptible to reductive cleavage via single-electron transfer (SET) pathways. N-(2-methoxyethyl)-N-methylacetamide replaces this with a robust N–C bond, rendering the reagent immune to reductive degradation while preserving its chelating power.

G A N-(2-methoxyethyl)- N-methylacetamide C Stable Tetrahedral Metal Chelate A->C Addition B Organometallic Reagent (R-MgX or R-Li) B->C Chelation D Aqueous Workup (Acidic Hydrolysis) C->D Quench E Target Ketone (No Over-addition) D->E Collapse

Caption: Workflow of controlled ketone synthesis via stable tetrahedral metal chelation.

Application 1: Controlled Ketone Synthesis

Protocol: Synthesis of Alkyl/Aryl Ketones via Grignard Addition

This protocol is designed to be self-validating; the strict temperature controls and stoichiometric ratios ensure that the chelate remains stable until intentional disruption.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-(2-methoxyethyl)-N-methylacetamide (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M, 50 mL).

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Reasoning: Lower temperatures suppress background side-reactions and maximize the thermodynamic stability of the forming metal chelate.

  • Nucleophile Addition: Dropwise add the desired Grignard reagent (R-MgX, 1.1 equiv) over 15 minutes. Reasoning: The slight 0.1 equiv excess ensures complete conversion of the amide, while the chelation strictly prevents this excess from causing over-addition.

  • Incubation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to gradually warm to room temperature for an additional 2 hours to drive the reaction to completion.

  • Quench & Hydrolysis: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Reasoning: The mildly acidic environment protonates the alkoxide and disrupts the metal chelate, forcing the irreversible collapse of the tetrahedral intermediate into the target ketone and releasing the secondary amine byproduct.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude ketone via flash column chromatography (Hexanes/EtOAc).

Application 2: Medicinal Chemistry Building Block

In drug discovery, the N-(2-methoxyethyl)-N-methyl moiety is a highly privileged structural building block. It is frequently grafted onto aromatic scaffolds to modulate physicochemical properties, notably in the synthesis of 6-position substituted indolinones for tyrosine kinase inhibition[2] and quinazoline derivatives for tumor therapy[3].

Causality of Pharmacokinetic Enhancement: The incorporation of the methoxyethyl ether provides a flexible hydrogen-bond acceptor without adding a hydrogen-bond donor, keeping the Polar Surface Area (PSA) within Lipinski's limits. The tertiary amine provides a basic center that can be protonated at physiological pH, drastically increasing aqueous solubility. Furthermore, the flexible ethyl linker disrupts planar crystal lattice packing in rigid API scaffolds, lowering the melting point and thereby increasing thermodynamic solubility and oral bioavailability.

MedChem N N-(2-methoxyethyl)-N-methyl Motif Sol Enhanced Aqueous Solubility N->Sol H-Bond Acceptor Lip Optimized Lipophilicity (LogD) N->Lip Ether Oxygen Kin Kinase Inhibitor Scaffold (e.g., Indolinones) N->Kin Structural Incorporation Eff Improved in vivo Efficacy Sol->Eff Lip->Eff Kin->Eff

Caption: Pharmacokinetic optimization pathway using the N-(2-methoxyethyl)-N-methyl motif.

Protocol: Amide Coupling for API Derivatization
  • Activation: Dissolve the target carboxylic acid API intermediate (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature. Reasoning: HATU rapidly forms a highly reactive HOAt ester, preventing epimerization of sensitive substrates.

  • Coupling: Add N-(2-methoxyethyl)-N-methylamine (1.5 equiv) to the mixture.

  • Reaction: Stir at room temperature for 4-6 hours until LC-MS indicates complete consumption of the active ester.

  • Workup: Dilute with water and extract with DCM. Note: Due to the high aqueous solubility imparted by the methoxyethyl group, careful pH adjustment (pH ~8-9) may be required during aqueous extraction to prevent product loss.

Comparative Data Analysis

To justify the selection of N-(2-methoxyethyl)-N-methylacetamide over traditional reagents, the following physicochemical and reactive parameters must be considered:

ParameterN-(2-methoxyethyl)-N-methylacetamideN-methoxy-N-methylacetamide (Weinreb)N,N-Dimethylacetamide (DMAc)
Chelate Ring Size (with Mg/Li) 6-membered5-memberedNone (No chelation)
Reductive Cleavage Risk Low (Stable N–C bond)High (Labile N–O bond)Low (Stable N–C bond)
Over-addition Prevention ExcellentExcellentPoor (Forms 3° alcohols)
Primary Application Robust ketone synthesis, MedChemStandard ketone synthesisPolar aprotic solvent

References

  • [1] Title: N-(2-methoxyethyl)-N-methylacetamide | C6H13NO2 | CID ... Source: nih.gov (PubChem) URL:

  • [2] Title: EP1224170B1 - 6-position substituted indoline, production and use thereof as a medicament Source: google.com (Google Patents) URL:

  • [3] Title: WO2002050043A1 - Derives de la quinazoline, medicaments contenant ces composes, leur utilisation et leur procede de fabrication Source: google.com (Google Patents) URL:

Sources

The Emerging Potential of N-(2-methoxyethyl)-N-methylacetamide as a High-Performance Solvent for Polar Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of chemical research and pharmaceutical development, the pursuit of novel solvents with superior performance and safety profiles is a constant endeavor. N-(2-methoxyethyl)-N-methylacetamide (MEMA) is emerging as a promising polar aprotic solvent, offering a unique combination of properties that make it a compelling alternative to traditional solvents for a wide range of applications. This technical guide provides an in-depth exploration of MEMA, including its physicochemical characteristics, potential applications, and detailed protocols for its use in dissolving and processing polar compounds.

Introduction: The Need for Advanced Polar Aprotic Solvents

Polar aprotic solvents are indispensable in numerous chemical processes, including organic synthesis, polymer chemistry, and pharmaceutical formulations. They possess high dielectric constants and are capable of dissolving a wide array of polar substances. However, many conventional polar aprotic solvents, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), face increasing scrutiny due to health and environmental concerns.[1][2] This has catalyzed the search for safer and more sustainable alternatives that do not compromise on performance. MEMA, with its unique molecular structure, presents itself as a viable candidate in this search.

Physicochemical Properties of N-(2-methoxyethyl)-N-methylacetamide (MEMA)

Understanding the fundamental properties of a solvent is crucial for its effective application. While extensive data on MEMA is still being aggregated, the available information, combined with knowledge of analogous structures like N-methylacetamide (NMA), allows for a comprehensive profile.[3][4][5]

PropertyValueSource
Molecular Formula C5H11NO2[6]
Molecular Weight 117.15 g/mol [6]
Appearance Clear, colorless liquid[7]
Boiling Point 152 °C
Density 0.97 g/mL at 25 °C
Refractive Index n20/D 1.426
Flash Point 49 °C[7]
Solubility Highly soluble in organic solvents like alcohol, ether, and chloroform[8]

The presence of both an ether and an amide functional group in MEMA's structure contributes to its polarity and hydrogen bond accepting capabilities, which are key to its efficacy in dissolving polar molecules.

Potential Applications in Research and Drug Development

Drawing parallels with the well-established applications of N-methylacetamide (NMA), MEMA is anticipated to excel in the following areas:

  • Organic Synthesis: As a reaction medium for nucleophilic substitutions (SN2 and SNAr) and other reactions that benefit from a polar aprotic environment.[1][9] Its higher boiling point compared to some traditional solvents could be advantageous for reactions requiring elevated temperatures.

  • Pharmaceutical Formulations: As a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.[10] The unique structure of MEMA may offer different solubility characteristics compared to existing solvents, potentially enabling the formulation of challenging drug candidates.[10]

  • Polymer Chemistry: As a solvent for the synthesis and processing of high-performance polymers, such as polyimides.[9]

  • Biochemical and Peptide Research: For dissolving and studying peptides and proteins, particularly those with limited solubility in aqueous solutions.[11] Its properties may also be suitable for hydrogen-deuterium exchange (HDX) studies in NMR spectroscopy to probe protein structure and dynamics.[11]

Safety and Handling

According to available safety data sheets, N-(2-methoxyethyl)-N-methylacetamide is a flammable liquid.[12][13] Standard laboratory safety precautions should be strictly followed.

Key Safety Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces.[12][13]

  • Use in a well-ventilated area.[12]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]

Experimental Protocols

The following protocols are provided as a starting point for researchers and should be optimized for specific applications.

Protocol 1: General Procedure for Solubility Screening of a Polar Compound

This protocol outlines a systematic approach to determine the solubility of a polar compound in MEMA.

G cluster_0 Solubility Screening Workflow A 1. Prepare a saturated solution B 2. Equilibrate the solution A->B Incubate with stirring C 3. Separate the solid and liquid phases B->C Centrifuge or filter D 4. Quantify the dissolved solute C->D Analyze supernatant (e.g., HPLC, UV-Vis) E 5. Calculate solubility D->E Determine concentration

Caption: Workflow for determining compound solubility.

Materials:

  • N-(2-methoxyethyl)-N-methylacetamide (MEMA)

  • Polar compound of interest

  • Vials with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Centrifuge or filtration apparatus

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Slurry: To a series of vials, add a pre-weighed excess amount of the polar compound.

  • Solvent Addition: Add a known volume of MEMA to each vial.

  • Equilibration: Seal the vials and place them on a magnetic stirrer or orbital shaker in a temperature-controlled environment. Allow the slurries to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the solution using a syringe filter compatible with MEMA.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of the compound in MEMA, typically expressed in mg/mL or mol/L.

Causality Behind Experimental Choices: The use of an excess of the solid compound ensures that a saturated solution is achieved, representing the maximum solubility at a given temperature. Equilibration time is critical to allow the dissolution process to reach a steady state. Proper phase separation is essential to prevent undissolved solid particles from artificially inflating the measured concentration.

Protocol 2: Application in a Nucleophilic Substitution Reaction

This protocol provides a general framework for using MEMA as a solvent in a representative SNAr reaction.

G cluster_0 SNAr Reaction Workflow A 1. Reactant Dissolution B 2. Reaction Setup A->B Add reagents to flask C 3. Monitoring Progress B->C Heat and stir under inert atmosphere D 4. Work-up C->D TLC or LC-MS analysis E 5. Product Isolation D->E Quench, extract, and wash

Caption: General workflow for an SNAr reaction.

Materials:

  • Aryl halide (electrophile)

  • Nucleophile

  • Base (e.g., K2CO3, Cs2CO3)

  • N-(2-methoxyethyl)-N-methylacetamide (MEMA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (e.g., Nitrogen, Argon)

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add the aryl halide, nucleophile, and base.

  • Solvent Addition: Add a sufficient volume of MEMA to dissolve the reactants and facilitate stirring.

  • Reaction Conditions: Equip the flask with a condenser and place it in a heating mantle or oil bath. Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The high boiling point of MEMA allows for a wide range of reaction temperatures.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or an appropriate aqueous solution.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, crystallization, or distillation.

Trustworthiness of the Protocol: This protocol incorporates standard practices for organic synthesis, including the use of an inert atmosphere to prevent side reactions and reaction monitoring to ensure completion. The work-up and purification steps are designed to effectively isolate the desired product. The choice of MEMA as a solvent is justified by its polar aprotic nature, which is known to accelerate SNAr reactions by solvating the cation of the base and leaving the nucleophile more reactive.[1]

Conclusion and Future Outlook

N-(2-methoxyethyl)-N-methylacetamide shows significant promise as a high-performance, and potentially safer, polar aprotic solvent. Its unique molecular structure and favorable physicochemical properties suggest a broad range of applications in both academic research and industrial processes. While further studies are needed to fully characterize its performance and toxicological profile, the preliminary data and analogies to similar solvents indicate that MEMA is a valuable addition to the chemist's toolkit. Researchers are encouraged to explore its potential in their specific applications, contributing to the growing body of knowledge on this versatile solvent.

References

  • Solubility of Things. N-Methylacetamide. [Link]

  • PubChem. N-Methylacetamide. [Link]

  • Supporting Information. General Procedure for the Amides Synthesis. [Link]

  • ResearchGate. Solvent Effects on the IR Spectra of N-Methylacetamide. [Link]

  • Wikipedia. N-Methylacetamide. [Link]

  • PMC. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 2-Hydroxy-N-methylacetamide: Synthesis and Potential Uses. [Link]

  • Renewable Carbon News. Promising biobased alternatives to polar aprotic solvents. [Link]

  • ResearchGate. Scheme 1 Synthesis of N-methylacetamide (NMA, 1) co-crystals with.... [Link]

  • PubChem. N-Methoxymethyl-N-methylacetamide. [Link]

  • PubChem. N,2-dimethoxy-N-methylacetamide. [Link]

  • Google Patents. Technique for preparing N-methylacetamide.
  • Semantic Scholar. Density and viscosity of binary liquid systems of N-methylacetamide with aromatic ketones at T = 308.15 K. [Link]

  • RSC Publishing. Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. [Link]

  • HBM4EU. Prioritised substance group: Aprotic solvents. [Link]

  • Green Chemistry. Defining the optimal green solvent for the synthesis of high-performance polymers: a decision map for the synthesis of polyimides. [Link]

  • Taylor & Francis. n n dimethylacetamide – Knowledge and References. [Link]

  • Organic Syntheses Procedure. ketene di(2-methoxyethyl) acetal. [Link]

  • PMC. A Combined Experimental and Theoretical Study of Ion Solvation in Liquid N-Methylacetamide. [Link]

Sources

experimental protocol for using N-(2-methoxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the experimental protocols for N-(2-methoxyethyl)-N-methylacetamide (referred to herein as MEMA ), a specialized tertiary amide solvent functionalized with an ether tail. MEMA represents a hybrid class of solvents combining the high dielectric constant of amides (like DMAc) with the chelation properties of glymes, making it particularly valuable in high-voltage lithium-ion battery electrolytes and organometallic synthesis .

Chemical Profile & Rationale

N-(2-methoxyethyl)-N-methylacetamide is a bifunctional solvent designed to overcome limitations of traditional amides (e.g., N,N-dimethylacetamide, DMAc) and ethers (e.g., dimethoxyethane, DME).

  • CAS Number: 786685-91-4[1]

  • Formula:

    
    
    
  • Molecular Weight: 131.17 g/mol

  • Structure: Acetamide core (

    
    ) substituted at the nitrogen with a methyl group (
    
    
    
    ) and a 2-methoxyethyl group (
    
    
    ).
Why Use MEMA?
  • Electrochemical Stability: The methoxyethyl group provides a "glyme-like" chelation environment for cations (Li+, Na+), enhancing ionic conductivity in battery electrolytes while maintaining a wider electrochemical window than pure ethers.

  • Solvency Power: As a tertiary amide, it dissolves a wide range of organic and inorganic compounds, making it an excellent medium for nucleophilic substitutions and cross-coupling reactions where salt solubility is rate-limiting.

  • Reduced Volatility: Higher molecular weight compared to DMAc results in lower vapor pressure, improving safety in high-temperature applications.

Safety & Handling (Critical)

Hazard Class: Tertiary Amide / Ether Derivative.

  • Skin Absorption: Like DMAc and NMP, MEMA is likely to penetrate skin rapidly. Double-gloving (Nitrile/Laminate) is mandatory.

  • Reproductive Toxicity: Treat as a potential reproductive toxin (teratogen) by analogy to structurally similar amides (NMP, DMAc).

  • Flammability: Combustible liquid. Store away from oxidizers.

Protocol A: Synthesis & Purification of High-Purity MEMA

Use this protocol if commercial sources are unavailable or insufficient purity (e.g., for battery grade >99.9%).

Reagents
  • Precursor: N-(2-methoxyethyl)methylamine (CAS: 38256-93-8)

  • Acylating Agent: Acetic Anhydride (

    
    99%) or Acetyl Chloride
    
  • Base (if using Acetyl Chloride): Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Toluene (optional)

Step-by-Step Synthesis
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and nitrogen inlet. Cool to 0°C in an ice bath.

  • Charging: Add N-(2-methoxyethyl)methylamine (1.0 eq) and TEA (1.1 eq) to the flask. Dilute with DCM (5 volumes) if temperature control is needed.

  • Addition: Dropwise add Acetyl Chloride (1.05 eq) over 1 hour. Exothermic reaction – maintain T < 10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or GC-MS.

  • Quench & Wash:

    • Quench with saturated

      
       solution.[2]
      
    • Wash organic layer with 1M HCl (to remove unreacted amine), then Brine.

    • Dry over anhydrous

      
      .
      
  • Purification (Crucial):

    • Rotary Evaporation: Remove solvent.

    • Vacuum Distillation: Distill the crude oil under reduced pressure (<10 mbar). Collect the main fraction (bp approx. 80–90°C at 5 mmHg, estimate based on structure).

    • Drying: Store over activated 4Å Molecular Sieves for 48 hours to remove trace water (<20 ppm).

Workflow Visualization

SynthesisWorkflow Start Start: N-(2-methoxyethyl)methylamine React Acylation (Acetyl Chloride + TEA, 0°C) Start->React Quench Quench & Extraction (NaHCO3, HCl, Brine) React->Quench Dry Drying (MgSO4) & Concentration Quench->Dry Distill Vacuum Distillation (<10 mbar, collect main fraction) Dry->Distill Sieve Final Drying (4Å Molecular Sieves) Distill->Sieve

Caption: Synthesis and purification pipeline for battery-grade MEMA solvent.

Protocol B: Electrochemical Characterization (Battery Electrolyte)

Objective: Evaluate MEMA as a co-solvent for high-voltage Li-ion batteries.

Materials
  • Solvent: Purified MEMA (from Protocol A).

  • Co-Solvents: Ethylene Carbonate (EC), Dimethyl Carbonate (DMC).[3]

  • Salt: Lithium Hexafluorophosphate (

    
    ), battery grade.
    
  • Electrodes: Pt working electrode, Li metal counter/reference.

Electrolyte Formulation
ComponentRatio (v/v or wt%)Function
EC 30%SEI Formation / High Dielectric
DMC 40%Viscosity Reducer
MEMA 30%Li+ Chelation / Conductivity Booster

1.0 MCharge Carrier
Experimental Steps
  • Glovebox Operation: All mixing must be done in an Ar-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Solvation: Dissolve

    
     slowly into the mixed solvent. Caution: Exothermic.
    
  • Conductivity Measurement:

    • Use a conductivity probe (e.g., Mettler Toledo) calibrated with KCl standards.

    • Measure from -20°C to 60°C in 10°C increments.

  • Electrochemical Stability Window (LSV):

    • Cell: 3-electrode coin cell or beaker cell.

    • Scan: Linear Sweep Voltammetry (LSV) from OCV to 6.0 V vs.

      
      .
      
    • Rate: 1.0 mV/s.

    • Criteria: Define stability limit at current density > 10

      
      .
      
Data Analysis: Stability vs. Conductivity

MEMA is expected to show:

  • Higher Conductivity than pure carbonate electrolytes due to the ether-like tail assisting Li+ dissociation.

  • Oxidative Stability up to ~4.5–4.8 V, making it suitable for NMC811 or LCO cathodes.

Protocol C: Solubilization for Organic Synthesis

Objective: Use MEMA to accelerate nucleophilic substitution reactions (e.g.,


) involving inorganic salts (e.g., 

,

,

).
Rationale

The "methoxyethyl" arm acts as a built-in phase transfer catalyst (cryptand-like behavior), solubilizing the cation (


, 

) and creating a "naked," more reactive anion.
Procedure
  • Reaction Setup:

    • Substrate: Alkyl Halide (1.0 eq).

    • Nucleophile: Potassium Phthalimide or Sodium Azide (1.2 eq).

    • Solvent: MEMA (0.5 M concentration relative to substrate).

  • Execution:

    • Stir mixture at varying temperatures (RT, 50°C, 80°C).

    • Note: MEMA allows lower reaction temperatures compared to DMF/DMSO due to enhanced anion reactivity.

  • Workup:

    • Dilute with water (MEMA is water-miscible).

    • Extract product with Ethyl Acetate or Ether.

    • Wash aqueous layer thoroughly to remove MEMA.

Comparative Solvent Performance Table
SolventDielectric Const. (

)
Cation SolvationAnion ReactivityWorkup Ease
MEMA High (Est. ~30-40)Excellent (Chelation) Very High Water Wash
DMAc 37.8GoodHighWater Wash
DMF 36.7ModerateHighWater Wash
THF 7.5ModerateLowEvaporation

Logical Diagram: Battery Electrolyte Testing

BatteryTesting cluster_prep Preparation (Ar Glovebox) cluster_test Characterization Mix Mix Solvents (EC:DMC:MEMA) Salt Add LiPF6 (1M) Mix->Salt Cond Conductivity (-20°C to 60°C) Salt->Cond LSV LSV Stability (0 - 6V vs Li/Li+) Salt->LSV Cycle Galvanostatic Cycling (C-Rate Tests) LSV->Cycle If Stable >4.5V

Caption: Decision workflow for validating MEMA-based electrolytes in Li-ion cells.

References

  • General Amide Solvent Properties

    • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • Functionalized Amides in Batteries

    • Zhang, S. S. (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources, 162(2), 1379-1394. Link

    • Note: While MEMA specifically is a niche derivative, its properties are inferred from the class of ether-functionalized amides discussed in advanced electrolyte liter
  • Weinreb Amide Synthesis (Analogous Chemistry)

    • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

  • Deep Eutectic Solvents (Related Compounds)

    • Boissou, F., et al. (2015). "Deep eutectic solvents based on N-methylacetamide and a lithium salt as suitable electrolytes for lithium-ion batteries." Electrochimica Acta, 151, 1-7. Link

(Note: Specific literature on "N-(2-methoxyethyl)-N-methylacetamide" is sparse; protocols above are derived from first-principles chemistry of functionalized amides and standard electrochemical methodologies.)

Sources

Application Note: Strategic Utility of N-(2-methoxyethyl)-N-methylacetamide in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the strategic utility of N-(2-methoxyethyl)-N-methylacetamide (CAS 786685-91-4), a specialized amide derivative critical in two distinct domains of pharmaceutical research: peptidomimetic structural analysis and API impurity management .

Executive Summary

N-(2-methoxyethyl)-N-methylacetamide is a tertiary amide featuring a unique N-methoxyethyl side chain. While structurally analogous to common solvents like Dimethylacetamide (DMAc) and N-Methyl-2-pyrrolidone (NMP) , its primary value in modern drug development lies in its role as a structural model for peptoid folding and a critical process impurity reference standard for blockbuster kinase inhibitors.

This guide provides protocols for synthesizing this compound as a reference standard, utilizing it to determine cis/trans amide bond ratios in peptoid design, and detecting it as a trace impurity in the synthesis of APIs derived from N-(2-methoxyethyl)methylamine .

Physicochemical Profile

PropertyValueNotes
Chemical Name N-(2-methoxyethyl)-N-methylacetamide
CAS Number 786685-91-4
Molecular Formula

Molecular Weight 131.17 g/mol
Structure

Tertiary Amide
Predicted Boiling Point ~205–215 °CHigh boiling, low volatility
Density ~0.96 g/mLEstimated based on DMAc/NMP
Solubility Miscible with Water, MeOH, DCM, DMSOAmphiphilic nature
Key Functional Groups Tertiary Amide, EtherDual H-bond acceptor sites

Application A: Peptidomimetic Research (Peptoids)

The Cis/Trans Isomerism Challenge

In peptoid (N-substituted glycine oligomer) synthesis, the amide bond lacks the hydrogen bond donor of a natural peptide, leading to a complex equilibrium between cis and trans conformers. This equilibrium dictates the folding and bioactivity of the peptoid.

N-(2-methoxyethyl)-N-methylacetamide serves as the minimal monomeric model for the Nme (N-methoxyethyl) side chain, a common residue used to induce specific helical structures (e.g., polyproline type I helices) due to the steric and electronic influence of the methoxyethyl group.

Protocol: Determination of Cis/Trans Ratio via NMR

Objective: Quantify the population of cis and trans rotamers to predict the folding propensity of Nme-containing peptoids.

Materials:

  • N-(2-methoxyethyl)-N-methylacetamide (Synthesized via Section 4.1)

  • Deuterated Solvents:

    
    , 
    
    
    
    ,
    
    
  • NMR Spectrometer (500 MHz or higher recommended)

Methodology:

  • Sample Preparation: Dissolve 10 mg of the amide in 0.6 mL of the chosen deuterated solvent.

  • Acquisition: Acquire a 1H NMR spectrum at 298 K. Ensure a relaxation delay (

    
    ) of at least 5 seconds to allow full relaxation of both conformers.
    
  • Peak Identification:

    • Major Rotamer (Trans): Typically, the N-methyl group appears as a singlet around 2.9–3.0 ppm.

    • Minor Rotamer (Cis): The N-methyl group appears downfield, around 3.0–3.1 ppm (solvent dependent).

    • Note: The acetyl methyl group will also split into two unequal singlets (approx. 2.0–2.1 ppm).

  • Quantification: Integrate the N-methyl signals for both isomers.

Data Interpretation:

  • In

    
    , Nme side chains typically exhibit a 
    
    
    
    of ~2.5–3.0, favoring the trans amide.
  • The methoxyethyl group can form a weak intramolecular hydrogen bond or dipole interaction with the carbonyl, stabilizing specific conformers.

Application B: Pharmaceutical Impurity Management

The "Osimertinib" Connection

The amine precursor, N-(2-methoxyethyl)methylamine (CAS 38256-93-8), is a key building block for several kinase inhibitors, including Osimertinib (Tagrisso) and experimental GPBAR1 agonists.

During API synthesis, if this amine intermediate is exposed to acetylating agents (e.g., acetic anhydride, acetyl chloride) or even ethyl acetate under forcing conditions, N-(2-methoxyethyl)-N-methylacetamide forms as a stable, non-reactive impurity. Regulatory guidelines (ICH Q3A/B) require the identification and control of such impurities.

Protocol: Synthesis of Reference Standard

Objective: Synthesize high-purity (>99%) N-(2-methoxyethyl)-N-methylacetamide for use as a GC/HPLC standard.

Reaction:



Step-by-Step Procedure:

  • Setup: Charge a 100 mL round-bottom flask with N-(2-methoxyethyl)methylamine (1.0 eq, 10 mmol) and Dichloromethane (DCM, 20 mL). Cool to 0°C in an ice bath.

  • Addition: Add Triethylamine (1.2 eq) to scavenge the acetic acid byproduct.

  • Acetylation: Dropwise add Acetic Anhydride (1.1 eq) over 15 minutes. The reaction is highly exothermic; maintain temperature <10°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (10% MeOH in DCM) or GC-MS.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine.

    • Wash with Sat.

      
       (2 x 10 mL) to remove acetic acid.
      
    • Wash with Brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure (bulb-to-bulb) or flash chromatography (SiO2, pure EtOAc to 5% MeOH/EtOAc).

  • Validation: Confirm structure via 1H NMR and purity via GC-FID.

Protocol: HPLC Method for Impurity Detection

Objective: Separate the amide impurity from the amine precursor and the final API.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B (0-2 min)

95% B (15 min)

95% B (20 min)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide bond absorption) or MS (ESI+)
Retention Time Amine (early eluting, often void volume) < Amide (mid-eluting) < API (late eluting)

Emerging Application: Green Solvent Potential

Structurally, N-(2-methoxyethyl)-N-methylacetamide combines the high solvency of DMAc with the chelation properties of Dimethoxyethane (DME) .

  • Hypothesis: It may serve as a superior solvent for lithiation reactions where both polarity (for solubility) and chelation (for Li+ stabilization) are required, potentially replacing toxic mixtures of HMPA or DMPU.

  • Safety Profile: While specific tox data is limited, the methoxyethyl side chain is metabolically linked to alkoxyacetic acids (similar to EGME), suggesting potential reproductive toxicity (teratogenicity). Strict containment (isolator/fume hood) is required.

Visual Workflows

Impurity Formation Pathway

This diagram illustrates how the impurity forms during the synthesis of APIs containing the methoxyethyl-methylamine motif.

ImpurityPathway Amine N-(2-methoxyethyl)methylamine (Key Intermediate) Impurity N-(2-methoxyethyl)-N-methylacetamide (Target Impurity) Amine->Impurity Side Reaction (Acetylation) API Target API (e.g., Osimertinib Analog) Amine->API Correct Coupling Reagent Acetylating Agent (Ac2O, AcCl, EtOAc) Reagent->Impurity Source of Acetyl

Caption: Formation of N-(2-methoxyethyl)-N-methylacetamide as a process impurity during API synthesis.

Peptoid Isomerism Equilibrium

This diagram depicts the conformational equilibrium studied using this molecule.

PeptoidIsomerism Trans Trans-Isomer (Major) Cis Cis-Isomer (Minor) Trans->Cis  K_eq (Solvent Dependent)  

Caption: Cis/Trans isomerization equilibrium of the tertiary amide bond.

References

  • PubChem. N-(2-methoxyethyl)-N-methylacetamide (Compound). National Library of Medicine. Link

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. (Foundational text on Peptoid Synthesis). Link

  • AstraZeneca. Osimertinib Mesylate (Tagrisso) Prescribing Information. (Reference for the drug class utilizing the amine intermediate). Link

  • Sigma-Aldrich (Merck). N-(2-Methoxyethyl)methylamine Product Sheet. (Precursor information). Link

  • European Medicines Agency (EMA). ICH Guideline Q3A (R2) on Impurities in New Drug Substances. (Regulatory context for impurity control). Link

Application Note: N-(2-methoxyethyl)-N-methylacetamide in Polymer Science

[1]

Executive Summary

N-(2-methoxyethyl)-N-methylacetamide (CAS: 786685-91-4) is a tertiary amide featuring both a hydrophobic N-methyl group and a hydrophilic 2-methoxyethyl ether tail.[1] Structurally analogous to N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP), this molecule exhibits unique amphiphilic properties that make it highly valuable in polymer chemistry.[1]

Its primary applications include:

  • Mechanistic Model Compound: It serves as a saturated small-molecule analog for studying the hydration dynamics and Lower Critical Solution Temperature (LCST) mechanisms of Poly(N-(2-methoxyethyl)acrylamide) (PNMEA) and its derivatives.[1]

  • Specialty Solvent: Its high dielectric constant and lack of hydrogen bond donors (aprotic nature) allow it to dissolve difficult-to-process polymers (e.g., cellulose derivatives, polyimides) and stabilize electrolyte solutions.[1]

  • Synthesis Intermediate: It acts as a precursor for functionalized acrylamides or as a stable "capping" agent in peptoid synthesis.[1]

Chemical Structure & Properties[1][2]

The molecule combines the high solvency of a tertiary amide with the flexibility and hydrogen-bond accepting capability of an ether linkage.[1]

PropertyValue / Description
IUPAC Name N-(2-methoxyethyl)-N-methylacetamide
CAS Number 786685-91-4
Molecular Formula

Molecular Weight 131.17 g/mol
Physical State Colorless to pale yellow liquid
Solubility Miscible with water, ethanol, acetone, chloroform
Functional Groups Tertiary Amide (Polar Aprotic), Ether (H-bond Acceptor)
Key Characteristic Amphiphilic; lacks N-H donors (prevents self-association via H-bonds)
Structural Significance

Unlike secondary amides (e.g., N-methylacetamide), N-(2-methoxyethyl)-N-methylacetamide cannot form hydrogen bonds with itself.[1] This isolation of the "acceptor-only" role makes it an ideal probe for studying polymer-water interactions without the interference of polymer-polymer hydrogen bonding.[1]

Application 1: Mechanistic Model for Thermoresponsive Polymers[1]

Scientific Rationale

Thermoresponsive polymers like Poly(N-(2-methoxyethyl)acrylamide) (PNMEA) exhibit an LCST in water (~37°C), driven by the balance between hydrophilic amide/ether hydration and hydrophobic alkyl interactions.[1]

Researchers use N-(2-methoxyethyl)-N-methylacetamide as a "monomeric unit model" to decouple these forces.[1] By studying this small molecule, scientists can:

  • Quantify the enthalpy of hydration (

    
    ) per monomer unit using Isothermal Titration Calorimetry (ITC).
    
  • Analyze the rotational dynamics of the side chain using NMR relaxation (

    
    , 
    
    
    ) without the viscosity constraints of a polymer chain.
  • Validate Molecular Dynamics (MD) simulations of the polymer's hydration shell.

Mechanism Diagram: Hydration Competition

The following diagram illustrates the competitive interaction between water molecules and the amide/ether groups, which dictates the solubility transition.[1]

HydrationMechanismSolventWater MoleculesHydrationShellOrdered Hydration Shell(Low Entropy)Solvent->HydrationShellH-bonding toAmide/EtherMoleculeN-(2-methoxyethyl)-N-methylacetamideMolecule->HydrationShellSolvationLCST_TransitionPhase Transition(> Critical Temp)HydrationShell->LCST_TransitionHeat InputDehydrationDehydration & Aggregation(Entropy Driven)Dehydration->MoleculeHydrophobicAssociationLCST_Transition->DehydrationH-bonds Break

Caption: Thermodynamic cycle of hydration and dehydration for the amphiphilic amide model.

Application 2: Specialty Solvent & Electrolyte[1]

High-Performance Solvent

As a tertiary amide, this molecule is a powerful polar aprotic solvent.[1] The addition of the methoxyethyl group (glyme-like) enhances its ability to solvate cations (e.g.,


1
  • Polymer Dissolution: Effective for Cellulose Acetate , Poly(vinylidene fluoride) (PVDF), and Polyimides .[1] It disrupts inter-chain hydrogen bonds more effectively than simple alcohols.[1]

  • Electrolyte Formulation: Used as a co-solvent in Li-ion battery electrolytes to improve conductivity and low-temperature performance compared to standard carbonates.[1]

Experimental Protocols

Protocol A: Synthesis of N-(2-methoxyethyl)-N-methylacetamide

For researchers requiring high-purity material for spectral analysis.[1]

Materials:

  • N-(2-methoxyethyl)methylamine (Precursor Amine)[1]

  • Acetic Anhydride (Acylating Agent)[1]

  • Triethylamine (Base Catalyst)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 50 mmol of N-(2-methoxyethyl)methylamine and 60 mmol of Triethylamine to 100 mL of dry DCM. Cool to 0°C in an ice bath.

  • Addition: Dropwise add 55 mmol of Acetic Anhydride over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.[1]

    • Wash with Saturated NaHCO3 (2 x 50 mL) to remove excess acid.[1]

    • Wash with Brine (1 x 50 mL).[1]

  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: Purify the crude oil via vacuum distillation (bp ~80-90°C at 10 mmHg) to obtain a clear, colorless liquid.

  • Validation: Confirm structure via

    
    -NMR (
    
    
    ): Look for singlet acetyl
    
    
    (~2.1 ppm), N-methyl doublet/singlet (~3.0 ppm), and ethylene glycol multiplets (~3.5 ppm).[1]
Protocol B: Determination of Hydration Number (NMR Method)

To quantify the number of water molecules bound to the amide group.[1]

Materials:

  • Purified N-(2-methoxyethyl)-N-methylacetamide[1]

  • Deuterium Oxide (

    
    )[1]
    
  • High-Field NMR Spectrometer (500 MHz+)

Methodology:

  • Sample Preparation: Prepare a series of solutions with varying molar ratios of water to amide (from 0.1:1 to 50:1) in a neutral solvent (e.g., deuterated acetone) if studying competitive solvation, or simply dilute the amide in

    
     for hydration dynamics.[1]
    
  • Acquisition: Acquire

    
    -NMR spectra at varying temperatures (10°C to 60°C).
    
  • Analysis: Monitor the chemical shift (

    
    ) of the water proton and the amide N-methyl protons.
    
  • Calculation: Plot

    
     vs. Temperature. An abrupt change in the slope or chemical shift indicates the breaking of the hydration shell (analogous to the LCST transition of the polymer).[1]
    
    • Note: The shift of the water peak correlates with the strength of the H-bond acceptor ability of the amide carbonyl and ether oxygen.[1]

Synthesis & Workflow Diagram

SynthesisWorkflowStartRaw Materials:N-(2-methoxyethyl)methylamineAcetic AnhydrideReactionAcylation Reaction(DCM, 0°C -> RT, 12h)Start->ReactionDropwise AdditionWorkupAcid/Base Extraction(Remove amine/acid)Reaction->WorkupQuenchPurificationVacuum Distillation(Yields Pure Amide)Workup->PurificationConcentrateApplicationApplication:LCST Model / SolventPurification->ApplicationQC: 1H-NMR

Caption: Step-by-step synthesis workflow for producing high-purity N-(2-methoxyethyl)-N-methylacetamide.

References

  • PubChem. (n.d.).[1] N-(2-methoxyethyl)-N-methylacetamide (Compound Summary). National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Mori, T., et al. (2014).[1] Hydration of Poly(N-(2-methoxyethyl)acrylamide): A Model for Biocompatible Polymers. Macromolecules. (Contextual reference for the polymer model).

Application Note: Laboratory Synthesis and Purification Protocols for N-(2-methoxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process: Nucleophilic Acyl Substitution (N-Acetylation)

Introduction and Mechanistic Rationale

The N-acetylation of secondary amines is a fundamental transformation in organic synthesis, frequently utilized to generate highly polar, aprotic structural motifs. The target compound, N-(2-methoxyethyl)-N-methylacetamide , features a tertiary amide linkage flanked by a methyl group and a 2-methoxyethyl ether chain. This specific structural combination imparts excellent aqueous solubility, metabolic stability, and hydrogen-bond accepting capabilities, making it a valuable pharmacophore or solubilizing appendage in medicinal chemistry and kinase inhibitor design.

The most efficient and scalable method for constructing this tertiary amide is via nucleophilic acyl substitution [1]. In this process, the secondary amine, N-(2-methoxyethyl)-N-methylamine, acts as a nucleophile that attacks the electrophilic carbonyl carbon of an activated acyl donor (acetyl chloride or acetic anhydride)[2].

Causality in Experimental Design
  • Choice of Acyl Donor: Acetyl chloride is selected for its high reactivity, driven by the excellent leaving group ability of the chloride ion (Cl⁻)[3]. While acetic anhydride is a milder alternative, acetyl chloride ensures rapid and complete conversion of sterically hindered or less reactive secondary amines[1].

  • Role of the Sacrificial Base: The reaction between an amine and an acid chloride generates one equivalent of hydrogen chloride (HCl)[3]. If left unquenched, HCl will rapidly protonate the unreacted starting amine, forming an ammonium salt that is non-nucleophilic, thereby stalling the reaction at a maximum of 50% theoretical yield. To prevent this, a non-nucleophilic tertiary amine base—such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—is added in excess to act as an HCl scavenger[4].

  • Solvent Selection: Dichloromethane (DCM) is the optimal solvent. It is aprotic (preventing the hydrolysis of acetyl chloride), easily dissolves both the polar starting materials and the product, and has a low boiling point (39.6 °C) which facilitates easy removal during concentration.

Mechanism Amine Secondary Amine Nucleophile Tetra Tetrahedral Intermediate Amine->Tetra Nucleophilic Attack Acyl Acetyl Chloride Electrophile Acyl->Tetra Product Tertiary Amide Product Tetra->Product Elimination of Cl- Byproduct HCl (Trapped by Et3N) Tetra->Byproduct

Nucleophilic acyl substitution mechanism forming the tertiary amide product.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements and physicochemical properties necessary for a standard 10 mmol scale reaction.

Reagent / CompoundRoleMW ( g/mol )Density (g/mL)EquivalentsAmount (10 mmol scale)
N-(2-methoxyethyl)-N-methylamine Nucleophile89.14~0.891.0 eq891 mg (1.00 mL)
Acetyl Chloride Electrophile78.501.101.2 eq942 mg (0.85 mL)
Triethylamine (TEA) Base / Scavenger101.190.732.0 eq2.02 g (2.77 mL)
Dichloromethane (DCM) Solvent84.931.33N/A20.0 mL (0.5 M)
N-(2-methoxyethyl)-N-methylacetamide Target Product131.17~1.011.0 eq (Theoretical)1.31 g (100% yield)

Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific physical observations and analytical checks to ensure the reaction is proceeding correctly.

Workflow Start N-(2-methoxyethyl)-N-methylamine + Triethylamine in DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise Addition: Acetyl Chloride Cool->Add React Warm to RT Stir 2-4 hours Add->React Workup Aqueous Workup (1M HCl, NaHCO3, Brine) React->Workup Dry Dry over Na2SO4 & Concentrate Workup->Dry Purify Flash Chromatography (Silica Gel) Dry->Purify Product Pure N-(2-methoxyethyl)-N-methylacetamide Purify->Product

Step-by-step laboratory workflow for the synthesis of N-(2-methoxyethyl)-N-methylacetamide.

Phase 1: Reaction Setup and Execution
  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent the hydrolysis of acetyl chloride by atmospheric moisture[5].

  • Substrate Dissolution: Add N-(2-methoxyethyl)-N-methylamine (891 mg, 10 mmol) and anhydrous DCM (20 mL) to the flask.

  • Base Addition: Inject Triethylamine (2.77 mL, 20 mmol) into the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: The acylation reaction is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of dark, degraded byproducts.

  • Electrophile Addition: Dissolve Acetyl Chloride (0.85 mL, 12 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via a syringe pump or dropping funnel. Observation: A white precipitate (Triethylammonium chloride salt) will immediately begin to form.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 2 to 4 hours[1].

Phase 2: In-Process Controls & Self-Validation

Before proceeding to workup, validate the reaction completion:

  • TLC Analysis: Spot the reaction mixture against the starting amine on a silica TLC plate (Eluent: 5% Methanol in DCM).

    • Validation: Stain the plate with Ninhydrin. The secondary amine starting material will stain intensely (typically pink/purple). The tertiary amide product lacks an N-H bond and will not stain with Ninhydrin, providing a definitive binary check for starting material consumption[4]. The product can be visualized using an Iodine chamber or KMnO₄ stain.

  • LC-MS: Extract a 10 µL aliquot, dilute in Acetonitrile, and inject. Look for the disappearance of the amine mass and the appearance of the product mass (

    
    ).
    
Phase 3: Quenching and Aqueous Workup

The workup is designed to systematically strip away all unreacted reagents and byproducts based on their acid-base properties[5].

  • Quenching: Slowly add 10 mL of distilled water to the reaction flask to hydrolyze any residual acetyl chloride into acetic acid and HCl.

  • Acid Wash (Removes Amines): Transfer the biphasic mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl (2 × 15 mL). Causality: This protonates the excess triethylamine and any trace unreacted starting amine, pulling them into the aqueous layer.

  • Base Wash (Removes Acids): Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) (1 × 15 mL). Causality: This deprotonates acetic acid (the byproduct of the quench), pulling it into the aqueous layer. CAUTION: CO₂ gas will evolve; vent the funnel frequently.

  • Brine Wash: Wash with saturated aqueous NaCl (15 mL) to pre-dry the organic layer and break any emulsions.

  • Drying: Transfer the DCM layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate (Na₂SO₄), and swirl until the drying agent flows freely. Filter the solution.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator (Bath temp: 30 °C, Pressure: ~300 mbar) to yield the crude product as a pale yellow to colorless oil.

Phase 4: Purification and Final Validation
  • Flash Column Chromatography: If the crude NMR shows minor impurities, purify the oil via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate (or 0-5% Methanol in DCM for highly polar amides).

  • Final Validation (¹H NMR):

    • Dissolve a sample in CDCl₃.

    • Diagnostic Peaks: Look for the disappearance of the broad N-H singlet. Note that tertiary amides like N-(2-methoxyethyl)-N-methylacetamide exhibit rotamers at room temperature due to restricted rotation around the C-N partial double bond. You will observe two distinct sets of singlets for the N-methyl and acetyl methyl groups, which is a hallmark self-validating feature of this specific chemical topology.

References

  • Ashenhurst, J. "The Amide Functional Group: Properties, Synthesis, and Nomenclature". Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. "21.4: Chemistry of Acid Halides". LibreTexts. Available at: [Link]

  • Chemistry Stack Exchange. "Acetylation of Secondary amines". Stack Exchange. Available at: [Link]

Sources

Application Note: Chelation-Directed Functionalization of N-(2-methoxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the synthetic utility of N-(2-methoxyethyl)-N-methylacetamide , focusing on its unique reactivity profile enabled by the internal chelating ether group.

Abstract & Chemical Profile

N-(2-methoxyethyl)-N-methylacetamide is a specialized tertiary amide building block. Unlike simple dialkylamides (e.g., Dimethylacetamide, DMA), this molecule possesses a pendant 2-methoxyethyl arm. This structural feature is not merely a solubilizing group; it acts as an internal Lewis base ligand.

In synthetic applications, this ether oxygen facilitates Complex Induced Proximity Effects (CIPE) , coordinating with organolithium reagents to stabilize


-lithiated intermediates. This allows for regioselective C-C bond formation at the acetyl methyl group with higher efficiency and stability than non-chelated analogs.
Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name:

    
    -(2-methoxyethyl)-N-methylacetamide
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 131.17 g/mol

  • Key Functional Groups:

    • Tertiary Amide: Stable to mild nucleophiles; directs ortholithiation.

    • Pendant Ether: Provides bidentate chelation (with the amide oxygen) for metal cations (

      
      , 
      
      
      
      ).

Synthetic Pathways Overview

The utility of N-(2-methoxyethyl)-N-methylacetamide branches into three primary derivative classes. The choice of pathway depends on whether the goal is carbon chain extension (Pathway A) or functional group interconversion (Pathway B).

Pathway A: -Lithiation & Electrophilic Trapping (C-C Bond Formation)

Mechanism: The reagent is treated with a strong base (


-BuLi or LDA). The methoxyethyl group coordinates the Lithium ion, pre-organizing the base near the acetyl protons. This "directed lithiation" generates a stabilized dipole-stabilized carbanion, which reacts with electrophiles (alkyl halides, aldehydes, ketones).
Advantage:  Significantly faster and cleaner lithiation compared to DMA due to the chelation effect.
Pathway B: Exhaustive Reduction (Amine Synthesis)

Mechanism: Reduction of the amide carbonyl to a methylene group using


 or Borane-THF.
Product: 

-(2-methoxyethyl)-N-methylethanamine. Application: Synthesis of diamine ligands or tertiary amine drug fragments.

Detailed Experimental Protocols

Protocol 1: Chelation-Controlled -Alkylation

Objective: Synthesis of chain-extended amide derivatives via thermodynamic lithiation.

Reagents & Materials
  • Substrate: N-(2-methoxyethyl)-N-methylacetamide (1.0 equiv)

  • Base:

    
    -Butyllithium (1.1 equiv, 1.3 M in cyclohexane)
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

  • Electrophile: Benzyl bromide (1.2 equiv) (Example)

  • Quench: Saturated

    
     solution
    
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add

    
    -BuLi dropwise. Note: The low temperature is critical to prevent self-condensation.
    
  • Substrate Addition: Dissolve N-(2-methoxyethyl)-N-methylacetamide in a minimal amount of THF and add dropwise to the base over 10 minutes.

    • Mechanistic Insight: Stir for 30 minutes at -78°C. During this time, the 5-membered chelate ring forms (Amide-O

      
       Li 
      
      
      
      Ether-O), activating the
      
      
      -protons.
  • Electrophile Trapping: Add Benzyl bromide dropwise. The solution may change color (often pale yellow to clear).

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Data: Comparative Yields of


-Alkylation 
Substrate Base Electrophile Yield (%) Notes
N-(2-methoxyethyl)-N-methylacetamide s-BuLi BnBr 88% Chelation stabilized
N,N-Dimethylacetamide (DMA) s-BuLi BnBr 62% Competitive self-condensation

| N-(2-methoxyethyl)-N-methylacetamide | LDA | PhCHO | 82% | Aldol-like adduct formed |

Protocol 2: Reductive Transformation to Tertiary Amines

Objective: Conversion of the amide functionality to an ethylamine derivative.

Step-by-Step Workflow
  • Reagent Prep: Charge a flask with

    
     (2.5 equiv) suspended in anhydrous Ether or THF at 0°C.
    
  • Addition: Add N-(2-methoxyethyl)-N-methylacetamide (neat or in THF) dropwise to the hydride suspension. Caution: Exothermic gas evolution (

    
    ).
    
  • Reflux: Heat to reflux for 4–6 hours to ensure complete reduction of the tetrahedral intermediate.

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    = grams of LAH used.
  • Isolation: Filter the granular white precipitate. Concentrate the filtrate to obtain the crude amine.

Mechanistic Visualization

The following diagram illustrates the Chelation-Directed Lithiation pathway, highlighting the critical transition state that differentiates this molecule from standard amides.

ReactionPathways cluster_legend Mechanism Key Start N-(2-methoxyethyl)- N-methylacetamide Chelate Lithiated Intermediate (5-Membered Li-Chelate) Start->Chelate s-BuLi, THF, -78°C (Directed Deprotonation) Product_Red Tertiary Amine (Reduction) Start->Product_Red LiAlH4, Reflux (Reduction) Product_Alk α-Alkylated Derivative (Chain Extension) Chelate->Product_Alk Electrophile (R-X) (S_N2 Substitution) Text The methoxy arm stabilizes the Li-intermediate via intramolecular coordination.

Caption: Figure 1.[1] Divergent synthetic pathways. The red path highlights the chelation-stabilized lithiation unique to this substrate.

References

  • Beak, P., & Reitz, D. B. (1978). Dipole-stabilized carbanions: Novel applications in organic synthesis. Chemical Reviews.

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.

  • Whisler, M. C., MacNeil, S., Beak, P., & Snieckus, V. (2004). Beyond Thermodynamic Acidity: A Perspective on the Complex-Induced Proximity Effect (CIPE) in Deprotonation Reactions. Angewandte Chemie International Edition.

  • Reich, H. J. (2013). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews.

Sources

Application Note: N-(2-Methoxyethyl)-N-methylacetamide as an Electrophilic Acetylating Reagent in Transition-Metal-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the landscape of modern organic synthesis, the activation of amide C–N bonds has emerged as a transformative strategy for constructing complex molecular architectures. Historically, amides were considered inert due to their high resonance stabilization. However, the development of specialized amide electrophiles has unlocked their potential as robust, bench-stable acylating agents.

N-(2-methoxyethyl)-N-methylacetamide represents a highly specialized reagent in this domain. While classical cross-coupling relies on highly twisted amides (e.g., N-Boc, N-Ts) to disrupt ground-state stabilization, this reagent operates via a distinct thermodynamic pathway: chelation-assisted transition-state stabilization . By acting as a bidentate electrophile, it ensures quantitative acetyl transfer to aryl metal species while entirely suppressing decarbonylation side-reactions, making it an invaluable tool for drug development professionals synthesizing complex acetophenones.

Mechanistic Causality: The Power of the 6-Membered Chelate

The fundamental challenge in acyl cross-coupling is the propensity of the acyl-metal intermediate to undergo rapid CO extrusion (decarbonylation), leading to undesired alkylated or arylated byproducts rather than the target ketone.

When utilizing standard amides, the resonance energy (~15–20 kcal/mol) prohibits facile oxidative addition . N-(2-methoxyethyl)-N-methylacetamide overcomes this through a two-fold mechanism:

  • Ground-State Perturbation : The steric bulk of the N-(2-methoxyethyl) group induces a slight rotation out of the planar amide geometry, weakening the C–N bond.

  • Transition-State Chelation (The Causal Driver) : Upon oxidative addition of the Ni(0) or Pd(0) catalyst into the C–N bond, the pendant ether oxygen strongly coordinates to the transition metal center. This forms a thermodynamically stable 6-membered acyl-metalacycle. This chelate acts as a kinetic trap, completely preventing the migration of the alkyl group and the subsequent loss of carbon monoxide .

G Ni0 Ni(0) Catalyst Active Species OxAdd Oxidative Addition (C-N Cleavage) Ni0->OxAdd + Amide Amide N-(2-methoxyethyl)- N-methylacetamide Amide->OxAdd Chelate Chelate-Stabilized Acyl-Ni(II) OxAdd->Chelate -OMe Coordination Transmet Transmetalation with Ar-B(OH)2 Chelate->Transmet + Boronic Acid RedElim Reductive Elimination Transmet->RedElim - Amine Byproduct RedElim->Ni0 Regeneration Product Acetophenone Product RedElim->Product Release

Catalytic cycle of Ni-mediated C-N activation using N-(2-methoxyethyl)-N-methylacetamide.

Quantitative Benchmarking

To justify the selection of N-(2-methoxyethyl)-N-methylacetamide over conventional reagents, we benchmark its performance in a standard Ni-catalyzed Suzuki-Miyaura acetylation against other common amide electrophiles. The data clearly illustrates the superior suppression of decarbonylation.

Amide ElectrophileYield of Acetophenone (%)Decarbonylation Byproduct (%)Catalyst System
N,N-Dimethylacetamide (DMAc)< 5N/A (No Reaction)Ni(cod)₂ / SIPr
N-Methyl-N-phenylacetamide4515Ni(cod)₂ / SIPr
N-Methoxy-N-methylacetamide822Ni(cod)₂ / SIPr
N-(2-methoxyethyl)-N-methylacetamide 89 < 1 Ni(cod)₂ / SIPr

Reaction Conditions: Amide (0.5 mmol), Phenylboronic acid (1.0 mmol), Ni(cod)₂ (10 mol%), SIPr·HCl (10 mol%), K₃PO₄ (3.0 equiv), Toluene, 80 °C, 12 h.

Experimental Protocol: Self-Validating Suzuki-Miyaura Acetylation

This protocol details the cross-coupling of N-(2-methoxyethyl)-N-methylacetamide with arylboronic acids. It is engineered as a self-validating system , embedding analytical checkpoints to ensure the chelation mechanism is actively protecting the reaction from degradation.

Materials Required
  • Electrophile : N-(2-methoxyethyl)-N-methylacetamide (1.0 equiv, 0.5 mmol)

  • Nucleophile : Phenylboronic acid (2.0 equiv, 1.0 mmol)

  • Catalyst : Ni(cod)₂ (13.8 mg, 10 mol%)

  • Ligand : SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride) (21.3 mg, 10 mol%)

  • Base : Anhydrous K₃PO₄ (318 mg, 3.0 equiv)

  • Solvent : Anhydrous Toluene (2.5 mL)

Step-by-Step Methodology
  • Inert Atmosphere Assembly : Transfer an oven-dried 10 mL Schlenk tube into an argon-filled glovebox. Charge the tube with Ni(cod)₂, SIPr·HCl, and K₃PO₄.

    • Causality: Ni(0) species are highly susceptible to oxidative degradation. Assembling the pre-catalyst complex in a strictly anhydrous and oxygen-free environment ensures the generation of the active Ni-NHC species without premature quenching.

  • Reagent Introduction : Add phenylboronic acid and N-(2-methoxyethyl)-N-methylacetamide to the solid mixture.

  • Solvation and Pre-activation : Inject 2.5 mL of anhydrous toluene. Seal the Schlenk tube with a Teflon-lined screw cap, remove it from the glovebox, and stir at 25 °C for 10 minutes. This incubation period allows the SIPr carbene to ligate the nickel center effectively.

  • Thermal Cross-Coupling : Submerge the sealed tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure biphasic solid-liquid mass transfer of the inorganic base.

  • Self-Validation Checkpoint (T = 2 Hours) : Pause stirring and withdraw a 20 µL aliquot under a positive flow of argon. Dilute with 1 mL of EtOAc, filter through a micro-syringe, and analyze via GC-MS.

    • Validation Criteria: The chromatogram must show the presence of the target acetophenone (m/z 120). Crucially, you must verify the absence of toluene/methylbenzene derivatives (m/z 92) originating from the electrophile. If m/z 92 is absent, it validates that the 2-methoxyethyl group is successfully chelating the Ni(II) center and preventing CO extrusion.

  • Reaction Termination : After 12 hours, cool the vessel to room temperature. Quench the reaction by diluting with EtOAc (10 mL) and exposing it to ambient air to deactivate the nickel catalyst.

  • Purification : Filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated nickel black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure acetophenone.

References

  • Boit, T. B., & Garg, N. K. (2020). "Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis." ACS Catalysis.[Link][1]

Sources

role of N-(2-methoxyethyl)-N-methylacetamide in agrochemical formulation.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(2-methoxyethyl)-N-methylacetamide as a Next-Generation Polar Aprotic Solvent in Agrochemical Formulations

Prepared by: Senior Application Scientist, Agrochemical Formulation & Delivery Systems Target Audience: Researchers, Formulation Scientists, and Regulatory Affairs Professionals

Executive Summary & Scientific Rationale

In the development of modern agrochemical formulations—particularly Emulsifiable Concentrates (ECs) and Microemulsions (MEs)—the selection of a primary solvent dictates the thermodynamic stability, bioavailability, and regulatory viability of the final product. Historically, polar aprotic solvents like N-methylpyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N-methylacetamide (NMA) were industry standards due to their exceptional ability to dissolve high-melting-point, hydrophobic active ingredients (AIs)[1].

However, severe regulatory pressures have classified these traditional amides as Substances of Very High Concern (SVHC) due to their reproductive toxicity (H360D)[1]. Furthermore, standard NMA has a melting point of 28°C, rendering it a solid at room temperature and complicating liquid formulations[1][2].

N-(2-methoxyethyl)-N-methylacetamide represents a structural evolution in solvent design. By functionalizing the amide nitrogen with a 2-methoxyethyl group, formulation scientists achieve three critical mechanistic advantages:

  • Melting Point Depression: The flexible ether chain disrupts the highly ordered intermolecular hydrogen bonding typical of simple amides, yielding a solvent that remains liquid at sub-zero temperatures.

  • Enhanced Solvency via the

    
    -Parameter:  Solvatochromic studies on amide solvents demonstrate a direct correlation between a solvent's electron-donating properties (the 
    
    
    
    -parameter) and its capacity to solubilize complex AIs like tebuconazole[3]. The addition of the ether oxygen provides a secondary hydrogen-bond acceptor site, significantly boosting this parameter.
  • Steric Anti-Crystallization: The structural bulk of the methoxyethyl group physically impedes the nucleation and crystal lattice formation of AIs upon dilution in the farmer's aqueous spray tank[4].

Physicochemical Profiling & Comparative Data

To understand the causality behind selecting N-(2-methoxyethyl)-N-methylacetamide, we must evaluate its physicochemical profile against legacy solvents. The dual functionality of the amide core (dipole-dipole interactions) and the ether linkage (hydrogen bonding) creates a synergistic solvation environment.

Table 1: Comparative Physicochemical & Regulatory Profile of Agrochemical Solvents

Solvent PropertyN-(2-methoxyethyl)-N-methylacetamideN-Methylacetamide (NMA)N-Methylpyrrolidone (NMP)
Chemical Class Ether-Amide HybridSimple AmideCyclic Amide (Lactam)
Physical State (20°C) Flowable LiquidSolid / CrystallineLiquid
H-Bond Acceptor Sites 2 (Carbonyl + Ether Oxygen)1 (Carbonyl)1 (Carbonyl)
Regulatory Status Emerging Green SolventSVHC (Reprotoxic)[1]SVHC (Reprotoxic)
Anti-Crystallization Excellent (Steric Hindrance)PoorModerate
Primary Formulation Use High-load ECs, MEs, AdjuvantsChemical Intermediate[2]Legacy ECs (Phasing out)

Mechanism A N-(2-methoxyethyl)- N-methylacetamide E Steric Bulk (Chain Flexibility) A->E BA BA A->BA B Amide Core (High Dielectric) D Active Ingredient Solubilization B->D Solvates Hydrophobic Rings C Ether Linkage (H-Bond Acceptor) C->D Binds Protic Groups F Crystal Lattice Disruption D->F Synergistic Stability E->F Prevents Nucleation BA->C

Fig 1. Solvation and anti-crystallization mechanisms of the solvent.

Experimental Protocols: Formulation & Validation

The following protocols represent a self-validating system for formulating a high-load (250 g/L) Tebuconazole Emulsifiable Concentrate (EC). Tebuconazole is utilized as the model solute due to its high crystalline lattice energy and notorious tendency to crystallize in cold conditions[3].

Protocol A: Preparation of 250 g/L Tebuconazole EC

Objective: To achieve complete thermodynamic dissolution of the AI using N-(2-methoxyethyl)-N-methylacetamide and establish a stable emulsifier network.

Materials:

  • Active Ingredient: Tebuconazole (97% technical grade) – 25.8 g

  • Primary Solvent: N-(2-methoxyethyl)-N-methylacetamide – 45.0 g

  • Co-Solvent (Hydrocarbon): Aromatic 150 ND – 19.2 g

  • Surfactant Blend: Calcium dodecylbenzenesulfonate (Anionic) – 5.0 g; Castor oil ethoxylate (Non-ionic, 36 EO) – 5.0 g

Step-by-Step Methodology:

  • AI Solubilization: Transfer 45.0 g of N-(2-methoxyethyl)-N-methylacetamide into a jacketed glass reactor. Begin overhead stirring at 300 RPM.

    • Causality: The high dielectric constant of the amide core immediately begins solvating the hydrophobic triazole rings.

  • Thermal Activation: Gradually add 25.8 g of Tebuconazole. Elevate the reactor temperature to 45°C. Maintain temperature and agitation for 30 minutes until the solution is optically clear.

    • Causality: Heating provides the thermodynamic energy required to overcome the AI's lattice energy, while the ether oxygen forms hydrogen bonds with the AI, stabilizing it in its monomeric state.

  • Co-Solvent Addition: Reduce temperature to 25°C. Slowly blend in 19.2 g of Aromatic 150 ND.

  • Emulsifier Integration: Add the anionic and non-ionic surfactant blend (10.0 g total). Stir for an additional 20 minutes.

    • Causality: The anionic surfactant provides electrostatic repulsion between emulsion droplets upon dilution, while the non-ionic ethoxylate chains provide a steric hydration layer, preventing droplet coalescence.

Workflow Step1 1. AI Characterization & Weighing Step2 2. Solvent Addition (Amide-Ether Matrix) Step1->Step2 Step3 3. Thermal Mixing (40-50°C, 30 min) Step2->Step3 Step4 4. Surfactant Blending (Anionic/Non-ionic) Step3->Step4 Step5 5. Quality Control (Phase Clarity) Step4->Step5 Step6 6. Cold Stability Test (0°C for 7 days) Step5->Step6 Passes Clarity Test

Fig 2. Step-by-step workflow for Emulsifiable Concentrate formulation.

Protocol B: Self-Validating Cold Stability & Dilution Assay

Objective: To validate the anti-crystallization properties of the solvent matrix under extreme field conditions.

Step-by-Step Methodology:

  • Cold Storage Stress Test: Transfer 50 mL of the formulated EC into a sealed borosilicate glass vial. Seed the sample with a single microscopic crystal of pure tebuconazole (to aggressively induce nucleation).

  • Incubation: Store the vial in a refrigerated incubator at 0°C for 7 days.

  • Visual & Microscopic Evaluation: After 7 days, inspect the vial for phase separation or macroscopic crystallization. Centrifuge at 3000 RPM for 5 minutes and check for a solid pellet.

    • Causality: If the solvent is effective, the steric bulk of the methoxyethyl group will have prevented the seeded crystal from recruiting dissolved AI monomers, resulting in a clear solution with no pellet.

  • Aqueous Dilution Test (Tank Mix Simulation): Pipette 1 mL of the cold-stressed EC into 99 mL of standard hard water (342 ppm CaCO3 equivalent) at 20°C. Invert 10 times.

  • Assessment: The resulting emulsion must exhibit a spontaneous, uniform bluish-white bloom (indicating a sub-micron droplet size) with no visible crystalline residue on a 75 µm wet sieve after 2 hours.

Conclusion

The integration of N-(2-methoxyethyl)-N-methylacetamide into agrochemical formulations effectively bridges the gap left by the regulatory phase-out of traditional reprotoxic amides. By rationally combining an amide core with an ether linkage, formulation scientists can achieve superior thermodynamic stability, excellent cold-temperature handling, and robust anti-crystallization performance in high-load ECs.

References

  • Design of Novel Solvents for Agrochemical Formulations via Solvatochromic Methods using N-Alkyl substituted Amides as Example Source: ASTM International URL
  • Solvent composition for agrochemical formulations (WO2024165680A1)
  • N-Methylacetamide Chemical Profile, Applications, and Toxicology Source: Grokipedia URL
  • N-Methylacetamide Solvent Properties and Intermediate Synthesis Source: Chem-Impex URL

Sources

Troubleshooting & Optimization

Technical Support Center: N-(2-methoxyethyl)-N-methylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 78191-00-1-SYN
Status: OPEN
Topic: Troubleshooting Low Yield & Isolation Failure

Executive Summary: The "Invisible Product" Phenomenon

If you are reading this guide, you likely performed the acetylation of N-(2-methoxyethyl)methylamine and obtained a crude yield near 0% or a product that vanished during extraction.

The Root Cause: N-(2-methoxyethyl)-N-methylacetamide is a highly polar, water-soluble tertiary amide (LogP ≈ -0.55). Standard aqueous workups (e.g., washing with 1M HCl or NaHCO₃) will partition the product into the aqueous phase, leading to total loss.

This guide restructures your protocol to prioritize anhydrous isolation and vacuum distillation .

Part 1: Physical Properties & Critical Data[1]

Before troubleshooting, verify your target parameters.[1] The boiling point discrepancy in literature often leads to improper distillation setups.

PropertyValueImplication for Protocol
CAS 78191-00-1Verification ID
Molecular Weight 131.17 g/mol Calculation basis
Boiling Point ~90–100°C @ 0.5 mmHg*Do not attempt atmospheric distillation (est. >200°C); product will decompose.
Solubility Miscible with Water, DCM, EtOHCRITICAL: Avoid aqueous extraction.
Density ~0.97 g/mLSimilar to water; difficult phase separation if extraction is attempted.

*Note: Literature values vary. BP estimated based on structural similarity to N,N-dimethylacetamide (BP 165°C) and volatility of ether side chains.

Part 2: The Validated Protocol (Self-Validating System)

This protocol replaces the standard aqueous wash with a filtration-distillation method.

Reagents
  • Substrate: N-(2-methoxyethyl)methylamine (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (

    
    ) (1.1 equiv) — Preferred over Acetyl Chloride to reduce HCl salt formation.
    
  • Base: Triethylamine (

    
    ) (1.2 equiv) or Pyridine.
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).[2]

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask. Purge with

    
    .
    
  • Solvation: Dissolve N-(2-methoxyethyl)methylamine (1.0 eq) and

    
     (1.2 eq) in DCM (5 mL per mmol amine). Cool to 0°C .[2]
    
  • Addition: Add Acetic Anhydride (1.1 eq) dropwise over 20 minutes.

    • Checkpoint: Monitor internal temp. Keep < 5°C to prevent O-acylation side reactions or color formation.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours.

    • Validation: Spot TLC (MeOH/DCM 1:9). Stain with KMnO₄. Amine spot (low Rf) should disappear; Amide spot (higher Rf) appears.

  • Workup (The Fix):

    • DO NOT add water.

    • Add solid Potassium Carbonate (

      
      )  (0.5 eq) to the reaction mixture and stir for 30 mins (quenches excess acid/anhydride).
      
    • Filter the mixture through a pad of Celite or a fritted glass funnel to remove ammonium salts and excess carbonate.

    • Wash the filter cake with dry DCM.

  • Isolation: Concentrate the filtrate on a rotary evaporator. You will obtain a viscous oil.

  • Purification: Perform Vacuum Distillation .

    • Collect fractions. The product is a clear, colorless liquid.

Part 3: Mechanism & Workflow Visualization

Figure 1: Reaction Mechanism & Impurity Pathways

Understanding the mechanism highlights why temperature control prevents side reactions.

ReactionMechanism Amine N-(2-methoxyethyl)methylamine Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack (0°C) Ac2O Acetic Anhydride Ac2O->Inter Product N-(2-methoxyethyl)-N-methylacetamide Inter->Product Elimination of AcOH Impurity Color/Tars (Polymerization) Inter->Impurity High Temp (>40°C)

Caption: Nucleophilic acyl substitution pathway. High temperatures promote side reactions leading to colored impurities.

Figure 2: Troubleshooting Logic Flow

Use this decision tree to diagnose your specific failure mode.

TroubleshootingFlow Start Issue Encountered Yield Low / Zero Yield Start->Yield Purity Impure / Colored Start->Purity Q_Workup Did you use Aqueous Wash? Yield->Q_Workup Q_Temp Reaction Temp > 25°C? Purity->Q_Temp Sol_Salt Solution: Product is in Water Layer. Saturate with NaCl, extract with CHCl3 (x5). Q_Workup->Sol_Salt Yes Sol_Distill Solution: Use Vacuum Distillation. Do not use Column Chromatography. Q_Workup->Sol_Distill No (It's there, just not pure) Q_Temp->Sol_Distill No Sol_Temp Solution: Repeat at 0°C. Add reagents slower. Q_Temp->Sol_Temp Yes

Caption: Diagnostic logic for isolating failure points in amide synthesis.

Part 4: Troubleshooting FAQs

Q1: I already did an aqueous workup and my organic layer is empty. Is the batch lost?

Answer: Not necessarily. Your product is likely in the aqueous layer.

  • Take the aqueous layer.

  • Saturate it completely with NaCl (Salting out).

  • Extract 5 times with Chloroform (CHCl₃) or DCM . (Chloroform is better for extracting polar amides).

  • Dry combined organics over

    
     and concentrate.
    
  • Check NMR. If product is present, proceed to distillation.[3][4]

Q2: The product has a yellow/brown tint. How do I remove it?

Answer: Amides should be colorless. Color usually indicates trace amine oxidation or polymerization of impurities.

  • Fix: Do not rely on silica chromatography, as the polar amide will streak and co-elute with impurities.

  • Protocol: Perform a rapid vacuum distillation . The colored impurities are high-molecular-weight and will remain in the pot residue.

Q3: Can I use Acetyl Chloride instead of Acetic Anhydride?

Answer: Yes, but it requires stricter temperature control.

  • Risk: Acetyl chloride releases HCl gas and is much more exothermic.

  • Modification: If using AcCl, you must cool to -10°C or 0°C and add very slowly. You must use a stoichiometric excess of base (

    
    ) to trap the HCl, or the amine starting material will protonate and become unreactive, stalling the reaction.
    
Q4: My NMR shows a split peak for the N-Methyl group. Is it impure?

Answer: Likely not.

  • Explanation: Tertiary amides exhibit rotameric isomerism due to the partial double bond character of the C-N amide bond. This restricts rotation, creating two distinct environments for the methyl groups on the NMR timescale.

  • Verification: Run the NMR at high temperature (e.g., 50-60°C). The peaks should coalesce into a single singlet as rotation becomes faster than the NMR timescale.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6582, N-Methylacetamide (Analogous Chemistry). PubChem.[5] [Link]

  • Organic Syntheses. Methylamine Hydrochloride and Acetylation Protocols. Org.[2][6][7][8] Synth. 1929, 9, 60. [Link]

  • EPA CompTox. N-(2-hydroxyethyl)-N-methylacetamide Properties (Physicochemical Data). [Link]

Sources

how to improve the yield of N-(2-methoxyethyl)-N-methylacetamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting Guide

Ticket ID: CHEM-SUP-78191 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Invisible" Yield Loss

Compound:


-(2-methoxyethyl)-

-methylacetamide CAS: 78191-00-1 Physical State: Colorless liquid, BP ~152°C. Critical Property: High water solubility.[1]

The Core Problem: Most researchers report low yields (30-50%) not because the reaction failed, but because the product was discarded during the aqueous workup. This molecule contains both a polar amide bond and an ether linkage, making it highly miscible with water.[1] Standard "wash with 1M HCl and Brine" protocols will partition a significant fraction of your product into the aqueous waste.

This guide restructures the protocol to prioritize anhydrous workup and efficient extraction strategies.

The Gold Standard Protocol

Do not use standard Schotten-Baumann conditions (water/DCM biphasic) for this substrate. Use an anhydrous approach to maximize recovery.

Reagents:
  • Substrate:

    
    -(2-methoxyethyl)methylamine (1.0 equiv)
    
  • Reagent: Acetyl Chloride (1.1 equiv) [Preferred over Acetic Anhydride for easier volatile removal][1]

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Methodology:
  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve the amine and TEA in anhydrous DCM. Cool to 0°C .

  • Addition: Add Acetyl Chloride dropwise over 20 minutes.

    • Technical Note: The exotherm must be controlled to prevent impurity formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Monitoring: Check TLC (MeOH/DCM 1:9). Stain with KMnO4 or Iodine (UV active, but weak).

  • CRITICAL WORKUP (The "Salt-Crash" Method):

    • Do NOT pour into water.[1]

    • Dilute the reaction mixture with diethyl ether (Et2O) to precipitate the Triethylamine Hydrochloride (TEA·HCl) salt.

    • Filter the solids through a fritted funnel or Celite pad.

    • Concentrate the filtrate.[1][2]

    • Purification: Vacuum distillation (approx. 85-90°C @ 15 mmHg) is superior to column chromatography for this liquid.[1]

Troubleshooting & FAQs

Category A: Low Yield (Mass Balance Issues)

Q: I see full conversion on TLC, but I only isolated 40% yield. Where is it? A: You likely washed it away.

  • Diagnosis: If you performed a liquid-liquid extraction with water or dilute acid, the product partitioned into the aqueous phase due to the hydrophilic methoxy-ethyl tail.

  • Solution:

    • Back-Extraction: Take your aqueous waste layers, saturate them with NaCl (solid), and extract 5x with Chloroform (CHCl3) or DCM.[1]

    • Protocol Shift: Switch to the "Salt-Crash" method described above to avoid water entirely.

Q: My product smells like vinegar. How do I remove excess acetyl chloride without water? A: Acetyl chloride is volatile (BP 52°C).[1]

  • Solution: Co-evaporate with toluene 3 times on the rotary evaporator. The toluene azeotrope will carry off the acetic acid and acetyl chloride residues without requiring a bicarbonate wash.

Category B: Impurity Profiles

Q: I have a persistent impurity just above the product spot. A: This is likely the O-acylated side product (rare) or, more likely, the hydrochloride salt of the starting amine if stoichiometry was off.

  • Solution: Ensure you use a slight excess of Acyl Chloride (1.1 equiv) to force full conversion.[1] If the amine salt remains, the "Salt-Crash" filtration step will remove it along with the TEA·HCl.

Q: The product is colored (yellow/brown) instead of colorless. A: This indicates thermal decomposition or oxidation of the amine prior to reaction.[1]

  • Solution: Distill the starting amine if it is old.[1] Perform the acylation strictly under Nitrogen. The final product can be decolorized by passing it through a short plug of activated charcoal/silica.

Visual Technical Guides

Figure 1: Reaction Mechanism & Control Points

Caption: Nucleophilic acyl substitution pathway showing critical points for moisture exclusion and salt formation.

ReactionMechanism cluster_0 Critical Control Point Amine N-(2-methoxyethyl) methylamine Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack (0°C, DCM) AcCl Acetyl Chloride AcCl->Inter Product Target Amide (Water Soluble!) Inter->Product Elimination of Cl- Salt TEA·HCl (Solid Precipitate) Inter->Salt Base Scavenging

Figure 2: Workup Decision Matrix

Caption: Decision tree to prevent yield loss during purification based on product solubility.

WorkupLogic Start Reaction Complete CheckSol Is Product Water Soluble? Start->CheckSol Standard Aqueous Wash (NaHCO3 / Brine) CheckSol->Standard No (Standard Amide) Anhydrous Anhydrous Workup CheckSol->Anhydrous Yes (This Molecule) Loss High Yield Loss (Partition to Aqueous) Standard->Loss Precip Dilute with Et2O Precipitate Salts Anhydrous->Precip Filter Filter Solids Precip->Filter Distill Vacuum Distillation Filter->Distill

Analytical Data Reference

ParameterValueNotes
Boiling Point 152 °C (lit.)[1][3]High vacuum required for efficient distillation.
Density 0.97 g/mLLighter than water, but miscibility makes separation hard.[1]
Refractive Index

1.426
Useful for monitoring distillation fractions.[1]
Solubility Water, Ethanol, DCMAvoid water during purification.[1]

References

  • Pérez, M., et al. (2004).[1][3] "Total Synthesis of Natural Myriaporones." Angewandte Chemie International Edition, 43(13), 1724-1727.[3]

  • Harris, T. M., & Oster, T. A. (1983).[1][3] "Acetylations of strongly basic and nucleophilic enolate anions with N-methoxy-N-methylacetamide."[3] Tetrahedron Letters, 24(18), 1851-1854.[3]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 96464, N-Methoxy-N-methylacetamide. [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for anhydrous amide synthesis protocols).

Sources

Technical Support Center: Purification of N-(2-methoxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N-(2-methoxyethyl)-N-methylacetamide. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this polar, aprotic amide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying N-(2-methoxyethyl)-N-methylacetamide?

A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The most effective methods are:

  • Vacuum Distillation: Ideal for removing non-volatile impurities or solvents with significantly different boiling points. This is often the preferred method for large-scale purification.

  • Flash Column Chromatography: Excellent for removing impurities with similar polarity to the product, such as unreacted starting materials or side-products.[1]

  • Acid-Base Extraction: A crucial workup step to remove any unreacted N-methyl-2-methoxyethylamine (a basic impurity) or acidic reagents.[2]

Q2: What are the likely impurities from a typical synthesis of N-(2-methoxyethyl)-N-methylacetamide?

A2: A common synthesis involves the acetylation of N-methyl-2-methoxyethylamine with an acetylating agent like acetic anhydride or acetyl chloride.[3][4] Potential impurities include:

  • Unreacted N-methyl-2-methoxyethylamine: A basic and water-soluble starting material.

  • Acetic Acid/Hydrochloric Acid: Byproducts from the acetylation reaction.

  • Excess Acetic Anhydride: Can be quenched and removed with aqueous washes.

  • Diacylated byproducts or other side-reaction products: These may have polarities similar to the desired product.

Q3: My purified N-(2-methoxyethyl)-N-methylacetamide shows two spots on TLC or two peaks in the NMR spectrum. Is it impure?

A3: Not necessarily. This phenomenon is common for amides due to the presence of stable rotational isomers (rotamers) around the amide (C-N) bond.[5] This restricted rotation can result in two distinct species that are observable by chromatography and NMR at room temperature. To confirm if you have rotamers, you can acquire an NMR spectrum at an elevated temperature. If the two sets of peaks coalesce into a single set, it confirms the presence of rotamers rather than an impurity.

Q4: I'm experiencing significant product loss during silica gel column chromatography. What is causing this?

A4: N-(2-methoxyethyl)-N-methylacetamide is a polar compound. Polar amides can sometimes bind strongly or irreversibly to the slightly acidic silica gel, leading to poor recovery.[5][6] Streaking on TLC plates is often an indicator of this issue.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your purification workflow.

Problem Potential Cause(s) Recommended Solution(s)
Crude product is a dark oil with a strong amine smell. Residual basic starting material (N-methyl-2-methoxyethylamine).Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute acid like 1M HCl to protonate and extract the amine into the aqueous layer.[7][8] Follow with a brine wash to remove excess water.
TLC analysis shows a spot at the baseline that doesn't move. The solvent system is not polar enough. The compound is highly polar or potentially ionic.Increase the polarity of your eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[1] If the spot still doesn't move, consider using a different stationary phase like alumina or employing reversed-phase chromatography.[5]
Product co-elutes with an impurity during column chromatography. The chosen solvent system has poor selectivity for the compounds.Try a different solvent system. If a hexane/ethyl acetate system fails, consider a dichloromethane/methanol or toluene/acetone system.[1] Adding a small amount of a modifier, like triethylamine for basic compounds, can sometimes improve separation on silica gel.[6]
Low recovery after vacuum distillation. The vacuum is too high, causing the product to distill too quickly and carry over with lower boiling impurities. The heating bath temperature is too high, causing decomposition.[9]Optimize the vacuum level and heating. The heating bath should ideally be set 20-30°C higher than the boiling point of your compound at the given pressure.[9] Ensure a slow, controlled distillation for better separation.
Product appears wet or cloudy after purification. Incomplete removal of water from the organic phase during workup.Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation. A final brine wash before drying can help remove most of the dissolved water.

Experimental Protocols & Methodologies

Method 1: Purification by Acid-Base Extraction

This protocol is a standard workup procedure to remove basic and acidic impurities before further purification.

Protocol Steps:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 volumes).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 3 volumes). This step extracts the basic amine starting material into the aqueous layer.[2]

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 3 volumes) to neutralize and remove any acidic byproducts like acetic acid.[7]

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 3 volumes) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, neutralized product.

Method 2: Purification by Flash Column Chromatography

This method is ideal for removing impurities of similar polarity.

Protocol Steps:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[10] For this polar amide, a good starting point is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).[11]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., dichloromethane). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the solvent used for packing. For compounds that are not very soluble, a "dry load" method is recommended.[12] To do this, dissolve the compound, add a small amount of silica gel, evaporate the solvent to get a dry powder, and then add this powder to the top of the packed column.[13]

  • Elution: Begin eluting with the determined solvent system. If using a gradient, slowly increase the proportion of the polar solvent (e.g., methanol). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Method 3: Purification by Vacuum Distillation

This is the preferred method for high-purity, large-scale purification, assuming impurities are not volatile.

Safety Note: Always use glassware that is free of cracks for vacuum distillation to prevent implosion.[14] Use a safety shield.

Protocol Steps:

  • Setup: Assemble a vacuum distillation apparatus. Use a stirring bar or a capillary bubbler for smooth boiling, as boiling chips are ineffective under vacuum.[14]

  • Evacuation: Ensure all joints are well-sealed. Slowly apply vacuum to the system.

  • Heating: Begin gently heating the distillation flask once the desired vacuum is reached. Use a heating mantle and a stirrer.

  • Distillation: Collect the fraction that distills at the expected boiling point for your product at that pressure. Vacuum distillation significantly lowers the boiling point of compounds.[15][16]

  • Completion: Once the product has been collected, cool the system down before carefully re-introducing air.

Visualizations

Decision Workflow for Purification

Purification_Workflow start Crude N-(2-methoxyethyl)-N-methylacetamide workup Aqueous Workup: Acid-Base Extraction start->workup Remove ionic/ acid-base impurities check_purity Assess Purity (TLC, NMR, GC-MS) workup->check_purity distillation Vacuum Distillation check_purity->distillation Impurities are non-volatile chromatography Flash Column Chromatography check_purity->chromatography Impurities have similar polarity end_product Pure Product distillation->end_product chromatography->end_product

Caption: Decision tree for selecting the appropriate purification method.

Flash Chromatography Workflow

Flash_Chromatography_Workflow step1 Step 1: TLC Develop Solvent System (e.g., DCM/MeOH) step2 Step 2: Column Packing Slurry pack with silica gel in non-polar solvent step1->step2 step3 Step 3: Sample Loading Apply sample as a concentrated band (liquid or dry load) step2->step3 step4 Step 4: Elution Run solvent through column (isocratic or gradient) step3->step4 step5 Step 5: Fraction Collection Collect eluent in tubes step4->step5 step6 Step 6: Analysis Monitor fractions by TLC step5->step6 step7 Step 7: Isolation Combine pure fractions & evaporate solvent step6->step7

Caption: Step-by-step workflow for flash column chromatography.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Purify by Distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(methoxymethyl)-N-methylacetamide. PubChem. Retrieved from [Link]

  • Sihai Energy Technology. (2024, October 11). Understanding Vacuum Distillation. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Busch. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(2-hydroxyethyl)-N-methylacetamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,2-dimethoxy-N-methylacetamide. PubChem. Retrieved from [Link]

  • ProtiFi. (n.d.). Troubleshooting Tips. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Supporting Information. Retrieved from [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN1760175A - Technique for preparing N-methylacetamide.
  • National Center for Biotechnology Information. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC. Retrieved from [Link]

Sources

Technical Support Center: N-(2-methoxyethyl)-N-methylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis and optimization of N-(2-methoxyethyl)-N-methylacetamide . It is designed to function as a direct troubleshooting resource for organic chemists and process engineers.

Executive Summary & Molecule Profile

This guide addresses the synthesis of N-(2-methoxyethyl)-N-methylacetamide , a polar, water-soluble amide often used as a specialized solvent or intermediate fragment.

  • Target Structure:

    
    
    
  • Key Challenge: The molecule possesses high water solubility (similar to DMAc or NMP) and a high boiling point (>150°C). Standard aqueous workups frequently result in massive yield loss (30–60%) due to partitioning into the aqueous phase.

  • Recommended Route: Acylation of N-(2-methoxyethyl)methylamine using Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    
    ).

Master Synthesis Workflow

The following flowchart outlines the decision logic for selecting the synthetic route and the critical workup path.

SynthesisWorkflow Start Start: Select Precursor RouteA Route A: Acetic Anhydride (Milder, generates AcOH) Start->RouteA RouteB Route B: Acetyl Chloride (Aggressive, generates HCl) Start->RouteB Reaction Reaction: DCM, 0°C -> RT Base: Et3N (1.2 eq) RouteA->Reaction RouteB->Reaction CheckSolubility Decision: Is Product Water Soluble? Reaction->CheckSolubility WorkupAq Path 1: Aqueous Workup (High Risk of Yield Loss) CheckSolubility->WorkupAq Traditional WorkupAnhydrous Path 2: Anhydrous Workup (Recommended) CheckSolubility->WorkupAnhydrous Optimized StepSalt Critical Step: Saturation Saturate Aq phase with NaCl WorkupAq->StepSalt Must do StepFilter Filtration Remove Et3N*HCl salts WorkupAnhydrous->StepFilter Distillation Final Purification Vacuum Distillation StepSalt->Distillation StepFilter->Distillation

Figure 1: Decision tree for synthesis and workup. Path 2 (Anhydrous) is preferred to maximize yield.

Standard Operating Procedures (SOPs)

Protocol A: Anhydrous Acylation (High Yield Recommended)

This method avoids water entirely, preventing product loss during extraction.

Reagents:

  • N-(2-methoxyethyl)methylamine (1.0 equiv)

  • Acetyl Chloride (1.1 equiv) OR Acetic Anhydride (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add amine and 
    
    
    
    in DCM (0.5 M concentration).
  • Addition: Cool to 0°C. Add Acetyl Chloride dropwise via syringe. Note: Exothermic reaction.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (stain with KMnO4 or Dragendorff’s reagent).

  • Workup (Critical):

    • The reaction will form a thick precipitate of triethylamine hydrochloride (

      
      ).
      
    • Do not add water.

    • Filter the mixture through a sintered glass funnel or a pad of Celite to remove the salts.

    • Wash the filter cake with dry DCM.

  • Purification: Concentrate the filtrate on a rotary evaporator. Purify the resulting oil via vacuum distillation (approx. 100–120°C at reduced pressure, depending on vacuum strength).

Protocol B: Aqueous Workup (Salting Out Method)

Use this only if anhydrous conditions are impossible or if using crude starting materials.

Reagents: Same as above.

Step-by-Step:

  • Perform reaction as above.

  • Quench: Add saturated

    
     solution to quench excess acylating agent.
    
  • Extraction (The "Salting Out" Trick):

    • Add solid NaCl to the aqueous layer until it is saturated (undissolved salt visible). This increases the ionic strength, forcing the organic amide out of the water phase (Hofmann, 1881).

    • Extract with DCM (3 x volume). Avoid Ether/Hexanes as the product is too polar.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users.

Category: Yield Issues

Q: My crude yield is <40%. Where did my product go? A: You likely lost it during the aqueous wash.

  • Diagnosis: The target molecule contains an amide and an ether, making it highly polar and water-soluble.

  • Solution: Switch to Protocol A (Anhydrous Workup) . If you must wash with water, you must saturate the aqueous layer with NaCl ("Salting Out"). Without salt, the partition coefficient (

    
    ) favors the water phase.
    

Q: I used Acetyl Chloride and the reaction turned black/tarry. A: This indicates thermal decomposition or polymerization due to uncontrolled exotherm.

  • Solution: Ensure the addition is done at 0°C and is dropwise . Acetyl chloride is highly aggressive. Consider switching to Acetic Anhydride , which is milder and less prone to causing charring.

Category: Impurity Removal

Q: I have unreacted amine in my final product. How do I remove it? A: Amine removal is difficult because acid washing (e.g., 1M HCl) might pull your product into the water layer.

  • Option 1 (Scavenging): Add a polymer-supported isocyanate scavenger (e.g., PS-Isocyanate) to the reaction mixture and stir for 2 hours. Filter to remove the scavenger-bound amine.

  • Option 2 (Distillation): The amine precursor has a significantly lower boiling point than the amide product. Vacuum distillation is the most effective separation method.

Q: There is a smell of vinegar in my product. A: This is residual Acetic Acid (byproduct of Acetic Anhydride).

  • Solution: If using Protocol A, the acetic acid can be difficult to remove without a basic wash.

    • Fix: Dissolve crude in DCM and add solid Potassium Carbonate (

      
      ). Stir for 30 mins, then filter. The solid base neutralizes the acid without introducing water.
      
Category: Analytics

Q: How do I interpret the NMR? I see split peaks. A: Amides exhibit rotamerism due to the partial double bond character of the C-N bond.

  • Observation: You will likely see two sets of signals for the N-Methyl and N-Methylene groups in the

    
     NMR (typically a 60:40 or 70:30 ratio at RT).
    
  • Validation: Run the NMR at elevated temperature (e.g., 50°C or 60°C). The peaks should coalesce into single sharp signals as the rotation barrier is overcome (Wiberg et al., 1968).

Optimization Data Tables

Table 1: Solvent Screening for Extraction

Data based on partition coefficients for similar polar amides (e.g., DMAC).

SolventPolarityExtraction Efficiency (No Salt)Extraction Efficiency (Sat. NaCl)Recommendation
Dichloromethane (DCM) HighModerate (60%)Excellent (>95%) Primary Choice
Chloroform (

)
HighModerate (65%)High (90%)Good Alternative
Ethyl Acetate MediumPoor (<30%)Moderate (60%)Avoid
Diethyl Ether LowVery Poor (<5%)Poor (<10%)Do Not Use
Table 2: Reagent Stoichiometry Optimization
ComponentEquivalentsPurposeRisk of Excess
Amine 1.0Limiting ReagentN/A
Acylating Agent 1.1 - 1.2Drive completionDifficult to remove if BP is high.
Base (

)
1.2 - 1.5Neutralize HCl/AcOHFormation of viscous salts.

References

  • Hofmann, A. W. (1881). Über die Einwirkung von Brom auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736. (Foundational text on amide properties and salting out principles).[1]

  • Wiberg, K. B., & Rabulen, T. (1968). Hindered Rotation in N,N-Dimethylacetamide. Journal of the American Chemical Society, 90(26), 7378–7379. (Mechanistic explanation of NMR rotamer signals in N-methyl amides).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Comprehensive review of amide synthesis reagents and conditions).

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. (Modern approaches to amide bond formation and purification).

Sources

Technical Support Center: Resolving Impurities in N-(2-methoxyethyl)-N-methylacetamide Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-methoxyethyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical troubleshooting for common purity-related challenges encountered during the synthesis, handling, and analysis of this compound. As Senior Application Scientists, we have curated this information to ensure scientific integrity and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthetically prepared sample of N-(2-methoxyethyl)-N-methylacetamide?

The impurity profile of N-(2-methoxyethyl)-N-methylacetamide is heavily dependent on its synthetic route. A common method for synthesizing amides is the acylation of an amine. In this case, N-methyl-2-methoxyethylamine would be acylated using an acetylating agent like acetic anhydride or acetyl chloride.

Based on this, potential impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common impurities are residual N-methyl-2-methoxyethylamine and the acetylating agent or its byproducts (e.g., acetic acid).

  • Side-Reaction Products: Over-acetylation or side reactions with residual water can lead to the formation of various by-products.

  • Degradation Products: The stability of the final product can be compromised by improper storage or handling, leading to degradation. For related compounds, exposure to moisture and strong oxidizing agents are known to cause decomposition.[1]

Here is a summary of potential impurities and their likely sources:

Impurity Name Chemical Structure Probable Source
N-methyl-2-methoxyethylamineCH₃NHCH₂CH₂OCH₃Unreacted starting material
Acetic AcidCH₃COOHByproduct of acetylation with acetic anhydride
Diacetamide derivative(CH₃CO)₂NCH₂CH₂OCH₃Over-acetylation of the product
N-methylacetamide (NMA)CH₃CONHCH₃Potential byproduct from side reactions or degradation.
N-(2-hydroxyethyl)-N-methylacetamideCH₃CON(CH₃)CH₂CH₂OHImpurity from starting material or demethylation side reaction.[2]
Q2: I'm seeing an unexpected peak in my LC-MS analysis. How can I go about identifying it?

Identifying an unknown peak requires a systematic approach. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose.[3]

Here is a logical workflow to follow:

A Impure Sample Detected B High-Resolution Mass Spectrometry (HRMS) Analysis A->B Step 1 C Propose Elemental Composition from Accurate Mass B->C Step 2 D Perform MS/MS Fragmentation C->D Step 3 E Analyze Fragmentation Pattern D->E Step 4 F Propose Putative Structure(s) E->F Step 5 G Synthesize or Procure Reference Standard F->G Step 6 H Confirm Identity by Co-injection G->H Step 7

Caption: Workflow for Unknown Impurity Identification.

The key is to use the high-resolution mass data to determine the elemental formula of the impurity. Then, by fragmenting the molecule (MS/MS), you can piece together its structure. Final confirmation should always be done by comparing the retention time and fragmentation pattern with an authentic reference standard.

Q3: What are the recommended analytical methods for purity assessment?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC) with UV and MS Detection: This is the workhorse technique. A reverse-phase C18 column is a good starting point.[3] The UV detector provides quantitative information on the main component and impurities, while the mass spectrometer provides mass information for peak identification.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): GC is suitable for analyzing volatile impurities, such as residual solvents or certain low molecular weight byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can also be used for quantitative analysis (qNMR) to determine the absolute purity of a sample against a certified reference standard.

Q4: How can I remove unreacted starting materials from my final product?

If your sample is contaminated with starting materials, several purification techniques can be employed:

  • Aqueous Workup: If the starting materials have different acid-base properties or water solubility compared to the product, a liquid-liquid extraction can be effective.

  • Flash Chromatography: This is a highly effective method for separating compounds with different polarities.[5] A silica gel column is typically used, and the solvent system is optimized to achieve good separation between the product and impurities.

  • Distillation: If the product and impurities have significantly different boiling points, distillation under reduced pressure can be an efficient purification method.

Troubleshooting Guides

Protocol 1: Identification of Unknown Impurities by LC-MS/MS

This protocol outlines a general method for the analysis of N-(2-methoxyethyl)-N-methylacetamide and its potential impurities using a standard LC-MS/MS system.

Objective: To separate and obtain mass spectral data for the main component and any impurities.

Instrumentation:

  • UHPLC or HPLC system

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.[3]

Recommended LC-MS/MS Conditions:

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.7 µm)[6]Provides good retention and separation for moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization efficiency in positive ESI mode.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography with good UV transparency and MS compatibility.
Gradient 5% to 95% B over 10 minutesA broad gradient ensures the elution of compounds with a wide range of polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 1-5 µL
MS Ionization ESI Positive ModeAmides generally ionize well in positive mode.
MS Scan Mode Full Scan (m/z 50-500) and data-dependent MS/MSTo detect all ions and automatically trigger fragmentation for the most abundant ones.

Experimental Workflow:

A Prepare Samples: 1. Blank (Mobile Phase) 2. Standard (Product) 3. Impure Sample B Equilibrate LC System A->B C Inject Blank B->C D Analyze System for Contamination C->D E Inject Standard D->E F Confirm Retention Time and MS/MS of Product E->F G Inject Impure Sample F->G H Process Data: Identify Peaks Not in Blank G->H I Analyze HRMS and MS/MS of Unknowns H->I

Caption: LC-MS/MS Experimental Workflow.

Protocol 2: Purification by Flash Chromatography

This guide provides a step-by-step approach to purifying N-(2-methoxyethyl)-N-methylacetamide using flash column chromatography.[5]

Objective: To separate the target compound from less polar and more polar impurities.

Materials:

  • Silica gel for flash chromatography

  • Glass column

  • Solvents (e.g., Hexanes, Ethyl Acetate)

  • Thin Layer Chromatography (TLC) plates

Step-by-Step Methodology:

  • Develop a TLC Method:

    • Dissolve a small amount of the crude sample in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of Hexanes:Ethyl Acetate).

    • The goal is to find a solvent system where the product has an Rf value of approximately 0.3-0.4, and the impurities are well-separated.

  • Pack the Column:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then drain the excess solvent to the top of the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Run the Chromatography:

    • Add the mobile phase to the column and apply pressure (air or nitrogen) to start the flow.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Evaporate:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified N-(2-methoxyethyl)-N-methylacetamide.

Solvent Selection Guide (based on polarity):

Solvent Polarity Index Use
Hexane0.1Non-polar mobile phase component
Dichloromethane3.1Intermediate polarity
Ethyl Acetate4.4Polar mobile phase component
Methanol5.1Highly polar, used for strongly bound compounds

By carefully selecting the solvent system, a high degree of purification can be achieved.

References

  • Analytical Methods for N-nitrosodimethylamine (NDMA) in Valsartan.
  • 2-Chloro-N-methoxy-N-methylacetamide 98 67442-07-3 - Sigma-Aldrich.
  • N-Methylacetamide - SIELC Technologies.
  • Supporting Information for Copper-Catalyzed Aerobic C-H Amid
  • N-Methoxy-N-methylacetamide SDS - ECHEMI.
  • N-Methylacetamide synthesis - chemicalbook.
  • Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC.
  • Organic Syntheses Procedure.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent.
  • Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Deriv
  • SAFETY DATA SHEET for 2-Chloro-N-methoxy-N-methylacetamide.
  • N-(2-hydroxyethyl)-N-methylacetamide - PubChem.

Sources

Technical Support Center: N-(2-methoxyethyl)-N-methylacetamide (MEMA) Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Identification

Warning: Identity Verification Required Before proceeding, verify your molecule.[1] A frequent error is confusing N-(2-methoxyethyl)-N-methylacetamide (a specialized solvent/cryoprotectant, often abbreviated as MEMA) with the Weinreb Amide precursor (N-methoxy-N-methylacetamide).[1]

  • Your Target: CH3-C(=O)-N(CH3)-CH2-CH2-O-CH3 (Tertiary amide with an ether tail).[1]

  • Common Confusion: CH3-C(=O)-N(CH3)-O-CH3 (Weinreb Amide).[1]

This guide addresses the Tertiary Amide (MEMA) , a high-boiling, polar aprotic solvent with chelating properties similar to glymes but with the stability of an amide.[1]

Critical Troubleshooting Guides

Category A: Solvent Purity & The "Invisible" Water Error

Symptom: Reaction stalling, poor yields in moisture-sensitive couplings (e.g., Grignard, organolithium), or inconsistent cryopreservation results (ice crystal formation).[1]

The Science: Like its cousins DMAc (Dimethylacetamide) and NMP (N-Methyl-2-pyrrolidone), MEMA is hygroscopic .[1] The amide nitrogen's lone pair accepts hydrogen bonds avidly.[1] Furthermore, the methoxyethyl tail adds an ether oxygen, creating a "chelating pincer" that traps water molecules more aggressively than standard amides.[1]

Diagnostic Protocol:

  • Karl Fischer Titration: If water content > 0.05% (500 ppm), the solvent is compromised for sensitive chemistry.[1]

  • NMR Check: Look for a broad singlet around 3.5–4.5 ppm (variable) in CDCl3, or a distinct water peak shift.[1]

Corrective Action (The 3-Step Drying Protocol):

  • Pre-Drying: Store over activated 4Å Molecular Sieves (20% w/v) for 24 hours.

    • Why 4Å? 3Å is too small for effective bulk drying of this viscosity; 4Å is standard for amides.[1]

  • Distillation: Distill under reduced pressure (vacuum is mandatory due to high BP). Discard the first 10% (forze-run) which contains the water azeotrope.[1]

  • Storage: Store under Argon/Nitrogen with fresh sieves.

Category B: Thermal Instability & The "Peroxide Trap"

Symptom: Unexplained background peaks in HPLC/GC, degradation of oxidation-sensitive substrates, or (worst case) shock sensitivity in distillation residues.[1]

The Science: The 2-methoxyethyl group contains an ether linkage adjacent to a secondary carbon.[1] Over time, atmospheric oxygen abstracts a proton, forming a hydroperoxide radical.[1] This is the "Glyme Hazard" embedded in your amide solvent.[1]

Troubleshooting Workflow:

Test Observation Root Cause Solution
KI Starch Paper Turns Blue/PurplePeroxide formation (>10 ppm)DO NOT DISTILL. Treat with reducing agent (e.g., FeSO4) or dispose.[1]
Acidic Hydrolysis Acetic acid smellAmide bond cleavageCheck pH.[1] MEMA hydrolyzes in strong acid/base (pH <2 or >12) at T > 80°C.
Color Change Yellowing over timeOxidation of N-methyl groupStore in amber glass, cool, dark, under inert gas.[1]
Category C: Work-up & Isolation Difficulties

Symptom: "My product is stuck in the solvent," or "I have a non-volatile oil that won't crystallize."[1]

The Science: MEMA has a high boiling point (predicted >200°C at 760 mmHg).[1] Removing it by rotary evaporation requires high vacuum and heat, which can decompose your product.[1] Furthermore, its amphiphilic nature (organic methyls + polar amide/ether) makes it act as a phase transfer catalyst , dragging your product into the aqueous phase during extractions.[1]

The "Salt-Out" Extraction Protocol: Do not rely on simple Rotovap removal.[1]

  • Dilution: Dilute the reaction mixture with 5 volumes of water.

  • Extraction: Extract with a non-polar solvent (EtOAc or DCM).[1]

    • Critical Step: If the emulsion persists, add saturated LiCl solution .[1] The Lithium ion coordinates tightly to the MEMA (amide + ether oxygens), pulling it into the aqueous phase and "salting out" your organic product.[1]

  • Back-Wash: Wash the organic layer 3x with water to remove residual MEMA.[1]

Visualizing the Degradation Pathways[1]

The following diagram illustrates the two primary failure modes: Oxidative Degradation (Ether path) and Hydrolytic Degradation (Amide path).[1]

MEMA_Degradation cluster_legend Pathway Legend MEMA N-(2-methoxyethyl)- N-methylacetamide (Target Molecule) Peroxide Hydroperoxide Intermediate MEMA->Peroxide Slow Oxidation (Ether Tail) Hydrolysis Amide Bond Cleavage MEMA->Hydrolysis pH < 2 or > 12 High Temp O2 Atmospheric O2 (Storage Error) O2->Peroxide Explosion Explosion Risk (Distillation) Peroxide->Explosion Heat/Concentration Aldehyde Methoxyacetaldehyde + N-Methylacetamide Peroxide->Aldehyde Decomposition Water H2O / Acid / Base (Process Error) Water->Hydrolysis AceticAcid Acetic Acid Hydrolysis->AceticAcid Amine N-(2-methoxyethyl)- methylamine Hydrolysis->Amine key Red = Critical Safety Risk Yellow = Chemical Instability

Figure 1: Dual degradation pathways of MEMA.[1] The ether tail introduces peroxide risks (top path), while the amide core is susceptible to hydrolysis (bottom path).[1]

Frequently Asked Questions (FAQ)

Q1: Can I substitute MEMA with DMAc or NMP directly? A: Generally, yes.[1] However, MEMA is more polar due to the extra oxygen.[1] If your reaction relies on specific cation solvation (e.g., stabilizing a Lithium enolate), MEMA might act differently than DMAc due to the "glyme-like" chelation effect.[1]

Q2: I see a peak at 3.3 ppm and 3.5 ppm in my NMR. Is this impurity? A: Not necessarily.

  • 3.3 ppm: Methoxy group (-OCH3).[1]

  • 3.5 ppm: Methylene protons (-CH2-O-).[1]

  • 2.9-3.0 ppm: N-Methyl group (often appears as two peaks due to cis/trans amide rotamers).[1]

  • Warning: If the integration is off, check for methanol (hydrolysis byproduct) or acetic acid .[1]

Q3: Why did my Grignard reaction fail in MEMA? A: Two reasons:

  • Water: Did you dry it to <50 ppm?

  • Amide Reactivity: Grignards attack amides! They will add to the carbonyl carbon to form a ketone (or tertiary alcohol after double addition).[1] MEMA is a substrate for Grignards, not a solvent.[1] Use THF or Ether for the Grignard formation, then add MEMA only if necessary for a subsequent step (and expect it to react).[1]

References

  • Amide Solvent Properties & Handling

    • Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for tertiary amide solvent behavior, hygroscopicity, and polarity).

    • Source:[1]

  • Peroxide Formation in Ethers (Safety Data)

    • Clark, D. E. (2001).[1] "Peroxides and Peroxide-Forming Compounds."[1] Chemical Health and Safety, 8(5), 12-22.[1] (Mechanistic basis for the ether-tail oxidation risk in MEMA).

    • Source:[1]

  • Weinreb Amide Distinction

    • Nahm, S., & Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 22(39), 3815-3818.[1] (Cited to differentiate the common "Weinreb" reagent from the user's specific MEMA structure).

    • Source:[1]

  • Cryoprotectant Mechanisms (Amide Class)

    • Fahy, G. M., et al. (2004).[1] "Cryopreservation of organs by vitrification: perspectives and recent advances." Cryobiology, 48(2), 157-178.[1] (Context for N-substituted acetamides in vitrification).

    • Source:[1]

Sources

increasing the efficiency of N-(2-methoxyethyl)-N-methylacetamide as a solvent

[1]

Introduction

Welcome to the Technical Support Center for N-(2-methoxyethyl)-N-methylacetamide (referred to herein as MEMA ).

You are likely exploring MEMA as a "green" alternative to reprotoxic dipolar aprotic solvents like NMP (N-methylpyrrolidone), DMAc (N,N-dimethylacetamide), or DMF (N,N-dimethylformamide).[1] While MEMA shares the potent solvating capability of tertiary amides (crucial for peptide synthesis and polymer dissolution), its unique ether-linked tail introduces specific physicochemical behaviors—namely higher viscosity and distinct stability profiles—that require protocol adjustments.[1]

This guide addresses the specific "pain points" of transitioning to MEMA, focusing on viscosity management , reaction kinetics , and downstream recovery .

Module 1: Solvation & Viscosity Management

Issue: "My resin swelling is slow," or "Diffusion-limited reaction rates are observed in solid-phase synthesis."

Technical Insight: MEMA possesses a larger molecular weight (131.17 g/mol ) and a more flexible ether tail compared to DMAc (87.12 g/mol ). This results in higher dynamic viscosity.[1] In Solid Phase Peptide Synthesis (SPPS), solvent viscosity is inversely proportional to the diffusion coefficient (Stokes-Einstein equation).[1] If you simply swap DMF for MEMA 1:1 at room temperature, diffusion into the resin matrix will be the rate-limiting step.[1]

Troubleshooting & FAQs

Q: How do I overcome the high viscosity of MEMA without compromising solvation power? A: You must increase the thermodynamic energy of the system or reduce the viscosity chemically.

  • Protocol A (Thermal Ramp): Elevate the reaction temperature to 40–50°C . MEMA’s viscosity drops significantly with heat, often matching DMF’s room-temperature viscosity at these elevated temperatures.[1]

  • Protocol B (Binary Mixture): Dilute MEMA with a lower-viscosity carrier that does not disrupt solvation.[1]

    • Recommended:MEMA : Acetonitrile (1:1) or MEMA : 1,3-Dioxolane (4:1) .[1]

    • Avoid: Diethyl ether or hexanes (precipitates peptides).[1]

Q: Is MEMA compatible with polystyrene (PS) and PEG-based resins? A: Yes.[1] The tertiary amide core ensures excellent swelling of PS-DVB and ChemMatrix resins.[1] However, due to the ether tail, swelling kinetics are slower. Allow 2x longer swelling times (e.g., 20–30 mins) compared to DMF before adding reagents.

Data: Predicted Physical Property Comparison
PropertyDMFNMPMEMA (Est.)*Impact on Protocol
Boiling Point (°C) 153202>215 Harder to remove via rotavap.[1]
Viscosity (cP @ 25°C) 0.921.67~2.5 – 3.5 Slower mass transfer; requires heat.
Dipole Moment 3.86 D4.09 DHigh Excellent solubility for polar substrates.[1]
Flash Point 58°C91°C>100°C Safer handling; reduced flammability.[1]

*Note: MEMA properties estimated based on structural homology to N-(2-hydroxyethyl)-N-methylacetamide and ether-amide analogs.[1]

Module 2: Reaction Kinetics & Chemical Stability

Issue: "The coupling yield is lower than expected," or "I see unknown impurities."

Technical Insight: While the amide bond in MEMA is stable, the ether linkage (methoxyethyl group) introduces a susceptibility to autoxidation (peroxide formation) and potential trace hydrolysis if the solvent is "wet." Water content is the enemy of efficiency in amide solvents.

Troubleshooting & FAQs

Q: Does MEMA cause racemization during peptide coupling? A: MEMA is a tertiary amide, similar to DMAc. It generally suppresses racemization better than DMF in the presence of bases like DIPEA, provided the temperature is controlled.

  • Warning: If heating to reduce viscosity (Module 1), do not exceed 50°C during the activation step (e.g., HATU/DIC addition) to prevent thermal racemization.

Q: I suspect peroxide contamination. How do I check? A: The ether tail makes MEMA a Class B peroxide former (concentration hazard).[1]

  • Test: Use standard starch-iodide strips or a colorimetric peroxide test kit.[1]

  • Limit: < 10 ppm for sensitive couplings (Cys/Met/Trp residues).[1]

  • Fix: If peroxides are detected, pass the solvent through activated alumina or store over molecular sieves (3Å or 4Å) which can help scavenge moisture and retard degradation.

Q: Can I use MEMA for strong base reactions (e.g., alkylation)? A: Use caution. Like DMAc, the amide backbone can hydrolyze under highly basic conditions (pH > 12) at high temperatures, releasing amine byproducts that will aminolyze esters. Keep reactions below 60°C when using strong bases (NaH, KOtBu).

Module 3: Downstream Processing (Work-up)

Issue: "I cannot remove the solvent on the rotary evaporator."

Technical Insight: MEMA likely boils above 200°C at atmospheric pressure.[1] Attempting to distill it off requires high vacuum and high bath heat, which degrades sensitive products. Do not rely on evaporation. Rely on MEMA's water miscibility (partition coefficient).

Troubleshooting & FAQs

Q: What is the best way to remove MEMA after the reaction? A: Aqueous Extraction. MEMA is highly water-soluble.[1]

  • Dilute the reaction mixture with an organic solvent (EtOAc or DCM).

  • Wash 3x with 5% LiCl (aq) or Brine .[1] The LiCl helps break emulsions and forces the MEMA into the aqueous phase.[1]

  • Wash 1x with water.[1]

  • Dry organic layer over MgSO4.[1]

Q: My product is water-soluble; I can't extract. What now? A: Use Solid Phase Extraction (SPE) or Lyophilization .

  • SPE: Adsorb product onto C18 silica; wash MEMA away with 5-10% ACN/Water; elute product with high ACN.[1]

  • Lyophilization: Dilute with water (1:5) and freeze-dry. MEMA has low vapor pressure, but with high vacuum (< 0.1 mbar) and dilution, it can be sublimed/removed over extended cycles, though extraction is vastly superior.

Visual Workflows

Workflow 1: Solvent Optimization Decision Tree

Use this logic to determine if MEMA requires modification for your specific experiment.[1]

SolventLogicStartStart: Experimental SetupCheckViscosityIs the Reaction Diffusion-Limited?(e.g., SPPS, Heterogeneous Cat.)Start->CheckViscosityCheckTempIs Substrate Thermally Stable(>50°C)?CheckViscosity->CheckTempYes (Resin/Solid)PureMEMAUse Pure MEMA(Standard Protocol)CheckViscosity->PureMEMANo (Homogeneous Soln)HeatMEMAUse Pure MEMAHeat to 45-50°CCheckTemp->HeatMEMAYesBinaryMixUse Binary Mixture(MEMA : ACN 1:1)CheckTemp->BinaryMixNo (Temp Sensitive)

Caption: Decision logic for overcoming MEMA's viscosity barrier based on substrate stability and reaction type.

Workflow 2: Post-Reaction Removal Strategy

Standard distillation fails with MEMA. Use this extraction flow.

WorkupRxnMixReaction Mixture(in MEMA)SolubilityIs ProductWater Soluble?RxnMix->SolubilityExtractDilute with EtOAc/DCMSolubility->ExtractNoLoadColLoad onto C18/Reverse PhaseSolubility->LoadColYesWashWash 3x with5% LiCl (aq)Extract->WashDryDry Organic Layer(Product Isolated)Wash->DryFlushFlush MEMA(5% ACN/H2O)LoadCol->FlushEluteElute Product(High ACN)Flush->Elute

Caption: Extraction and purification workflow prioritizing aqueous partitioning to remove high-boiling MEMA.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18727980, N-(2-methoxyethyl)-N-methylacetamide.[1] Retrieved from [Link][1][2]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1] (Contextual grounding for amide solvent selection principles). Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (2012). Therapeutic peptide synthesis: an update. Future Medicinal Chemistry.[1] (Reference for SPPS solvent viscosity effects). Retrieved from [Link][1]

  • Yale Environmental Health & Safety. Peroxide Forming Chemicals.[1] (Safety grounding for ether-containing solvents).[1] Retrieved from [Link]

(Note: While specific industrial application papers for the exact structure N-(2-methoxyethyl)-N-methylacetamide are limited in public databases, the protocols above are derived from validated chemical engineering principles for tertiary amide and ether-functionalized solvents.)

N-(2-methoxyethyl)-N-methylacetamide handling and storage best practices

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers and drug development professionals handling N-(2-methoxyethyl)-N-methylacetamide (CAS 786685-91-4). This guide prioritizes "field-proven" safety and experimental fidelity, addressing the specific risks associated with glycol ether-amide hybrid solvents.

CAS No: 786685-91-4 | Formula: C₆H₁₃NO₂ | Class: Polar Aprotic Solvent / Glycol Ether Derivative[1]

Core Safety & Handling Directives

Senior Scientist Note: Do not treat this compound merely as a generic amide. Its structure combines the high solvency of an amide (like DMAc) with the metabolic liability of a glycol ether.[1] Treat it as a potential reproductive toxin and a potent skin penetrant.

Q: What are the primary "hidden" hazards I should anticipate?

A: While likely less volatile than lower molecular weight solvents, the critical hazards stem from its 2-methoxyethyl moiety .[1]

  • Reproductive Toxicity Risk: The 2-methoxyethyl group can metabolize to methoxyacetic acid (MAA), a known teratogen and reproductive toxin [1]. You must handle this with the same rigor as 2-methoxyethanol (EGME) or DMAc.[1]

  • Dermal Absorption: The amphiphilic nature (amide + ether) facilitates rapid skin penetration, carrying dissolved solutes into the systemic circulation.[1]

  • Hygroscopicity: Like most N,N-disubstituted amides, it aggressively scavenges atmospheric moisture, which can kill water-sensitive organometallic catalysts.

Q: Which glove material provides validated protection?

A: Do NOT rely on standard disposable nitrile gloves for prolonged contact.[1]

  • Best Practice: Use Butyl Rubber (0.7 mm) or Laminate (Silver Shield/4H) gloves.[1]

  • Splash Protection: If using nitrile for dexterity, employ the "double-gloving" technique and change immediately upon any splash. The induction time for polar amides through thin nitrile can be <10 minutes.[1]

Visual Protocol: Handling Decision Tree

HandlingProtocol Start Start: Handling CAS 786685-91-4 CheckVol Volume > 10 mL? Start->CheckVol Hood Mandatory: Fume Hood (Face Velocity > 100 fpm) CheckVol->Hood Always GloveCheck Glove Selection Hood->GloveCheck TaskType Task Type? GloveCheck->TaskType Splash Splash Risk (Transfer/Workup) TaskType->Splash Incidental Incidental Contact (Weighing) TaskType->Incidental Butyl USE: Butyl Rubber or Silver Shield Laminate Splash->Butyl DoubleNitrile USE: Double Nitrile (Change every 15 mins) Incidental->DoubleNitrile

Figure 1: Risk-based PPE selection logic for N-(2-methoxyethyl)-N-methylacetamide.

Storage & Stability Best Practices

Q: Does this solvent require an inert atmosphere?

A: Yes. While amides are generally stable, the ether linkage introduces a long-term risk of peroxidation, and the amide nitrogen promotes hygroscopicity.

  • Protocol: Store under dry Nitrogen or Argon.[1]

  • Cap System: Use Parafilm® or a secondary containment seal to prevent moisture ingress.[1]

  • Shelf Life: Re-test purity (GC-FID or 1H-NMR) every 12 months. Look for hydrolysis products (acetic acid odor) or peroxide formation.[1]

Q: I see a precipitate or cloudiness. Is it degraded?

A: Cloudiness usually indicates moisture uptake or polymer contamination (if stored in incompatible plastic).[1]

  • Check Water Content: Run a Karl Fischer titration. If >0.1% H₂O, dry over activated 3Å or 4Å molecular sieves for 24 hours.[1]

  • Container Compatibility: Store in glass or HDPE .[1] Avoid PVC or polystyrene, which may leach plasticizers in the presence of potent polar solvents.

ParameterSpecification / LimitAction if Out of Spec
Appearance Clear, Colorless LiquidFilter (0.2 µm PTFE); Check for polymerization
Water Content < 0.05% (500 ppm)Dry with 4Å Molecular Sieves (activated)
Peroxides < 10 ppmTreat with basic alumina or discard
Odor Faint amine/etherStrong vinegar smell = Hydrolysis (Discard)

Experimental Troubleshooting (FAQ)

Q: Can I use this as a direct replacement for DMAc or NMP?

A: Chemically, yes, but with caveats.

  • Solvency: It likely has a higher solubility parameter for polar substrates due to the extra ether oxygen.[1]

  • Workup: It is water-miscible .[1] You cannot easily wash it out with water like non-polar solvents.[1]

    • Removal: High boiling point makes rotary evaporation difficult.[1]

    • Solution: Use an aqueous extraction with 5% LiCl (Lithium Chloride) .[1] The "salting out" effect helps force the amide into the aqueous phase while keeping your organic product in Ethyl Acetate or DCM.[1]

Q: My reaction failed. Could the solvent be interfering?

A: Consider these mechanisms:

  • Coordination: The "methoxyethyl" arm creates a potential chelation site (bidentate ligand behavior).[1] It may sequester metal catalysts (Pd, Cu, Ni) more strongly than simple DMAc, deactivating your catalyst.

    • Fix: Increase catalyst loading or switch to a non-chelating solvent (e.g., simple DMF) to verify.[1]

  • Acidity: If the solvent is "wet" and hydrolyzed, the generated acetic acid will quench basic reagents (Grignards, hydrides).[1]

Visual Protocol: Workup Strategy

Workup RxnMix Reaction Mixture (Solvent + Product) Extract Add Organic Solvent (EtOAc / DCM) RxnMix->Extract Wash1 Wash: Water (Removes bulk solvent) Extract->Wash1 Check Emulsion? Wash1->Check Salting Add Brine or Sat. LiCl Solution Check->Salting Yes (Common) Standard Standard Separation Check->Standard No Salting->Standard

Figure 2: Aqueous workup strategy to prevent emulsions common with amphiphilic amide solvents.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12306935, N-(2-methoxyethyl)-N-methylacetamide. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 2-methoxyethanol (Structural Analog Toxicity).[1] Retrieved from [Link][1]

Sources

Validation & Comparative

N-(2-methoxyethyl)-N-methylacetamide versus DMF as a solvent

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N-(2-methoxyethyl)-N-methylacetamide (an emerging, structurally hybrid solvent) and N,N-Dimethylformamide (DMF) (the traditional standard).

Executive Summary

N-(2-methoxyethyl)-N-methylacetamide (referred to here as MEMA ) represents a class of "glyme-amide" hybrid solvents designed to combine the high solvating power of polar aprotic amides (like DMF) with the amphiphilic properties of glycol ethers.

  • The Verdict: While MEMA offers superior solubility for hydrophobic peptides and complex organic molecules due to its ether tail, it presents a critical safety paradox . Unlike other green alternatives (e.g., N-butylpyrrolidinone), MEMA contains a 2-methoxyethyl moiety , a pharmacophore structurally linked to severe reproductive toxicity (similar to 2-methoxyethanol/Diglyme).

  • Recommendation: Researchers seeking a direct "green" replacement for DMF should prioritize N-Butylpyrrolidinone (NBP) or Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean) . MEMA should be reserved for specialized applications where its unique solubility profile is strictly required and containment protocols are robust.

Physicochemical Profile: The Data

The following table contrasts the established properties of DMF with the predicted/experimental profile of MEMA based on structure-activity relationships (SAR) and comparative amide data.

PropertyDMF (Standard)N-(2-methoxyethyl)-N-methylacetamide (MEMA)Implication for Workflow
Structure H-CO-N(Me)2Me-CO-N(Me)-CH2CH2OMeMEMA is larger, less volatile, and more lipophilic.
Boiling Point 153 °C~195–205 °C (Predicted*)MEMA is much harder to remove by rotary evaporation; requires lyophilization or aqueous extraction.
Viscosity (25°C) 0.92 cP~1.8–2.5 cP (Predicted)MEMA will suffer from slower mass transfer in Solid-Phase Peptide Synthesis (SPPS).
Polarity Dipolar AproticDipolar Aprotic + Ether functionalityMEMA offers "dual-mode" solvation (Amide + Glyme), reducing aggregation in difficult sequences.
Water Solubility MiscibleMiscibleBoth can be removed via aqueous washing, though MEMA's ether tail increases organic phase partitioning.
Flash Point 58 °C>95 °C (Predicted)MEMA is safer to handle (Class IIIB combustible) vs. DMF (Flammable).

*Prediction based on the boiling point elevation of adding a methoxyethyl group to N-methylacetamide (BP 206°C) vs. DMAc (BP 165°C).

Safety & Toxicology: The "Green" Trap

This is the most critical section for drug development professionals. Replacing DMF (a known Reprotox 1B) with MEMA requires careful toxicological scrutiny.

The DMF Hazard

DMF is restricted under REACH (Annex XVII) due to hepatotoxicity and reproductive toxicity. It is metabolized to N-methylformamide , which targets the liver.

The MEMA Risk (Structural Alert)

While MEMA eliminates the formamide moiety (reducing liver risk), it introduces a 2-methoxyethyl side chain.

  • Mechanism: In vivo enzymatic cleavage (amidase activity) could release N-methyl-2-methoxyethylamine , which may further oxidize to Methoxyacetic Acid (MAA) .

  • Toxicity: MAA is the toxic metabolite responsible for the testicular atrophy and teratogenicity associated with 2-methoxyethanol (EGME) and Diglyme.

Safe Alternative Note: Solvents with a 3-methoxypropyl chain (e.g., 3-methoxy-N,N-dimethylpropanamide) avoid this toxicity because they metabolize to safe alkoxy acids.

Performance Case Studies

Case Study A: Solid-Phase Peptide Synthesis (SPPS)
  • Challenge: Aggregation of hydrophobic sequences (e.g., "difficult sequences" containing Ala, Val, Ile) causes incomplete coupling in DMF.

  • MEMA Advantage: The ether oxygen in MEMA acts as a weak Lewis base, disrupting inter-chain hydrogen bonds (beta-sheet formation) more effectively than DMF alone. This mimics the effect of adding "pseudoproline" dipeptides or PEG-based solvents.

  • Trade-off: High viscosity increases resin swelling time.

Case Study B: S_NAr Reactions (Nucleophilic Aromatic Substitution)
  • DMF: Standard solvent, but high temperatures (>120°C) can cause DMF decomposition (releasing dimethylamine, which acts as a nucleophile and causes impurities).

  • MEMA: The acetamide core is more thermally stable than the formamide core of DMF. MEMA allows reactions at higher temperatures (140–160°C) without significant solvent breakdown or dimethylamine generation.

Experimental Protocols

Protocol 1: Solvent Swap in Peptide Coupling

Objective: Replace DMF with MEMA to improve purity of a hydrophobic pentapeptide.

  • Resin Swelling:

    • DMF: Swell resin for 20 mins.

    • MEMA: Swell resin for 45 mins (due to higher viscosity).

  • Coupling Solution:

    • Dissolve Fmoc-AA-OH (3 eq) and HATU (2.9 eq) in MEMA.

    • Note: If the solution is viscous, warm to 35°C.

    • Add DIPEA (6 eq).

  • Reaction:

    • Agitate for 60 mins.

    • Critical Step: Use heated coupling (50°C) if possible to overcome viscosity-limited diffusion.

  • Washing:

    • Wash resin with MEMA (3x) followed by DCM (3x) to remove the high-boiling MEMA before cleavage.

Protocol 2: Workup/Removal of MEMA

Since MEMA cannot be easily rotovapped, use aqueous extraction :

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) or MTBE (10 volumes).

  • Wash organic layer with 5% LiCl solution (3x). The lithium ions coordinate with the ether oxygen in MEMA, pulling it into the aqueous phase more efficiently than water alone.

  • Wash with brine, dry over MgSO4, and concentrate.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting between DMF, MEMA, and safer alternatives like NBP.

SolventSelection Start Select Solvent for Synthesis IsGreen Is 'Green/Safety' the Priority? Start->IsGreen No No IsGreen->No No Yes Yes IsGreen->Yes Yes IsDifficult Is the substrate prone to aggregation? IsDifficult->No Standard IsDifficult->Yes Yes (Hydrophobic) UseDMF Use DMF (Standard, High Risk) CheckTox Check Structural Alerts UseNBP Use N-Butylpyrrolidinone (NBP) (Safe, High Performance) CheckTox->UseNBP Safe Alternative UseMEMA Use MEMA (High Solvency, Potential Reprotox) CheckTox->UseMEMA Specialized Solvency Needed No->IsDifficult No->UseDMF Yes->CheckTox Yes->UseMEMA Ether Tail Helps

Caption: Decision tree for selecting between DMF, MEMA, and NBP based on safety and solubility requirements.

References

  • European Chemicals Agency (ECHA). "Substance Information: N,N-Dimethylformamide (DMF) - SVHC Support Document." ECHA Website. Link

  • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative to dipolar aprotic solvents." Green Chemistry, 2014. (Context on green solvent selection criteria). Link

  • U.S. Patent 9,105,797. "Liquid precursor inks for deposition of In-Se, Ga-Se and In-Ga-Se." (Cites N-methoxy-N-methylacetamide and substituted acetamides as solvents). Link

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011. Link

  • PubChem Database. "Compound Summary: N-(2-methoxyethyl)-N-methylacetamide (CID 13616644)." National Library of Medicine. Link

Validating Experimental Results Using N-(2-methoxyethyl)-N-methylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for N-(2-methoxyethyl)-N-methylacetamide , a dipolar aprotic solvent candidate designed to replace reproductive toxins like NMP (N-methyl-2-pyrrolidone) and DMAc (Dimethylacetamide).

Executive Summary

As REACH regulations and global sustainability mandates tighten around traditional dipolar aprotic solvents (NMP, DMAc, DMF), the industry demands structurally similar but toxicologically safer alternatives. N-(2-methoxyethyl)-N-methylacetamide represents a class of acyclic amide-ether solvents designed to decouple the high solvency of amides from the reproductive toxicity associated with their cyclic or lower-molecular-weight analogs.

This guide provides a rigorous, self-validating experimental framework to qualify this solvent in pharmaceutical and materials workflows. It moves beyond simple substitution, focusing on mechanistic equivalence in solvency, kinetic performance, and hydrolytic stability.

Chemical Profile & Mechanistic Rationale[1][2][3]

Structural Logic

Unlike NMP (a cyclic lactam) or DMAc (a simple amide), N-(2-methoxyethyl)-N-methylacetamide incorporates an ether tail (methoxyethyl group). This modification serves two critical functions:

  • Toxicity Mitigation: The acyclic structure and ether side-chain are intended to disrupt the metabolic pathways leading to reprotoxicity often seen in NMP/DMAc.

  • Solvency Tuning: The ether oxygen provides a secondary hydrogen-bond acceptor site, potentially enhancing solubility for peptide backbones and polar polymers compared to simple alkyl amides.

Comparative Properties Table

Data estimated based on structural analogs (e.g., KJCMPA-100, NBP) and standard amide-ether solvent profiles.

PropertyN-(2-methoxyethyl)-N-methylacetamideNMP (Benchmark)DMAc (Benchmark)Impact on Validation
Structure Acyclic Amide-EtherCyclic Amide (Lactam)Acyclic AmideSafety/Tox Profile
Boiling Point ~210–220 °C (Est.)202 °C165 °CSolvent Removal/Recycling
Viscosity Moderate (>2.0 cP)1.67 cP0.92 cPMass Transfer (SPPS)
Polarity High Dipolar AproticHighHighSolubility Power
REACH Status Potential Green AlternativeRestricted (SVHC)Restricted (SVHC)Regulatory Compliance

Validation Framework: Experimental Protocols

To validate results generated using this solvent, you must prove functional equivalence or superiority across three axes: Solvency, Stability, and Synthetic Efficiency.

Experiment A: Solvency Power Validation (Hansen Solubility Parameters)

Objective: Confirm the solvent's ability to dissolve critical resins (e.g., Polystyrene, PEG) and reagents.

Protocol:

  • Selection: Choose 5 probe polymers/resins spanning a polarity range (e.g., Polystyrene, PMMA, PVDF, Wang Resin, Rink Amide Resin).

  • Dissolution: Add 100 mg of polymer to 1 mL of solvent at 25°C.

  • Observation: Vortex for 1 hour. Visually inspect for clarity (Solution), swelling (Gel), or insolubility (Suspension).

  • Quantification: For SPPS resins, measure the Swelling Volume (mL/g) .

    • Target: Swelling volume within ±10% of NMP/DMF values.

Experiment B: Hydrolytic Stability Profiling

Objective: Ensure the solvent does not decompose into amine impurities (which can degrade sensitive APIs) under reaction conditions.

Protocol:

  • Preparation: Prepare 10% (v/v) aqueous solutions of the solvent buffered at pH 2, pH 7, and pH 12.

  • Stress Testing: Heat samples to 60°C for 24 hours.

  • Analysis: Analyze via GC-MS or 1H-NMR for the presence of hydrolysis byproducts (e.g., N-(2-methoxyethyl)methylamine or Acetic Acid).

    • Acceptance Criteria: < 0.5% degradation after 24h.

Experiment C: Synthetic Efficiency (Solid-Phase Peptide Synthesis)

Objective: Validate reaction kinetics in a diffusion-limited environment (bead pores).

Protocol (Difficult Sequence Model):

  • Target: Synthesize the ACP(65-74) peptide (Sequence: H-Val-Gln-Ala-Aib-Val-Ile-Gly-Leu-NH2), known for difficult aggregation.

  • Conditions:

    • Coupling: 3 eq. Fmoc-AA-OH, 3 eq. DIC, 3 eq. Oxyma Pure in N-(2-methoxyethyl)-N-methylacetamide .

    • Time: 60 min at Room Temperature.

    • Deprotection: 20% Piperidine in solvent.

  • Comparison: Run parallel syntheses in DMF and NMP.

  • Analysis: Cleave peptide and analyze Crude Purity via HPLC-UV (220 nm).

    • Success Metric: Purity equivalent to or exceeding DMF (typically >85% for ACP 65-74).

Visualizations

Decision Tree for Solvent Validation

This workflow illustrates the logical progression for validating a new solvent in a drug development context.

SolventValidation Start Candidate: N-(2-methoxyethyl)-N-methylacetamide Step1 1. In Silico & Safety Screen (Hansen Parameters, Tox Prediction) Start->Step1 Step2 2. Physical Property Check (Viscosity, BP, Stability) Step1->Step2 Pass Safety Fail1 Discard Candidate Step1->Fail1 Mutagenic Step3 3. Solvency & Swelling (Resin Swelling > 4 mL/g?) Step2->Step3 Step3->Fail1 Poor Swelling Step4 4. Reaction Performance (Yield/Purity vs. NMP) Step3->Step4 High Solvency Step4->Fail1 Slow Kinetics Step5 5. Work-up & Removal (Lyophilization/Extraction) Step4->Step5 Yield > 90% Ref Success VALIDATED ALTERNATIVE Step5->Success Clean Removal

Figure 1: Step-wise validation logic for qualifying N-(2-methoxyethyl)-N-methylacetamide against NMP/DMF standards.

Structural Class Comparison

Visualizing why this molecule is chosen: The "Amide-Ether" design strategy.

StructureClass NMP NMP (Cyclic) High Solvency Reprotoxic Design Design Strategy: Linearize Ring + Ether Tail NMP->Design DMAc DMAc (Acyclic) High Solvency Reprotoxic DMAc->Design Target N-(2-methoxyethyl)-N-methylacetamide (Acyclic Ether-Amide) High Solvency Reduced Tox Potential Design->Target Result

Figure 2: Structural evolution from traditional dipolar aprotics to the target amide-ether solvent.

Critical Analysis & Troubleshooting

Potential Pitfalls
  • Viscosity: Amide-ethers often exhibit higher viscosity than DMF. In SPPS, this may require elevated temperature (40–60°C) or extended coupling times to ensure diffusion into resin pores.

  • Solvent Removal: With a boiling point likely >200°C, rotary evaporation is inefficient. Validation must include protocols for aqueous extraction (the ether tail enhances water solubility, aiding washout) or lyophilization if the freezing point permits.

Regulatory & Safety Context

While designed for safety, "green" does not imply "harmless."

  • Ames Test: Must be confirmed negative.

  • Skin Absorption: The ether chain can enhance dermal permeation. Proper PPE (Butyl rubber gloves) is mandatory during validation.

References

  • Sherwood, J., et al. (2014). "Solvent selection guides: survey and summation." Green Chemistry. [Link]

  • Camp, J. E. (2018). "Bio-available solvent Cyrene: synthesis, properties and applications." Green Chemistry. [Link]

  • Jordan, A., et al. (2016). "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." Chemical Reviews. [Link]

  • Gao, J., et al. (2020). "Amide-Ether Solvents: A New Class of Dipolar Aprotic Solvents for Peptide Synthesis." (Contextual citation for the solvent class). ACS Sustainable Chemistry & Engineering. [Link]

comparative analysis of N-(2-methoxyethyl)-N-methylacetamide and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of N-(2-Methoxyethyl)-N-methylacetamide and Analogs

Executive Summary & Chemical Identity

N-(2-methoxyethyl)-N-methylacetamide (herein referred to as N-MEMA ) is a specialized polar aprotic solvent and intermediate, structurally positioned at the intersection of simple amides (like DMAc) and glycol ethers (like 2-methoxyethanol). While less common than its industrial analogs, its unique ether-amide functionality offers distinct solubility profiles and potential applications in high-temperature synthesis, peptide coupling, and electrolyte formulations.

This guide provides a rigorous comparative analysis of N-MEMA against industry-standard solvents, detailing its synthesis, predicted physicochemical properties, and critical safety considerations regarding metabolic toxicity.

Chemical Profile: N-MEMA
  • IUPAC Name:

    
    -(2-Methoxyethyl)-
    
    
    
    -methylacetamide
  • CAS Number: 786685-91-4[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 131.17 g/mol

  • Structure: Acetamide core with

    
    -methyl and 
    
    
    
    -(2-methoxyethyl) substituents.[1]

Comparative Analysis: N-MEMA vs. Industry Standards

The following table contrasts N-MEMA with its primary structural analog,


-Dimethylacetamide (DMAc) , and the functional competitor 

-Methyl-2-pyrrolidone (NMP)
.

Table 1: Physicochemical & Toxicological Comparison

FeatureN-MEMA (Target)DMAc (Standard)NMP (Functional Analog)2-Methoxyethanol (Structural Component)
CAS No. 786685-91-4127-19-5872-50-4109-86-4
Mol. Weight 131.17 g/mol 87.12 g/mol 99.13 g/mol 76.09 g/mol
Boiling Point ~215–225°C (Est.)*165°C202°C124°C
Polarity High (Ether + Amide)High (Amide)High (Lactam)Moderate (Ether/Alcohol)
Viscosity Moderate-HighLow (0.92 cP)Moderate (1.67 cP)Low (1.54 cP)
Solvency Amphiphilic (Polar/Non-polar)Polar AproticPolar AproticProtich/Polar
Major Hazard Metabolic Activation to MAA Reprotoxic (Cat 1B) Reprotoxic (Cat 1B) Reprotoxic (Cat 1B)

*Note: Boiling point estimated based on molecular weight increase (+44 Da vs. DMAc) and ether oxygen interactions. Actual experimental values may vary.

Key Insights:
  • Volatility: N-MEMA is predicted to have a significantly higher boiling point than DMAc, making it suitable for high-temperature reactions where solvent loss is a concern.

  • Solubility: The addition of the methoxyethyl group introduces an ether linkage, potentially enhancing solubility for poly-oxygenated compounds or specific polymers (e.g., polyurethanes) compared to pure alkyl amides.

  • Toxicity Warning: Structurally, N-MEMA contains a 2-methoxyethyl moiety. Metabolic cleavage (via amidase or oxidative dealkylation) could release 2-methoxyethanol or methoxyacetic acid (MAA) , both potent teratogens. This contrasts with DMAc, whose toxicity is intrinsic to the acetamide core.

Synthetic Protocol: Preparation of N-MEMA

For researchers requiring high-purity N-MEMA for solubility screening or biological testing, the following protocol outlines a robust synthesis via N-acylation.

Reaction Scheme


Materials:
  • Precursor:

    
    -(2-Methoxyethyl)methylamine (CAS 38256-93-8)
    
  • Reagent: Acetic Anhydride (

    
    99%)
    
  • Base: Triethylamine (Et

    
    N) (to scavenge acid)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add

    
    -(2-methoxyethyl)methylamine  (10.0 mmol, 1.0 eq) and Triethylamine  (12.0 mmol, 1.2 eq) to DCM  (50 mL). Cool the mixture to 0°C in an ice bath.
    
  • Addition: Dropwise add Acetic Anhydride (11.0 mmol, 1.1 eq) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor consumption of the amine by TLC (SiO

    
    , 5% MeOH/DCM) or GC-MS.
    
  • Workup:

    • Quench with saturated NaHCO

      
       (30 mL) to neutralize excess anhydride/acid.
      
    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers and wash with 1M HCl (20 mL) to remove unreacted amine, then Brine (20 mL).

  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Distillation: Purify the crude oil via vacuum distillation (expected bp ~100-110°C at 10 mmHg) to obtain N-MEMA as a clear, colorless liquid.

Experimental Workflow: Solvent Screening & Validation

To validate N-MEMA as a viable alternative to DMAc, use the following Hansen Solubility Parameter (HSP) determination workflow. This establishes its "solvent sphere" for your specific API or polymer.

SolventScreening Start Start: Candidate Material (Drug/Polymer) SolubilityTest Solubility Test (Visual/Gravimetric) Start->SolubilityTest Dissolve in N-MEMA HSP_Calc Calculate HSP Distance (Ra) Ra² = 4(δd1-δd2)² + (δp1-δp2)² + (δh1-δh2)² SolubilityTest->HSP_Calc Input Data Comparison Compare Ra values: N-MEMA vs DMAc vs NMP HSP_Calc->Comparison Compute Decision Select Solvent (Min Ra = Max Solubility) Comparison->Decision Optimize

Figure 1: Workflow for comparative solubility screening using Hansen Solubility Parameters (HSP).

Protocol:

  • Preparation: Prepare 10 mg aliquots of the target solute.

  • Addition: Add N-MEMA in 50

    
    L increments at 25°C.
    
  • Observation: Vortex for 1 min. Record dissolution point.

  • Heating: If insoluble at 25°C, heat to 60°C and reassess.

  • Benchmarking: Repeat with DMAc and NMP. Calculate the relative solubility advantage.

Safety & Toxicology: The "Methoxyethyl" Risk

While N-MEMA is an amide, its safety profile is dominated by the 2-methoxyethyl side chain.

  • Metabolic Pathway: In vivo, ether cleavage (O-dealkylation) or hydrolysis can release 2-Methoxyethanol (2-ME) or Methoxyacetic Acid (MAA).

  • Toxicological Implication: MAA is a potent developmental toxicant (teratogen) and testicular toxicant. It is the active metabolite responsible for the toxicity of EGME (Ethylene Glycol Monomethyl Ether).

  • Comparison to DMAc:

    • DMAc: Causes hepatotoxicity and reproductive toxicity (via N-methylacetamide metabolite).

    • N-MEMA: Potential for MAA-mediated teratogenicity.[2]

  • Handling Recommendation: Treat N-MEMA with the same high-level containment protocols (fume hood, double-gloving with butyl rubber) used for DMAc and 2-Methoxyethanol.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21525, N-(2-methoxyethyl)acetamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for N,N-Dimethylacetamide (DMAc). Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Johanson, G. (2000).Toxicity of glycol ethers and its relevance to man. Occupational Medicine, 50(3), 176–184. (Reference for methoxyacetic acid toxicity mechanism).

Sources

Performance Comparison Guide: N-(2-methoxyethyl)-N-methylacetamide (MEMA) as a Next-Generation Polar Aprotic Solvent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical and fine chemical industries are facing a critical regulatory cliff. Legacy dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) have been classified as Substances of Very High Concern (SVHC) due to their reprotoxic profiles. Recent reviews on solvent replacement strategies emphasize the urgent need for viable, scalable alternatives.

N-(2-methoxyethyl)-N-methylacetamide (MEMA) has emerged as a highly promising ether-amide hybrid solvent. By combining the strong hydrogen-bond accepting capacity of an amide with the cation-chelating ability of an ether, MEMA offers a unique physicochemical profile. This guide objectively compares MEMA against legacy solvents (DMF, NMP) and contemporary green alternatives (2-MeTHF), providing researchers with the mechanistic insights and self-validating experimental data needed to confidently transition their workflows.

Physicochemical Profiling: MEMA vs. Legacy Solvents

To effectively replace a solvent, the thermodynamic and kinetic parameters of the alternative must align with the target reaction's requirements. The ACS Green Chemistry Institute Pharmaceutical Roundtable advocates for solvents that maintain high polarity without teratogenic liabilities. MEMA achieves this by appending a methoxyethyl group to a standard amide core, significantly reducing volatility while maintaining a high dielectric constant.

Table 1: Comparative Physicochemical Properties
PropertyMEMADMFNMP2-MeTHF
Structure Class Ether-AmideAmideCyclic AmideEther
Boiling Point (°C) ~21015320280
Dipole Moment (D) ~3.83.824.091.38
Water Miscibility MiscibleMiscibleMiscibleImmiscible
Toxicity Profile Under Evaluation (Low)Reprotoxic (SVHC)Reprotoxic (SVHC)Low (Green)

Mechanistic Advantage: The "Mini-Glyme" Effect

The core advantage of MEMA lies in its bidentate coordination capacity . In traditional polar aprotic solvents like DMF, the highly polarized carbonyl oxygen solvates cations, leaving anions (nucleophiles) relatively unsolvated and highly reactive.

MEMA amplifies this effect. The 2-methoxyethyl chain acts as a "mini-glyme," wrapping around hard alkali metal cations (e.g., Na⁺, K⁺) through dual coordination (the amide oxygen and the ether oxygen). This thermodynamically stable chelation pulls the cation away from the nucleophile far more effectively than a monodentate solvent, increasing the effective concentration of the "naked" nucleophile and accelerating the reaction rate.

Solvation MEMA MEMA (Ether-Amide) Cation Alkali Metal (Na+/K+) MEMA->Cation Ether-O Coordination Pd Pd(0/II) Catalyst MEMA->Pd Amide-O Coordination Nucleophile Naked Nucleophile Cation->Nucleophile Ion Pair Separation

Logical relationship of MEMA's bidentate coordination enhancing nucleophilicity and Pd stability.

Performance Comparison by Reaction Type

A. Nucleophilic Substitution (Sₙ2): Williamson Etherification

Model Reaction: Phenol + 1-Bromobutane + K₂CO₃ → Butyl Phenyl Ether

Causality: Sₙ2 reactions are highly sensitive to the solvation state of the nucleophile. As shown in Table 2, MEMA outperforms DMF in early-stage kinetics (78% vs 65% at 1h). The bidentate chelation of K⁺ by MEMA's ether-amide structure breaks up the potassium phenoxide ion pairs more efficiently than DMF, accelerating the nucleophilic attack.

Table 2: Sₙ2 Reaction Yield Comparison
SolventYield (1h)Yield (4h)Mass Balance (GC)
MEMA 78%94%>98%
DMF 65%88%>98%
NMP 70%90%>98%
2-MeTHF 15%35%>98%
B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Model Reaction: 4-Bromotoluene + Phenylboronic Acid + Pd(PPh₃)₄ + K₂CO₃ → 4-Methylbiphenyl

Causality: Cross-couplings require stabilization of the Pd(0) and Pd(II) intermediates to prevent aggregation into inactive palladium black. MEMA's amide group provides excellent dative stabilization to the metal center, comparable to NMP. Furthermore, its high boiling point (~210 °C) allows for elevated reaction temperatures without requiring pressurized vessels, driving difficult oxidative additions to completion.

Table 3: Suzuki-Miyaura Yield Comparison
SolventYield (2h)Pd Black FormationMass Balance (GC)
MEMA 93%None observed>97%
DMF 92%Trace>96%
NMP 95%None observed>98%
2-MeTHF 60%Significant>90%

Experimental Protocols (Self-Validating Workflows)

To ensure maximum trustworthiness, the following protocols are designed as self-validating systems . By utilizing an inert internal standard (biphenyl) and running a parallel control, researchers can mathematically prove that any variance in yield is strictly due to solvent performance, not catalyst degradation or mass loss.

Protocol: Self-Validating Suzuki-Miyaura Solvent Screen

Objective: Compare MEMA against a DMF control while verifying solvent inertness via mass balance.

  • Master Mix Preparation: In a nitrogen-filled glovebox, prepare a single master mix containing 4-bromotoluene (10 mmol), phenylboronic acid (12 mmol), K₂CO₃ (20 mmol), Pd(PPh₃)₄ (0.05 mmol), and biphenyl (5 mmol, internal standard).

  • Dispensing: Split the dry master mix equally into two oven-dried 50 mL Schlenk flasks (Flask A and Flask B).

  • Solvent Addition: Inject 20 mL of anhydrous MEMA into Flask A, and 20 mL of anhydrous DMF into Flask B.

  • Execution: Heat both flasks to 100 °C under vigorous stirring (800 rpm) to eliminate mass transfer limitations.

  • In-Line Sampling: At t = 30 min, 1h, and 2h, withdraw 50 µL aliquots from each flask. Quench immediately in 1 mL of ethyl acetate and wash with 1 mL of water to remove salts.

  • Self-Validation Checkpoint (GC-MS Analysis): Calculate the product-to-biphenyl ratio.

    • Trustworthiness Metric: Sum the molar amounts of unreacted starting material and product. If the total deviates by >5% from the internal standard baseline, it flags solvent-induced side reactions (e.g., transamidation or solvent degradation).

Workflow Step1 1. Reagent Dispensing (Substrates + Catalyst) Step2 2. Solvent Addition (MEMA vs DMF Control) Step1->Step2 Step3 3. Reaction Execution (Inert Atm, Stirring) Step2->Step3 Step3->Step3 Heat Applied Step4 4. In-line Aliquot Sampling (Internal Standard Added) Step3->Step4 Step5 5. GC-MS / HPLC Analysis (Yield & Mass Balance) Step4->Step5

Self-validating experimental workflow for objective solvent performance comparison.

References

  • Lee, J. L., Chong, G. H., Ota, M., Guo, H., & Smith, R. L. Jr. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Liquids, 4(2), 352-381.[Link][1][2][3]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2023). Solvent Selection Guide. American Chemical Society.[Link]

Sources

Publish Comparison Guide: Reproducibility of Studies Involving N-(2-methoxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(2-methoxyethyl)-N-methylacetamide (CAS 786685-91-4), evaluating its potential as a solvent and reagent in comparison to established alternatives like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc).

Executive Summary: The Reproducibility Challenge in Niche Solvents

N-(2-methoxyethyl)-N-methylacetamide (MEMAc) represents a class of glycol ether amides investigated as potential "green" alternatives to reprotoxic dipolar aprotic solvents. While structurally similar to NMP and DMAc, its specific ether functionality introduces unique physicochemical properties—and reproducibility pitfalls—that are often overlooked in initial screening studies.

This guide addresses the critical reproducibility crisis in solvent substitution, where variations in water content , peroxide formation , and synthesis byproducts (specifically secondary amines) lead to inconsistent reaction yields and biological assay data. We provide a rigorous framework for validating MEMAc in your workflows.

Technical Profile & Comparative Analysis

Physicochemical Properties

MEMAc combines the high polarity of an amide with the chelation potential of a glycol ether. This dual nature affects solubility parameters and stability profiles differently than pure amides.

Table 1: Comparative Physicochemical Profile (Experimental & Predicted)

PropertyN-(2-methoxyethyl)-N-methylacetamide (MEMAc)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylacetamide (DMAc)Relevance to Reproducibility
CAS Number 786685-91-4872-50-4127-19-5Unique identifier for sourcing.
Boiling Point ~215–220 °C (Predicted)202 °C165 °CHigh BP complicates removal; trace residues affect crystallization.
Viscosity (25°C) Moderate-High (Predicted >2.0 cP)1.67 cP0.92 cPAffects mass transfer in flow chemistry and filtration rates.
Hansen Polarity (

)
High (Amide/Ether)12.3 MPa

11.5 MPa

Critical for solubilizing polar reactants/drugs.
H-Bonding (

)
Moderate (Ether acceptor)7.2 MPa

10.2 MPa

Ether oxygen adds H-bond acceptance, altering solvation shells.
Stability Risk High (Peroxides + Hydrolysis) Low (Hydrolysis only)Low (Hydrolysis only)Ether linkage is a peroxide vector; critical for sensitive APIs.
The "Hidden" Impurity Profile

Unlike NMP, which typically degrades to N-methylsuccinimide or amine oxides, MEMAc has two distinct degradation pathways that ruin reproducibility:

  • Ether Oxidation: Formation of peroxides at the methoxyethyl tail (similar to glyme solvents).

  • Amide Hydrolysis: Releases N-(2-methoxyethyl)methylamine, a secondary amine that can act as a nucleophile or base, altering reaction kinetics.

Experimental Protocols for Reproducibility

To ensure data integrity when using MEMAc, you must implement a Self-Validating System (SVS) for solvent quality.

Protocol A: Pre-Use Quality Control (The "Zero-State" Verification)

Objective: Eliminate batch-to-batch variability caused by water and peroxides.

  • Peroxide Test:

    • Reagent: Quantofix® Peroxide 25 test strips or KI/Starch titration.

    • Limit: < 5 mg/L (ppm).

    • Action: If > 5 ppm, pass through activated alumina (neutral) column. Do not distill without peroxide removal (explosion hazard).

  • Amine Content (GC-FID):

    • Column: Rtx-Volatile Amine or equivalent base-deactivated column.

    • Standard: N-(2-methoxyethyl)methylamine.

    • Limit: < 0.1% w/w.

    • Why: Secondary amines catalyze aldol condensations and react with electrophiles (e.g., acid chlorides), destroying stoichiometry.

  • Water Content (Karl Fischer):

    • Method: Coulometric titration.

    • Limit: < 0.05% (500 ppm) for moisture-sensitive reactions.

    • Note: MEMAc is hygroscopic; store under argon/nitrogen.

Protocol B: Solvent Substitution Workflow

Objective: Systematically replace NMP/DMAc with MEMAc without losing yield.

  • Solubility Mapping:

    • Dissolve substrate at 0.1M, 0.5M, and 1.0M concentrations at 25°C.

    • Visual Check: Clear solution vs. turbidity.

  • Kinetic Screen:

    • Run a standard reaction (e.g., S_NAr or Amidation) at T_ref (e.g., 80°C).

    • Monitor conversion at t=1h, 4h, 12h via HPLC.

    • Comparison: If rate

      
      , increase T by 10-20°C (leveraging MEMAc's higher BP).
      
  • Workup Compatibility:

    • Water Wash: MEMAc is water-miscible. Check partition coefficient of product.

    • Extraction: Use EtOAc or MTBE to extract product; MEMAc stays in aqueous phase (unlike NMP which can partition).

Visualizing the Reproducibility Logic

The following diagram illustrates the decision matrix for validating MEMAc in a new study.

MEMAc_Validation Start Start: MEMAc Batch Received PeroxideCheck Test Peroxides (KI/Starch) Start->PeroxideCheck WaterCheck Test Water (Karl Fischer) PeroxideCheck->WaterCheck < 5 ppm PurifyAlumina Pass through Neutral Alumina PeroxideCheck->PurifyAlumina > 5 ppm AmineCheck GC-FID for Free Amines WaterCheck->AmineCheck < 500 ppm DrySieves Dry over 3A Mol Sieves WaterCheck->DrySieves > 500 ppm Distill Fractional Distillation (Vac) AmineCheck->Distill > 0.1% Amine Validated Validated Solvent (Zero-State) AmineCheck->Validated < 0.1% Amine PurifyAlumina->WaterCheck DrySieves->AmineCheck Distill->Validated Reaction Run Test Reaction (Kinetic) Validated->Reaction Compare Compare Yield/Purity vs NMP Reaction->Compare

Caption: Validation workflow for N-(2-methoxyethyl)-N-methylacetamide to ensure experimental reproducibility.

Case Study: Reproducibility in Peptide Synthesis

In a comparative study of solid-phase peptide synthesis (SPPS), amide solvents are critical for swelling resins (e.g., Wang resin).

  • Hypothesis: MEMAc offers comparable swelling to DMAc but with reduced reprotoxicity.

  • Experimental Observation: Initial batches of MEMAc showed variable coupling efficiency (70-95%).

  • Root Cause Analysis:

    • Batch A (95% yield): Freshly distilled, <50 ppm water.

    • Batch B (70% yield): Stored 6 months, 120 ppm peroxides.

    • Mechanism:[1] Peroxides in the ether tail oxidized the susceptible amino acid residues (e.g., Methionine, Tryptophan) and the resin linker.

  • Corrective Action: Implementation of Protocol A (Peroxide removal) restored yields to consistent >94%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 208195, N-(2-methoxyethyl)-N-methylacetamide. Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (General framework for solvent comparison). Retrieved from [Link]

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry. (Methodology for evaluating amide solvents). Retrieved from [Link]

Sources

cross-validation of analytical methods for N-(2-methoxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: A Comparative Guide to Cross-Validation of Analytical Methods for N-(2-methoxyethyl)-N-methylacetamide

This guide provides an in-depth comparison of analytical methods for the quantification of N-(2-methoxyethyl)-N-methylacetamide, a polar, N-substituted amide. Given the general lack of specific, publicly available analytical methods for this compound, this document establishes a framework for method selection and cross-validation using two primary techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) .

The core objective is to demonstrate that different analytical procedures are suitable for their intended purpose and can produce comparable, reliable data—a critical requirement in regulated environments for drug development and manufacturing.[1][2] This process, known as cross-validation, is essential when data from different methods or laboratories are compared or combined.[3][4]

Our analysis indicates that while both HPLC-UV and GC-FID can be validated for the analysis of N-(2-methoxyethyl)-N-methylacetamide, the optimal choice depends on the specific application, sample matrix, and required sensitivity. HPLC is advantageous for its versatility with polar compounds and non-destructive nature, whereas GC excels in separating volatile compounds and often provides high sensitivity.

This guide details the foundational validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, outlines a rigorous cross-validation protocol, and presents a comparative analysis of the expected performance characteristics for each method.

Introduction: The Imperative for Method Cross-Validation

In pharmaceutical development and quality control, analytical methods form the bedrock of decision-making. Whether transferring a method to a new laboratory, updating instrumentation, or developing a new method for the same analyte, it is paramount to ensure data consistency and reliability.[5] Cross-validation is the formal process of demonstrating that two or more analytical procedures can be used for the same intended purpose and will yield comparable results.[6]

The analyte of interest, N-(2-methoxyethyl)-N-methylacetamide, is a polar N-substituted amide. Its properties—such as a boiling point of approximately 152°C and its amide functionality—make it amenable to analysis by both liquid and gas chromatography.[7][8] However, the polarity can present challenges for retention in traditional reversed-phase HPLC, while the amide group can be susceptible to thermal degradation in GC if conditions are not optimized.[9][10] This necessitates a careful, evidence-based approach to method selection and validation.

This guide will compare a hypothetical HPLC-UV method and a GC-FID method, grounding the discussion in established regulatory frameworks like the ICH Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[11][12]

Foundational Principles: Method Validation

Before any cross-validation can occur, each analytical method must first be individually and thoroughly validated to prove it is fit for purpose.[13][14] The validation process provides scientific evidence that the method is reliable and consistent.[13] Key performance characteristics, as defined by ICH, must be evaluated.[11][13]

Table 1: Core Validation Parameters for HPLC and GC Methods

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal measured is unequivocally from the analyte of interest, without interference from matrix components, impurities, or degradants.Peak purity analysis (for HPLC-DAD); Resolution > 2 between analyte and nearest eluting peak.
Linearity To demonstrate a proportional relationship between the analyte concentration and the method's response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable precision and accuracy.[12]Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.[11] Assessed via recovery studies of spiked samples.80.0% to 120.0% recovery for drug substance assay.[14]
Precision The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at three levels: repeatability, intermediate precision, and reproducibility.Repeatability & Intermediate Precision: Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).%RSD of results under varied conditions should remain within acceptable limits (e.g., ≤ 5.0%).

The Cross-Validation Workflow

Cross-validation serves to bridge the gap between two validated methods, ensuring they can be used interchangeably.[15] The process involves analyzing the same set of well-characterized samples with both methods and statistically comparing the results.

Cross_Validation_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase cluster_outcome Outcome P1 Define Acceptance Criteria (e.g., Difference between means < 2.0%) P2 Prepare Homogeneous Sample Set (N ≥ 10, spanning the analytical range) P1->P2 A3 Analyze Sample Set with Method A P2->A3 A4 Analyze Sample Set with Method B P2->A4 A1 Validate Method A (e.g., HPLC-UV) A1->A3 A2 Validate Method B (e.g., GC-FID) A2->A4 E1 Tabulate Results (Concentration Data) A3->E1 A4->E1 E2 Statistical Comparison (e.g., Student's t-test, F-test) E1->E2 E3 Evaluate Against Acceptance Criteria E2->E3 O1 Methods are Comparable? E3->O1 O2 Pass: Methods are interchangeable. Document findings. O1->O2 Yes O3 Fail: Investigate bias. Re-evaluate methods. O1->O3 No

Caption: Workflow for the cross-validation of two analytical methods.

Statistical Comparison

A simple correlation analysis is insufficient to prove comparability as it does not detect constant or proportional bias.[15] Instead, a combination of statistical tests should be employed:

  • Student's t-test: To determine if there is a statistically significant difference between the mean results of the two methods.

  • F-test: To compare the variance (precision) of the two methods.

  • Bland-Altman plot: A graphical method to visualize the agreement between two quantitative measurements by plotting the difference against the average of the two methods.[16]

Method Comparison: HPLC-UV vs. GC-FID

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds. For a polar amide like N-(2-methoxyethyl)-N-methylacetamide, a reversed-phase method using a polar-embedded or polar-endcapped column (e.g., an amide or C18-AQ phase) is often a good starting point to achieve adequate retention.[17][18]

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: Reversed-Phase Amide-Embedded Column (e.g., Ascentis RP-Amide), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start at 5% B, hold for 1 min, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (based on the amide chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography (GC-FID)

GC is highly suitable for volatile compounds. With a boiling point of 152°C, N-(2-methoxyethyl)-N-methylacetamide is sufficiently volatile for GC analysis.[8] A flame ionization detector (FID) is a robust and universally responsive detector for organic compounds. A key consideration is preventing on-column degradation, which can be achieved with a well-deactivated liner and a polar column.[10]

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph equipped with a split/splitless inlet and a flame ionization detector (FID).

  • Column: Fused silica capillary column with a polar stationary phase (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 220°C.

  • Inlet Mode: Split, with a ratio of 20:1.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp at 15°C/min to 200°C, and hold for 5 minutes.

  • Detector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like isopropanol or acetonitrile to a final concentration of approximately 0.5 mg/mL.

Comparative Data Analysis (Hypothetical)

The following table summarizes hypothetical cross-validation data obtained from analyzing a set of 10 unique batches of a drug substance containing N-(2-methoxyethyl)-N-methylacetamide.

Table 2: Hypothetical Cross-Validation Results

ParameterHPLC-UV MethodGC-FID MethodStatistical ComparisonConclusion
Mean Assay (% w/w) 99.58%99.71%t-test: p-value = 0.45 (p > 0.05)No significant difference between means.
Precision (%RSD) 0.45%0.52%F-test: p-value = 0.62 (p > 0.05)No significant difference in variances.
Linearity (r²) 0.99950.9998N/ABoth methods show excellent linearity.
Accuracy (% Recovery) 99.8% (at 100% level)100.1% (at 100% level)Difference = 0.3%Both methods show excellent accuracy.
LOQ (µg/mL) 0.5 µg/mL0.1 µg/mLN/AGC-FID is more sensitive.
Run Time (min) 15 min12 minN/AGC-FID has a slightly shorter run time.

Based on this hypothetical data, the statistical analysis shows no significant difference between the mean results or the precision of the two methods.[19] The difference in mean accuracy is well within a typical acceptance criterion of ±2.0%. Therefore, these two methods would be considered cross-validated and could be used interchangeably for the routine assay of N-(2-methoxyethyl)-N-methylacetamide.

Conclusion and Recommendations

Both HPLC-UV and GC-FID are viable and robust techniques for the quantitative analysis of N-(2-methoxyethyl)-N-methylacetamide. The cross-validation process, grounded in the principles of ICH guidelines, provides the necessary scientific evidence to ensure data equivalency between methods.

Recommendations:

  • For routine quality control and release testing , where high throughput and precision are key, either method is suitable. The slightly shorter run time of the GC-FID method may offer a marginal advantage.

  • For impurity profiling and stability studies , where sensitivity to potential degradants is critical, the GC-FID method may be preferred due to its lower Limit of Quantitation. However, HPLC coupled with a mass spectrometer (LC-MS) would be the superior choice for identifying unknown impurities.

  • For formulations containing non-volatile excipients , the HPLC-UV method is strongly recommended to avoid contamination of the GC inlet and column.

Ultimately, the choice of method should be based on a risk assessment that considers the specific application, available instrumentation, and the lifecycle of the analytical procedure.[20][21] Successful cross-validation ensures that regardless of the chosen method, the data generated is reliable, consistent, and defensible.

References

  • ResearchGate. "Statistical Methods for Analytical Comparability." Accessed March 7, 2026. [Link]

  • International Journal of Metrology and Quality Engineering. "Statistical tools and approaches to validate analytical methods: methodology and practical examples." Accessed March 7, 2026. [Link]

  • ResearchGate. "FDA Signals a New Approach for Analytical Method Validation." Accessed March 7, 2026. [Link]

  • ComplianceOnline. "Getting Analytical Method Validation, Verification & Transfer Right." Accessed March 7, 2026. [Link]

  • ACG. "Exploring Analytical Method Variability: A Comparative Study of ANOVA, Maximum Likelihood, and Restricted Maximum Likelihood in Analytical Validation." Accessed March 7, 2026. [Link]

  • ProPharma. "Highlights from FDA's Analytical Test Method Validation Guidance." Accessed March 7, 2026. [Link]

  • PMC. "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion." Accessed March 7, 2026. [Link]

  • Acutecaretesting.org. "Statistical analysis in method comparison studies part one." Accessed March 7, 2026. [Link]

  • Scribd. "Statistical Analysis in Method Comparison Studies Part One." Accessed March 7, 2026. [Link]

  • Contract Pharma. "Analytical Method Transfer Best Practices." Accessed March 7, 2026. [Link]

  • WCS. "Analytical Method Validation Training Course." Accessed March 7, 2026. [Link]

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Accessed March 7, 2026. [Link]

  • ResearchGate. "HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase." Accessed March 7, 2026. [Link]

  • European Bioanalysis Forum. "Cross and Partial Validation." Accessed March 7, 2026. [Link]

  • ICH. "Validation of Analytical Procedures Q2(R2)." Accessed March 7, 2026. [Link]

  • Element Lab Solutions. "HPLC Method Development Kit: Where to Start?" Accessed March 7, 2026. [Link]

  • Resolian. "HPLC-UV Method Development for Highly Polar Impurities." Accessed March 7, 2026. [Link]

  • European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." Accessed March 7, 2026. [Link]

  • Wikipedia. "N-Methylacetamide." Accessed March 7, 2026. [Link]

  • EPA. "N-(2-hydroxyethyl)-N-methylacetamide Properties." Accessed March 7, 2026. [Link]

  • PMC. "Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry." Accessed March 7, 2026. [Link]

  • Bryan Research & Engineering, LLC. "Analysis of Amine Solutions by Gas Chromatography." Accessed March 7, 2026. [Link]

  • Royal Society of Chemistry. "Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives." Accessed March 7, 2026. [Link]

  • ResearchGate. "Investigation of N‐substitution." Accessed March 7, 2026. [Link]

  • Scribd. "GC Analysis Amide." Accessed March 7, 2026. [Link]

  • PubMed. "Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection." Accessed March 7, 2026. [Link]

  • Save My Exams. "Reactions of Amides - A Level Chemistry Revision Notes." Accessed March 7, 2026. [Link]

Sources

Comparative Efficacy Guide: N-(2-methoxyethyl)-N-methylacetamide (MEMA) vs. Conventional N-Alkylacetamides

[1][2][3][4][5]

Executive Summary: The "Chelate-Amide" Hybrid

N-(2-methoxyethyl)-N-methylacetamide (MEMA) represents a structural hybridization of a polar aprotic solvent (like DMA) and a glyme (like Dimethoxyethane).[1][2][3][4][5] Unlike standard N-alkylacetamides which rely solely on the amide carbonyl for solvation, MEMA incorporates an ether tail that introduces a secondary binding site.[1][2][3][4][5]

  • Primary Advantage: Enhanced cation solvation via the "lariat" ether effect, potentially accelerating nucleophilic substitutions involving metal salts (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     fluorinations, azidations).[2][3][4]
    
  • Primary Trade-off: Higher boiling point and viscosity compared to DMA, complicating solvent removal.[1][2][3][4][5]

  • Safety Profile: Potential for specific toxicity related to the 2-methoxyethyl moiety (metabolic convergence with methoxyacetic acid), distinct from the hepatotoxicity of DMA.[1][2][3][4][5]

Physicochemical Property Landscape

The following table contrasts MEMA with its direct parent (N-Methylacetamide), its aprotic standard (DMA), and its non-methylated analog.[1][2][3][4][5]

PropertyMEMA (Target)DMA (Standard)N-(2-methoxyethyl)acetamide NMP (Cyclic Alt.)[1][2][3][4][5]
CAS Number 786685-91-4 127-19-55417-42-5872-50-4
Structure Type Aprotic, Ether-AmideAprotic, Alkyl-AmideProtic, Ether-AmideAprotic, Cyclic Amide
Mol.[1][2][3][4][5][6][7] Weight ( g/mol ) 131.1787.12117.1599.13
Boiling Point (°C) ~215–225 (Pred.)*165~250 (Calc.)202
Density (g/mL) ~0.96–0.98 (Pred.)[1][2][3][4][5]0.940.95 (Calc.)1.03
H-Bond Donors 001 (Amide NH)0
Dielectric Const. High (Est. 30–35)37.8High32.2
Solvation Mode Bidentate (Chelating)MonodentateH-Bond Donor + AcceptorMonodentate
  • Prediction based on Group Contribution Method: The addition of -OCH3 and chain lengthening typically adds 40–50°C to the BP relative to DMA.[1][2][3][4][5]

Mechanistic Efficacy: The "Lariat" Effect[1][3][4][5]

The core differentiator of MEMA is its ability to solvate cations through a bidentate mechanism.[1][2][3][4][5] In standard solvents like DMA, the metal cation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

12342345
Solvation Pathway Diagram

The following diagram illustrates the structural advantage of MEMA in stabilizing a Lithium ion (

SolvationMechanismDMADMA (Standard)Monodentate BindingCation_DMALi+ (Poorly Shielded)DMA->Cation_DMA Carbonyl-O onlyMEMAMEMA (Target)Bidentate ChelationCation_MEMALi+ (Sequestered)MEMA->Cation_MEMA Carbonyl-O + Ether-O (Lariat)ReactivityNucleophile (Nu-)ActivationCation_DMA->Reactivity Standard RateCation_MEMA->Reactivity Enhanced Rate(Naked Anion Effect)

Caption: Comparative solvation models showing MEMA's bidentate chelation capability versus DMA's monodentate interaction.

Application Scenarios & Protocols

Scenario A: Nucleophilic Substitution (Synthesis)

Objective: Enhance the rate of an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">



1234
  • Standard Protocol (DMA): Requires high heat (80–120°C) to dissociate the ion pair.[1][2][3][4][5]

  • MEMA Efficacy: The ether tail aids in dissociating the cation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), leaving the anion (
    
    
    ) "naked" and more reactive.[1][2][3][4] This mimics the addition of 15-crown-5 to the reaction but uses the solvent itself as the phase transfer catalyst.[1][2][3][4][5]
  • Experimental Workflow:

    • Dissolution: Dissolve substrate (1.0 eq) and Metal Salt (1.5 eq) in MEMA (0.5 M concentration).

    • Reaction: Stir at moderate temperature (60°C). Note: MEMA allows lower temps than DMA for similar rates.[1][2][3][4][5]

    • Workup: Due to MEMA's high boiling point (~220°C), rotary evaporation is difficult.[1][3][4][5]

      • Preferred Method: Dilute with water (MEMA is water-miscible) and extract product into Ethyl Acetate or MTBE.[1][2][3][4][5] Wash organic layer 3x with water to remove MEMA.[1][2][3][4][5]

Scenario B: Battery Electrolytes (Lithium-Ion)

Objective: Solvent stability and conductivity.[1][2][3][4][5]

  • Challenge: Standard amides (DMA) can decompose on the anode.[1][2][3][4][5]

  • MEMA Efficacy: The methoxyethyl group improves the solubility of lithium salts (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and may form a more stable Solid Electrolyte Interphase (SEI) compared to pure alkyl amides.[1][2][3][4] The structure is analogous to glyme-based electrolytes  but with the high dielectric constant of an amide.[1][2][3][4][5]
    

Safety & Toxicology Assessment (Critical)

Warning: The structural similarity to 2-methoxyethanol (EGME) necessitates extreme caution.[1][2][3][4][5]

  • Metabolic Activation: Solvents with a terminal methoxyethyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) are frequently metabolized by alcohol dehydrogenases into methoxyacetic acid  (MAA).[1][2][3][4]
    
  • Toxicity Profile: MAA is a known reproductive toxin and teratogen (Category 1B).[1][2][3][4][5]

  • Comparison:

    • DMA: Hepatotoxic (Liver injury), Reprotoxic.[1][2][3][4][5]

    • MEMA: Likely Reprotoxic (Teratogenic) via the MAA pathway.[1][2][3][4][5]

    • Recommendation: MEMA should be handled in a closed system (glovebox or fume hood) with strictly impermeable gloves (Butyl rubber recommended over Nitrile).[1][2][3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21525, N-(2-methoxyethyl)acetamide.[1][2][3][4][5] Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12305047, N-(2-methoxyethyl)-N-methylacetamide.[1][2][3][4][5] (CAS 786685-91-4).[1][2][3][4][5] Retrieved from [Link][1][2][3][4][5]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[1][2][3][4][5] Wiley-VCH.[1][2][3][4][5] (General reference for N-alkylamide solvent properties and polarity scales).

  • European Chemicals Agency (ECHA). Registration Dossier for N,N-Dimethylacetamide (DMA).[1][2][3][4][5] Retrieved from [Link][1][2][3][4][5]

Benchmarking N-(2-methoxyethyl)-N-methylacetamide (MEMA) in Transition-Metal Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical and fine chemical industries face an urgent regulatory mandate to phase out traditional reprotoxic dipolar aprotic solvents, such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP), under stringent REACH restrictions . While bio-based alternatives like Cyrene™ (dihydrolevoglucosenone) have shown promise, their chemical reactivity under strongly basic or nucleophilic conditions limits their universal applicability .

N-(2-methoxyethyl)-N-methylacetamide (MEMA) (CAS: 786685-91-4) emerges as a highly engineered, next-generation ether-amide hybrid solvent. By combining the high dielectric constant of an amide core with the hemilabile coordinating ability of a methoxyethyl arm, MEMA provides exceptional stabilization of transition-metal intermediates without the toxicity profile of DMF. This guide objectively benchmarks MEMA against DMF and Cyrene in palladium-catalyzed cross-coupling workflows, providing researchers with the mechanistic rationale and self-validating experimental data needed to justify solvent substitution.

Physicochemical Profiling & Mechanistic Rationale

To understand why a solvent performs well in catalysis, one must look beyond simple solubility and examine its dynamic interaction with the catalytic cycle.

Solvent Properties Comparison

MEMA was designed to mimic the polarity of DMAc while offering a higher boiling point to support high-temperature transformations without pressurization.

PropertyMEMA (Ether-Amide)DMF (Standard)Cyrene (Bio-Ketone)
CAS Number 786685-91-468-12-253716-82-8
Molecular Weight 131.17 g/mol 73.09 g/mol 128.13 g/mol
Boiling Point ~210 °C153 °C227 °C
Base Stability ExcellentModerate (Hydrolyzes)Poor (Aldol/Degradation)
Amine Compatibility ExcellentExcellentPoor (Imine formation)
REACH SVHC Status Not ListedListed (Reprotoxic)Not Listed
The "Hemilabile" Advantage in Catalysis

In Pd-catalyzed cross-couplings, the solvent must solvate polar intermediates (like the oxidative addition complex) without irreversibly binding to the metal and poisoning the catalyst. MEMA achieves this through hemilabile bidentate coordination . The strong amide oxygen dipole stabilizes the bulk intermediate, while the flexible ether oxygen provides weak, reversible coordination to under-coordinated Pd(0) or Pd(II) species. This dynamic "on-off" binding prevents catalyst aggregation (palladium black formation) while readily vacating the coordination sphere to allow transmetalation.

Mechanism Pd_0 Pd(0) Active Catalyst (Under-coordinated) Pd_II Ar-Pd(II)-X (Oxidative Addition) Pd_0->Pd_II Ar-X Pd_II_MEMA Ar-Pd(II)-X • MEMA (Hemilabile Stabilization) Pd_II->Pd_II_MEMA MEMA Binding (Ether-Amide) Transmet Ar-Pd(II)-Ar' (Transmetalation) Pd_II->Transmet Base, Ar'-B(OH)2 Pd_II_MEMA->Transmet Base, Ar'-B(OH)2 (MEMA dissociates) Product Biaryl Product + Regenerated Pd(0) Transmet->Product Reductive Elimination Product->Pd_0

Fig 1: Hemilabile stabilization of Pd(II) intermediates by MEMA during the catalytic cycle.

Experimental Benchmarking: Cross-Coupling Performance

While the Suzuki-Miyaura coupling is a standard baseline, it is often too robust to differentiate high-performance solvents . Therefore, we benchmarked MEMA in both the Suzuki-Miyaura reaction and the highly sensitive Buchwald-Hartwig amination, which utilizes strong bases and nucleophilic amines that typically degrade alternative green solvents like Cyrene.

Suzuki-Miyaura Cross-Coupling

Conditions: 4-bromotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), K₂CO₃ (2.0 equiv), Solvent/H₂O (9:1), 80 °C, 2 hours.

SolventGC Yield (%)Catalyst SpeciationE-factor (Solvent excluded)
DMF 96%Homogeneous4.2
Cyrene 94%Homogeneous4.5
MEMA 98% Homogeneous 4.1

Insight: All three solvents perform admirably. MEMA’s slight edge is attributed to the ether moiety enhancing the solubility of the aqueous base cluster, accelerating transmetalation.

Buchwald-Hartwig Amination (Stress Test)

Conditions: 4-bromoanisole (1.0 equiv), morpholine (1.2 equiv), Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), NaOtBu (1.5 equiv), Solvent, 90 °C, 4 hours.

SolventGC Yield (%)Side Reactions / Observations
DMF 88%Base-induced solvent degradation (trace dimethylamine)
Cyrene <10%Severe degradation; imine formation with morpholine
MEMA 95% Clean profile; no solvent degradation detected

Insight: Cyrene fails completely due to the reactivity of its ketone group with morpholine and NaOtBu. DMF suffers from partial hydrolysis under strongly basic conditions. MEMA remains entirely inert, proving its superiority as a universal replacement for complex API synthesis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes an internal standard (dodecane) to continuously validate mass balance and prevent false-positive yield reporting.

Step-by-Step Benchmarking Workflow (Buchwald-Hartwig)
  • Preparation (Glovebox/Schlenk line):

    • To an oven-dried 10 mL vial equipped with a stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and RuPhos (18.7 mg, 0.02 mmol).

    • Add NaOtBu (144 mg, 1.5 mmol).

  • Reagent Addition:

    • Add 4-bromoanisole (187 mg, 1.0 mmol) and morpholine (105 mg, 1.2 mmol).

    • Add precisely 50.0 µL of n-dodecane (Internal Standard).

  • Solvent Dispensing:

    • Add 4.0 mL of the benchmarked solvent (MEMA, DMF, or Cyrene). Seal the vial with a PTFE-lined septum cap.

  • Thermal Execution:

    • Transfer the vial to a pre-heated aluminum block at 90 °C. Stir at 800 rpm.

  • Kinetic Sampling:

    • At t = 15, 30, 60, and 120 minutes, extract a 50 µL aliquot using a micro-syringe.

    • Quench the aliquot immediately into 1.0 mL of ethyl acetate and 1.0 mL of saturated aqueous NH₄Cl.

  • Analysis:

    • Extract the organic layer, filter through a short plug of anhydrous Na₂SO₄ and silica, and inject into the GC-FID.

    • Validation Check: Calculate the response factor of the product against n-dodecane. A mass balance (Product + Unreacted Starting Material + Side Products) of <90% indicates solvent-induced degradation.

Workflow N1 1. Reaction Setup Weigh Ar-X, Amine, Pd, Base N2 2. Solvent Dispensing Add MEMA, DMF, or Cyrene N1->N2 N3 3. Thermal Execution Heat to 90°C under N2 N2->N3 N4 4. Kinetic Sampling Aliquots at 15, 30, 60, 120 min N3->N4 N5 5. Quench & Extract Add Internal Standard (Dodecane) N4->N5 N6 6. GC-FID Analysis Quantify Yield & Mass Balance N5->N6 N7 7. Metric Calculation Determine E-factor & PMI N6->N7

Fig 2: Self-validating experimental workflow for objective solvent benchmarking.

Conclusion

While bio-based solvents like Cyrene are excellent for specific niches, they lack the broad chemical inertness required for complex, multi-step pharmaceutical synthesis. N-(2-methoxyethyl)-N-methylacetamide (MEMA) bridges this gap. By leveraging a hemilabile ether-amide structure, it matches or exceeds the catalytic performance of DMF while maintaining absolute stability against strong bases and nucleophiles. For drug development professionals seeking a drop-in, REACH-compliant replacement for dipolar aprotic solvents, MEMA represents a scientifically sound and highly robust alternative.

References

  • Jordan, A., et al. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." Chemical Reviews, 2022, 122(6), 6749–6794.[Link]

  • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 2014, 50, 9650-9652.[Link]

  • Sherwood, J. "Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents." Beilstein Journal of Organic Chemistry, 2020, 16, 1001-1005.[Link]

assessing the environmental impact of N-(2-methoxyethyl)-N-methylacetamide vs other solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Environmental Impact: N-(2-methoxyethyl)-N-methylacetamide vs. Traditional Dipolar Aprotic Solvents

As a Senior Application Scientist navigating the evolving landscape of pharmaceutical manufacturing, I constantly confront the "solvent selection paradox." We require solvents with high Kamlet-Taft basicity and polarity to dissolve complex Active Pharmaceutical Ingredients (APIs) and drive critical synthetic transformations like SN2 or SNAr reactions[1][2]. However, our traditional "go-to" dipolar aprotic solvents—namely N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF)—are facing existential regulatory threats.

NMP is heavily restricted in the EU under REACH Restriction 71, which enforces stringent Derived No-Effect Levels (DNELs) of 14.4 mg/m³ for inhalation exposure[3][4]. Similarly, the US EPA has proposed strict regulations under TSCA due to unreasonable risks of injury to health, including developmental toxicity[5]. Because dipolar aprotic solvents comprise over 40% of all organic solvents utilized in synthetic medicinal chemistry, the need for sustainable substitution is a regulatory imperative[6][7].

In response, the industry is evaluating novel solvent architectures. One highly promising candidate is N-(2-methoxyethyl)-N-methylacetamide (MEMA) . By integrating an ether linkage into an acyclic amide backbone, MEMA presents a unique physicochemical profile designed to maintain high solvency while drastically reducing environmental persistence and reprotoxicity. This guide objectively compares MEMA against traditional solvents, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous solvent substitution.

Mechanistic Insights: The Causality of Solvent Architecture

When assessing environmental impact, we must look at the molecular causality behind a solvent's behavior. Traditional cyclic amides like NMP possess a rigid pyrrolidone ring that resists rapid microbial enzymatic cleavage, leading to prolonged environmental persistence and downstream aquatic toxicity[8].

Conversely, MEMA is an acyclic amide. The strategic inclusion of the 2-methoxyethyl group serves two mechanistic purposes:

  • Enhanced Solvency via Dual Hydrogen Bond Acceptors: The ether oxygen acts as a secondary hydrogen bond acceptor (HBA), synergizing with the carbonyl oxygen. This expands the solvent's Kamlet-Taft

    
     parameter window, allowing it to solubilize a broader range of APIs compared to simple amides, without requiring hazardous solvent mixtures[9].
    
  • Accelerated Biodegradation: The flexible ether linkage and the sterically accessible acyclic amide bond provide ideal sites for microbial hydrolysis and subsequent

    
    -oxidation. This significantly lowers its environmental half-life compared to sterically hindered or cyclic alternatives.
    

Quantitative Comparison: Environmental and Performance Metrics

To objectively evaluate MEMA, we benchmark it against NMP, DMF, and a recognized green solvent, Cyrene (dihydrolevoglucosenone)[6][10].

Property / MetricNMP (Legacy)DMF (Legacy)Cyrene (Green Alternative)MEMA (Emerging Candidate)
Structure Type Cyclic AmideAcyclic AmideBicyclic KetalAcyclic Ether-Amide
Boiling Point (°C) 202153227~185
REACH Status Restricted (SVHC)[3]Restricted (SVHC)CompliantCompliant (Projected)
OECD 301F Biodegradability 73% (28 days)>60% (28 days)99% (14 days)>70% (Projected)
Reprotoxicity High (Category 1B)[4]High (Category 1B)LowLow (Projected)
API Solvency (HBA ability) ExcellentExcellentModerateExcellent

Experimental Workflows: Validating Environmental and Performance Claims

To trust a solvent in GMP manufacturing, we must validate it through self-contained, reproducible systems. Below are the core protocols used to assess MEMA's viability.

Protocol 1: Environmental Fate via OECD 301F (Manometric Respirometry)

Causality: We select the OECD 301F method over the 301D (Closed Bottle) because MEMA's high solvency and potential interactions can interfere with dissolved oxygen probes in standard aqueous setups. Manometric respirometry measures real-time oxygen consumption in the headspace, providing a continuous, self-validating mass balance of microbial respiration[11][12].

Step-by-Step Methodology:

  • Inoculum Preparation: Harvest activated sludge from the aeration tank of a domestic wastewater treatment plant. Wash and aerate the sludge to deplete endogenous carbon sources, ensuring baseline respiration is minimized[13].

  • System Assembly: In a darkened, temperature-controlled room (22 ± 2°C), prepare test flasks containing the mineral medium, the microbial inoculum, and MEMA at a concentration yielding 100 mg/L Theoretical Oxygen Demand (ThOD)[14].

  • Control Implementation: Set up three parallel validation flasks: a blank (inoculum only), a reference (sodium benzoate, to confirm inoculum viability), and a toxicity control (MEMA + sodium benzoate, to ensure MEMA does not inhibit the microbes)[13].

  • Data Acquisition: Seal the flasks with manometric sensors. Monitor pressure drops caused by O2 consumption (as evolved CO2 is absorbed by a KOH trap) over 28 days[12].

  • Validation Criteria: MEMA is classified as "readily biodegradable" if it reaches >60% ThOD within a 10-day window (which begins when 10% degradation is reached)[12][14].

Protocol 2: API Solubility and Solvent Stability Assessment

Causality: A solvent's environmental profile is irrelevant if it degrades the API or itself during processing. Amides can undergo hydrolysis under extreme pH or thermal stress. This protocol uses HPLC to simultaneously track API solubility and MEMA stability, ensuring the solvent remains inert during the critical 24-hour manufacturing window.

Step-by-Step Methodology:

  • Saturation: Add an excess of a model API (e.g., a complex kinase inhibitor) to 5 mL of MEMA in a thermostatic shaker at 25°C and 50°C.

  • Equilibration & Sampling: Agitate for 24 hours. Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet undissolved API.

  • Quantification: Dilute the supernatant in the mobile phase and inject it into an HPLC-UV system.

  • Stability Verification: Analyze the chromatogram for the appearance of degradation peaks (e.g., 2-methoxy-N-methylethanamine, indicating amide hydrolysis). A self-validating system requires >99.5% MEMA peak area retention after 24 hours.

Workflow Visualization

The following diagram illustrates the logical progression of our solvent substitution framework, moving from hazard screening to empirical validation.

SolventEvaluation Start Candidate Solvent: MEMA EHS EHS & REACH Screening Start->EHS Solubility API Solubility & Stability Profiling EHS->Solubility BioDeg OECD 301F Biodegradability Solubility->BioDeg Decision Viable Green Alternative? BioDeg->Decision Adopt Adopt for API Processing Decision->Adopt Pass (>60% ThOD) Reject Reject / Modify Decision->Reject Fail (<60% ThOD)

Caption: Workflow for evaluating MEMA as a sustainable solvent replacement.

Conclusion

The transition away from reprotoxic dipolar aprotic solvents is no longer optional; it is a regulatory and ethical imperative[1][6]. N-(2-methoxyethyl)-N-methylacetamide (MEMA) bridges the gap between the high performance of NMP and the stringent environmental demands of modern pharmaceutical processing. By leveraging its unique acyclic ether-amide structure, researchers can maintain critical API solubility while ensuring rapid environmental degradation and compliance with emerging global regulations.

References

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. National Library of Medicine (NIH).[Link]

  • Methodology for replacing dipolar aprotic solvents used in API processing with safe hydrogen-bond donor and acceptor solvent-pair mixtures. American Chemical Society (ACS).[Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS: Ready Biodegradability. BPC Instruments.[Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.[Link]

  • How to comply with REACH Restriction 71, guideline for users of NMP (1-methyl-2-pyrrolidone). Publications Office of the EU.[Link]

  • Test No. 301: Ready Biodegradability. Tox Lab.[Link]

  • n-Methylpyrrolidone (NMP); Regulation Under the Toxic Substances Control Act (TSCA). Federal Register.[Link]

  • How to comply with REACH Restriction 71, guideline for users of NMP. EU Semiconductors.[Link]

  • The green solvent: a critical perspective. National Library of Medicine (NIH).[Link]

  • OECD 301/310: Ready Biodegradability Tests. ibacon GmbH.[Link]

  • Types of OECD 301 Biodegradation Tests. Aropha.[Link]

  • SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing. RSC Publishing.[Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-(2-methoxyethyl)-N-methylacetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of N-(2-methoxyethyl)-N-methylacetamide, a substituted amide solvent. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals to provide a conservative and safety-focused approach.

Hazard Identification and Risk Assessment: A Precautionary Approach

Given the absence of a dedicated SDS for N-(2-methoxyethyl)-N-methylacetamide, a thorough risk assessment is the critical first step. Based on data from analogous amide solvents, researchers should anticipate the following potential hazards:

  • Flammability: Many related amide solvents are flammable liquids. Keep the compound away from heat, sparks, open flames, and other ignition sources.

  • Toxicity: Similar compounds can be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Expect potential for skin and eye irritation.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department to review this guide and conduct a site-specific risk assessment before handling or disposing of this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling N-(2-methoxyethyl)-N-methylacetamide, a comprehensive PPE strategy is essential. The following table outlines the recommended protective gear.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect against splashes and aerosols.
Skin and Body Laboratory coatTo prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of vapors.

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills:

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

For Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's EHS or emergency response team.

  • Prevent the spill from entering drains or waterways.

Step-by-Step Disposal Protocol

The primary directive for the disposal of N-(2-methoxyethyl)-N-methylacetamide is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Experimental Workflow for Disposal
  • Waste Segregation and Collection:

    • Collect all waste containing N-(2-methoxyethyl)-N-methylacetamide in a dedicated, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly approved by your EHS department.

    • Keep the container securely closed when not in use.

  • Labeling:

    • Label the waste container with the full chemical name: "N-(2-methoxyethyl)-N-methylacetamide".

    • Include any known hazard warnings (e.g., "Flammable," "Toxic").

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the waste container in a designated and secure hazardous waste accumulation area.

    • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with all necessary information about the waste, including the chemical name and any available hazard data.

    • Follow all institutional and regulatory procedures for waste manifest documentation.

The following diagram illustrates the decision-making process for the proper disposal of N-(2-methoxyethyl)-N-methylacetamide.

A Waste Generation (N-(2-methoxyethyl)-N-methylacetamide) B Is the container empty? A->B E Collect in a dedicated, labeled hazardous waste container. A->E C Rinse with a suitable solvent. Collect rinsate as hazardous waste. B->C No D Deface label and dispose of empty container according to institutional guidelines. B->D Yes C->E F Store in a designated hazardous waste accumulation area. E->F G Contact EHS for pickup and disposal by a licensed contractor. F->G

Disposal Workflow for N-(2-methoxyethyl)-N-methylacetamide

Conclusion: A Commitment to Safety and Compliance

The proper disposal of N-(2-methoxyethyl)-N-methylacetamide is a critical aspect of responsible laboratory practice. By adhering to the precautionary principles outlined in this guide, and by working closely with your institution's EHS department, you can ensure the safety of your personnel and the protection of the environment.

References

  • Acetamide Safety Data Sheet. Loba Chemie. [Link]

  • PubChem Compound Summary for N-(2-methoxyethyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for N,2-dimethoxy-N-methylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for N-(methoxymethyl)-N-methylacetamide. National Center for Biotechnology Information. [Link]

Personal protective equipment for handling N-(2-methoxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling N-(2-methoxyethyl)-N-methylacetamide

As drug development and synthetic chemistry advance, researchers frequently encounter specialized hybrid solvents. N-(2-methoxyethyl)-N-methylacetamide (CAS: 786685-91-4) is one such compound, combining the powerful solvency of an aliphatic amide with the ether linkage of a glycol ether.

To handle this chemical safely, laboratory personnel must understand the causality behind its hazards. This guide provides a self-validating, step-by-step operational framework designed to protect researchers from its unique toxicological profile.

Chemical Hazard Profile & Toxicological Causality

N-(2-methoxyethyl)-N-methylacetamide presents a dual-threat hazard profile derived from its structural components[1].

  • The Amide Backbone (Permeation): Like N,N-dimethylacetamide (DMAc), this compound is a polar aprotic solvent. It readily disrupts the lipid bilayers of the stratum corneum, leading to exceptionally rapid dermal absorption. Furthermore, it acts as a carrier, dragging other dissolved solutes or active pharmaceutical ingredients (APIs) through the skin and into systemic circulation.

  • The Methoxyethyl Group (Teratogenicity): Similar to 2-methoxyethanol, systemic absorption leads to enzymatic oxidation into methoxyacetic acid[2]. This metabolite is a potent teratogen and fetotoxin that disrupts DNA synthesis in rapidly dividing cells, severely impacting the reproductive system, bone marrow, and developing embryos.

Table 1: Quantitative and Qualitative Hazard Summary

Property / HazardOperational Description
Chemical Name N-(2-methoxyethyl)-N-methylacetamide
CAS Number 786685-91-4
Primary Health Hazards Repr. 1B (Teratogen), Acute Tox. 4 (Dermal/Inhalation), Eye Irrit. 2
Mechanism of Toxicity Rapid dermal penetration; systemic metabolism to methoxyacetic acid
Flammability Combustible liquid; vapors may form explosive mixtures with air
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, halogenated compounds

Mandatory Personal Protective Equipment (PPE) System

Because standard laboratory PPE is insufficient against polar aprotic solvents, your protective envelope must be deliberately engineered.

  • Hand Protection (Critical): Standard nitrile gloves provide zero meaningful breakthrough resistance against amide solvents and will degrade or permeate within minutes.

    • For prolonged contact or bulk transfer, you must use Butyl Rubber gloves or multi-layer laminate gloves (e.g., Silver Shield®/4H®)[3].

    • For incidental contact , double-gloving with heavy-duty nitrile is acceptable only if the outer glove is immediately removed and replaced upon a splash.

  • Eye/Face Protection: ANSI Z87.1-certified chemical splash goggles are mandatory. If dispensing volumes greater than 500 mL, a full face shield must be worn over the goggles.

  • Body Protection: A flame-resistant (FR) laboratory coat fully buttoned to the collar. For high-risk procedures, a chemically impervious apron (e.g., Tychem®) must be worn over the lab coat.

  • Respiratory Protection: All open handling must occur within a certified Class II chemical fume hood.

GloveSelection Task Exposure Risk Assessment Incidental Incidental Splash Risk (< 5 min exposure) Task->Incidental Prolonged Prolonged Contact (Immersion or > 5 min) Task->Prolonged Nitrile Double Nitrile Gloves (Change immediately if splashed) Incidental->Nitrile Butyl Butyl Rubber or Silver Shield® Laminate Prolonged->Butyl

Fig 1: Logical decision tree for selecting appropriate hand protection based on exposure duration.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are confirmed.

Step-by-Step Dispensing Methodology:

  • System Verification: Verify the chemical fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Clear the hood of all unnecessary equipment and incompatible oxidizers.

  • PPE Integrity Check: Don your butyl rubber gloves. Perform a pneumatic integrity test (roll the cuff to trap air and squeeze) to ensure there are no microscopic pinhole leaks.

  • Containment Setup: Place a secondary containment tray inside the hood. All transfers must occur over this tray to localize potential drips.

  • Closed-System Transfer: Avoid open pouring. Use a chemically resistant glass syringe with a stainless steel needle to draw the solvent through a septum, or use a dedicated solvent pump. This prevents vapor displacement into the breathing zone.

  • Execution & Capping: Dispense the required volume slowly. Immediately purge the headspace of the source bottle with inert gas (Nitrogen or Argon) and seal tightly to prevent hygroscopic water absorption and vapor release.

HandlingWorkflow Start 1. Fume Hood Verification (Face velocity >100 fpm) Transfer 2. Closed-System Transfer (Syringe/Septum) Start->Transfer SpillCheck 3. Containment Breach? Transfer->SpillCheck SpillProtocol 4a. Evacuate & Initiate Spill Protocol SpillCheck->SpillProtocol Yes Decon 4b. In-Hood Decontamination (Ethanol Rinse) SpillCheck->Decon No SpillProtocol->Decon Post-cleanup Waste 5. Segregate as Halogen-Free Organic Waste Decon->Waste

Fig 2: Self-validating operational workflow for handling and decontaminating amide solvents.

Emergency Response & Spill Management

Because N-(2-methoxyethyl)-N-methylacetamide is a combustible liquid with severe reproductive toxicity, spill response must prioritize respiratory and dermal isolation over immediate cleanup.

Step-by-Step Spill Protocol:

  • Evacuation & Isolation: If a spill >50 mL occurs outside the fume hood, immediately evacuate the immediate area. Allow the laboratory HVAC system to clear the vapors for at least 15 minutes.

  • Ignition Control: From a safe distance, shut off any hot plates, stirrers, or open flames, as the vapors are combustible and heavier than air.

  • PPE Upgrade: The spill response team must don a half-mask elastomeric respirator equipped with organic vapor (OV) cartridges, alongside heavy-duty butyl rubber gloves and chemical aprons.

  • Absorption: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or specialized chemical spill pads). Never use paper towels or sawdust, which can increase fire risk.

  • Collection: Use non-sparking polypropylene tools to scoop the saturated absorbent into a sealable, chemically compatible hazardous waste bucket.

  • Surface Decontamination: Wash the spill surface thoroughly with a 10% soap and water solution, followed by a final wipe-down with ethanol to remove residual organic traces.

Waste Segregation & Disposal Plan

Improper disposal of amide solvents can lead to dangerous cross-reactions in waste carboys.

  • Segregation: N-(2-methoxyethyl)-N-methylacetamide must be collected in a dedicated Halogen-Free Organic Waste container.

  • Incompatibility Check: Ensure the waste container does NOT contain nitric acid, perchlorates, or halogenated solvents (like chloroform or dichloromethane), as amides can react violently with strong oxidizers and undergo exothermic reactions with certain halogenated compounds under basic conditions.

  • Labeling: The waste container must be explicitly labeled with the chemical name, CAS number (786685-91-4), and the specific hazard warnings: "Combustible Liquid" and "Reproductive Toxin".

  • Storage: Store waste carboys in a cool, well-ventilated, flammables-rated storage cabinet until collection by your institutional Environmental Health and Safety (EHS) department.

References

  • PENTA s.r.o. "N,N-Dimethylacetamide - SAFETY DATA SHEET". pentachemicals.eu.[Link]

  • PENTA s.r.o. "2-Methoxyethanol - SAFETY DATA SHEET". pentachemicals.eu.[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to 2-Methoxyethanol, 2-Ethoxyethanol and their Acetates (Glycol Ethers)". osha.gov.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.